Cisapride
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel. |
|---|---|
CAS No. |
104860-73-3 |
Molecular Formula |
C23H29ClFN3O4 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI Key |
DCSUBABJRXZOMT-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Color/Form |
White to slightly biege powde |
Other CAS No. |
81098-60-4 |
solubility |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
Synonyms |
4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |
Origin of Product |
United States |
Foundational & Exploratory
Cisapride's Mechanism of Action on Enteric Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility by primarily acting on the enteric nervous system.[1] Its principal mechanism involves agonism at serotonin 5-HT4 receptors, which facilitates the release of acetylcholine from myenteric plexus neurons.[2][3][4] This action increases smooth muscle contraction and coordination throughout the gastrointestinal tract.[5][6] However, this compound's clinical use has been significantly restricted due to serious cardiac side effects, primarily stemming from its potent blockade of the hERG potassium channel.[7][8][9] This guide provides an in-depth analysis of this compound's molecular interactions with enteric neurons, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: 5-HT4 Receptor Agonism
This compound's prokinetic effects are predominantly mediated through its activity as a serotonin 5-HT4 receptor agonist.[1][2] By binding to and activating 5-HT4 receptors on presynaptic terminals of cholinergic enteric neurons, this compound enhances the release of acetylcholine (ACh).[2][3][10] This increased ACh availability at the neuromuscular junction of the gut wall stimulates muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic waves.[2] This indirect parasympathomimetic action is central to its therapeutic effects in conditions like gastroparesis and gastroesophageal reflux disease (GERD).[5][11]
Signaling Pathway of this compound-Induced Acetylcholine Release
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 3. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cisapride's Affinity for the 5-HT4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of cisapride for the serotonin 4 (5-HT4) receptor. This compound, a gastroprokinetic agent, exerts its primary therapeutic effects through its agonist activity at this receptor subtype. This document details the quantitative binding data, the experimental methodologies used to determine these values, and the downstream signaling pathways activated by this compound's interaction with the 5-HT4 receptor.
Quantitative Binding Affinity of this compound for the 5-HT4 Receptor
The binding affinity of this compound for the 5-HT4 receptor has been characterized in numerous studies, primarily through radioligand binding assays. These assays determine the concentration of a ligand required to occupy a certain proportion of receptors. The key parameters used to quantify this interaction are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pKi, which is the negative logarithm of the Ki.
The following table summarizes the quantitative binding data for this compound at the 5-HT4 receptor from various sources. It is important to note that variations in experimental conditions, such as the radioligand used, tissue preparation, and incubation parameters, can influence these values.
| Species | Tissue/System | Radioligand | Ki (nM) | IC50 (nM) | pKi | Reference |
| Human | Caudate | [³H]-GR113808 | 158.48 | - | 6.80 | PDSP |
| Rat | Cloned Receptor | [³H]-GR113808 | 122 | - | 6.91 | PDSP |
| Guinea Pig | Striatal Membranes | [³H]-GR113808 | - | - | - | [1] |
Note: pKi values were calculated from the provided Ki values using the formula pKi = -log10(Ki).
This compound also exhibits affinity for other receptors, most notably the human Ether-a-go-go-Related Gene (hERG) potassium channel, with an IC50 value of 9.4 nM[2][3]. This off-target activity is a critical consideration in its safety profile.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the 5-HT4 receptor is predominantly achieved through competitive radioligand binding assays. A common methodology involves the use of a radiolabeled 5-HT4 receptor antagonist, such as [³H]-GR113808, to label the receptors.
Principle of the Assay
In this competitive binding assay, a fixed concentration of the radioligand ([³H]-GR113808) is incubated with a preparation of membranes from tissues or cells expressing the 5-HT4 receptor. The binding of the radioligand to the receptor is then measured in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it competes with the radioligand for binding to the 5-HT4 receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand[1][4][5].
Generalized Protocol
-
Membrane Preparation: Tissues (e.g., guinea pig striatum, human caudate) or cells expressing the 5-HT4 receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated in a reaction mixture containing:
-
A fixed concentration of the radioligand (e.g., [³H]-GR113808).
-
Varying concentrations of unlabeled this compound.
-
Assay buffer (typically a Tris-based buffer at a specific pH). The incubation is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection and Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT4 Receptor Signaling Pathway
This compound acts as an agonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a downstream signaling cascade that is primarily mediated by adenylyl cyclase and cyclic AMP (cAMP).
Caption: 5-HT4 Receptor Gs-Protein Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound for the 5-HT4 receptor.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. This compound, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride Downstream Signaling Pathways: A Technical Guide
Abstract: Cisapride is a gastroprokinetic agent, formerly used to treat gastrointestinal motility disorders.[1][2] Its clinical application was largely terminated due to severe cardiac side effects, including QT interval prolongation and life-threatening arrhythmias.[3][4] This guide provides an in-depth technical overview of the primary and off-target downstream signaling pathways of this compound. We will detail its mechanism as a serotonin 5-HT₄ receptor agonist, which confers its therapeutic prokinetic effects, and its high-affinity blockade of the hERG potassium channel, which is responsible for its cardiotoxicity. This document includes quantitative pharmacological data, detailed experimental protocols, and visualizations of the key molecular pathways and workflows.
Primary Signaling Pathway: 5-HT₄ Receptor Agonism
This compound's therapeutic efficacy as a prokinetic agent stems from its function as a selective serotonin 5-HT₄ receptor agonist.[5][6] Activation of these receptors, which are Gs-protein coupled and located on enteric neurons in the myenteric plexus, initiates a signaling cascade that enhances the release of acetylcholine (ACh).[5][7][8] The subsequent stimulation of muscarinic receptors on smooth muscle cells leads to increased gastrointestinal motility.[6]
The canonical pathway is as follows:
-
Receptor Binding: this compound binds to and activates the 5-HT₄ receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Neurotransmitter Release: PKA activation ultimately facilitates the release of acetylcholine (ACh) from presynaptic terminals in the myenteric plexus.[6][7]
-
Physiological Effect: ACh acts on muscarinic receptors on gastrointestinal smooth muscle, increasing contractile activity and accelerating transit.[6]
Quantitative Data: 5-HT₄ Receptor Affinity
The following table summarizes key quantitative metrics for this compound's interaction with the 5-HT₄ receptor.
| Parameter | Value | Species/Tissue | Comments | Reference |
| EC₅₀ | 140 nM | Not Specified | Agonist activity at the 5-HT₄ receptor. | [9] |
| Potency | 1.9x > 5-HT | Guinea Pig Striatum | Measured in a competitive binding assay against ³H-GR113808. | [10] |
| Potency | 4.3x > Mosapride | Guinea Pig Striatum | Measured in a competitive binding assay against ³H-GR113808. | [10] |
Experimental Protocols
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]
-
Objective: To determine the affinity of this compound for the 5-HT₄ receptor.
-
Materials:
-
Tissue Preparation: Homogenates of guinea pig striatum, known to have a high concentration of 5-HT₄ receptors.[13][14]
-
Radioligand: [³H]-GR113808, a high-affinity 5-HT₄ receptor antagonist.[13][15]
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Incubation Buffer: e.g., Tris-HCl buffer with appropriate ions.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter for detecting radioactivity.
-
-
Procedure:
-
Tissue Preparation: Guinea pig striatum is dissected and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is resuspended to a specific protein concentration.[14]
-
Competition Binding: A fixed concentration of [³H]-GR113808 is incubated with the membrane homogenate in the presence of varying concentrations of unlabeled this compound.[12]
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808 (IC₅₀) is determined. Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand). The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
This functional assay measures the downstream consequence of Gs-protein coupled receptor activation.
-
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation.
-
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP and amplify the signal.
-
Test Compound: this compound at various concentrations.
-
Forskolin: A direct activator of adenylyl cyclase, used as a positive control.
-
cAMP Detection Kit: Typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[16][17]
-
-
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates (e.g., 384-well).[17]
-
Pre-incubation: Cells are washed and pre-incubated in a stimulation buffer containing a PDE inhibitor.
-
Stimulation: Cells are treated with varying concentrations of this compound (or forskolin for positive control) and incubated for a specific time to allow for cAMP production.
-
Cell Lysis: A lysis buffer is added to release the intracellular cAMP.
-
Detection: The cAMP detection reagents from the kit are added. In a typical competitive immunoassay format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[16][17]
-
Signal Reading: The plate is read on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in the cell lysates is interpolated from this curve. Dose-response curves for this compound are plotted to determine the EC₅₀ value.
-
Off-Target Signaling: hERG Potassium Channel Blockade
The primary safety concern and reason for this compound's market withdrawal is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][18] This channel is critical for cardiac repolarization, specifically conducting the rapid component of the delayed rectifier potassium current (IKr).[19][20]
Inhibition of the hERG channel by this compound delays cardiac repolarization, which manifests on an electrocardiogram (ECG) as a prolongation of the QT interval. This can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes.[3][21] The blockade is state-dependent, with this compound showing a higher affinity for the open and/or inactivated states of the channel, meaning the block is more pronounced when the channel is active.[19][21]
Quantitative Data: hERG Channel Inhibition
This compound is a high-affinity hERG blocker, with IC₅₀ values in the low nanomolar range, which overlap with therapeutic plasma concentrations.[21] The reported IC₅₀ can vary based on experimental conditions such as temperature and the voltage protocol used.[21][22]
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| IC₅₀ | 6.5 nM | HEK293 | Whole-cell patch-clamp at 22°C. | [20] |
| IC₅₀ | 6.7 nM | Mammalian Cells | Measured at the end of prolonged (20s) depolarizing steps to +20 mV. | [3] |
| IC₅₀ | 9.4 nM | Not Specified | Potent hERG channel blocker. | [9] |
| IC₅₀ | 16.4 nM | CHO-K1 | Whole-cell patch-clamp at 20-22°C. | [21] |
| IC₅₀ | 23.6 nM | CHO-K1 | Whole-cell patch-clamp at 37°C. | [21] |
| IC₅₀ | 44.5 nM | Mammalian Cells | Measured from tail currents at -40 mV following a 2s depolarization to +20 mV. | [3] |
| IC₅₀ Range | 7 - 72 nM | HEK293 | Value varied depending on the command waveform used in patch-clamp recordings at 37°C. | [22][23] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.
-
Objective: To measure the inhibitory effect of this compound on hERG channel currents.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably transfected with the hERG gene.[21][22]
-
External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment (e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP).[21]
-
Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.
-
Micromanipulator, amplifier, and data acquisition system (e.g., pCLAMP software).[19]
-
Test Compound: this compound, applied via perfusion of the external solution.
-
-
Procedure:
-
Cell Preparation: Cells expressing hERG channels are plated on coverslips and placed in a recording chamber on an inverted microscope.
-
Pipette Positioning: A glass micropipette filled with internal solution is precisely positioned against the cell membrane using a micromanipulator.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. This electrically isolates the small patch of membrane under the pipette.[24]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. The voltage across the cell membrane can now be controlled ("clamped").
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the deactivating "tail current," which is a hallmark of hERG.[3][19]
-
Drug Application: After recording stable baseline currents, the external solution containing this compound at a known concentration is perfused into the chamber.
-
Data Recording: The effect of the drug on the hERG current amplitude is recorded until a steady-state block is achieved.[24]
-
Data Analysis: The percentage of current inhibition is calculated for several this compound concentrations. These data are then fitted to a concentration-response curve to determine the IC₅₀ value.
-
Conclusion
The pharmacological profile of this compound is a clear illustration of the complexities of drug action, defined by two distinct and clinically significant downstream signaling pathways. Its intended therapeutic effect is mediated by agonism at the 5-HT₄ receptor, triggering a Gs-protein/cAMP-dependent cascade that enhances acetylcholine release and promotes gastrointestinal motility. Conversely, its severe, unintended toxicity arises from the high-affinity, off-target blockade of the cardiac hERG potassium channel, which disrupts normal cardiac repolarization and creates a substrate for fatal arrhythmias. For drug development professionals, the story of this compound serves as a critical case study, underscoring the necessity of comprehensive off-target screening and a thorough understanding of a compound's full signaling profile to ensure both efficacy and safety.
References
- 1. This compound. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 10. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: this compound versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
The Pharmacodynamics of Cisapride in Isolated Gut Tissue: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of cisapride, a gastroprokinetic agent, with a specific focus on its actions in isolated gut tissue preparations. This document details the molecular mechanisms, experimental protocols for investigation, and quantitative data derived from key studies.
Core Mechanism of Action
This compound's primary mechanism of action in the gut is the selective agonism of serotonin type 4 (5-HT4) receptors located on enteric neurons.[1][2] This interaction initiates a signaling cascade that facilitates the release of acetylcholine (ACh) from the myenteric plexus, thereby enhancing gastrointestinal motility.[2][3][4] Unlike other prokinetic agents, this compound does not possess significant antidopaminergic properties, which minimizes the risk of associated central nervous system side effects.[3]
Signaling Pathway
The activation of 5-HT4 receptors by this compound triggers a Gs-protein coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels are thought to modulate ion channel activity and other downstream effectors, ultimately resulting in an increased probability of acetylcholine vesicle fusion and release into the synaptic cleft. The released acetylcholine then acts on muscarinic receptors on smooth muscle cells to induce contraction.
Experimental Protocols
The investigation of this compound's pharmacodynamics in isolated gut tissue predominantly relies on the organ bath technique. This ex vivo method allows for the controlled study of tissue contractility in response to pharmacological agents.
Isolated Gut Tissue Preparation (Guinea Pig Ileum Model)
-
Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig (250-350g) following institutionally approved ethical guidelines. Perform a laparotomy to expose the abdominal cavity and locate the ileocecal junction. Carefully excise a terminal segment of the ileum (approximately 10-15 cm).[1]
-
Tissue Cleaning and Segmentation: Place the excised tissue in a petri dish containing warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).[1] Gently flush the lumen of the ileum segment with the same solution to remove its contents. Cut the ileum into segments of 2-3 cm in length.[1] For studies focusing on neuronal effects, the longitudinal muscle with the myenteric plexus attached can be carefully dissected.
Organ Bath Setup and Contractility Measurement
-
Mounting the Tissue: Mount a segment of the prepared ileum in a 10-20 mL organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[1][6] Attach one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric or isotonic force-displacement transducer.[1][7]
-
Equilibration: Apply a resting tension of 0.5 to 1.0 gram to the tissue and allow it to equilibrate for a stabilization period of 30-60 minutes.[1][6] During this time, wash the tissue with fresh physiological solution every 15 minutes.[1]
-
Drug Administration and Response Recording: Introduce this compound and other test agents into the organ bath in a cumulative or non-cumulative manner. Record the contractile response (in grams of tension) for each concentration using a data acquisition system.[7]
-
Data Analysis: Construct concentration-response curves to determine parameters such as EC50 (the concentration of an agonist that produces 50% of the maximal response) and Emax (the maximal response). For antagonists, the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve) can be calculated to quantify its potency.
Acetylcholine Release Assay
-
Tissue Preparation and Radiolabeling: Prepare longitudinal muscle-myenteric plexus strips from the guinea pig ileum. Incubate the tissue with [3H]-choline to allow for its uptake and conversion to radiolabeled acetylcholine.[3][8]
-
Superfusion and Stimulation: Place the radiolabeled tissue in a superfusion chamber and perfuse with a physiological salt solution. Collect fractions of the superfusate at regular intervals. Stimulate acetylcholine release using electrical field stimulation or chemical agents like high potassium chloride.[8]
-
Measurement of Radioactivity: Determine the amount of radioactivity in the collected fractions using liquid scintillation counting. The amount of tritium released is indicative of the amount of [3H]-acetylcholine released from the myenteric plexus.[8]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data for this compound's effects on isolated gut tissue from various studies.
| Parameter | Tissue Preparation | Value | Reference |
| EC50 | Guinea Pig Gastroduodenal (Antroduodenal Coordination) | 1.9 x 10⁻⁷ M | [9] |
| EC50 | Guinea Pig Ileum (Enhancement of electrical stimulation) | 9.2 x 10⁻⁹ M | [9] |
| EC50 | Guinea Pig Colon Ascendens (Contraction) | 3.5 x 10⁻⁸ M | [9] |
Table 1: Potency (EC50) of this compound in Various Isolated Gut Preparations.
| Parameter | Effect | Tissue Preparation | Value | Reference |
| IC50 | Antagonism of Phenylephrine-induced relaxation | Guinea Pig Gastroduodenal | 9.1 x 10⁻⁷ M | [9] |
| IC50 | Antagonism of Dopamine-induced relaxation | Guinea Pig Gastroduodenal | 1.7 x 10⁻⁶ M | [9] |
| IC50 | Antagonism of Isoproterenol-induced relaxation | Guinea Pig Gastroduodenal | 2.4 x 10⁻⁶ M | [9] |
| IC50 | Antagonism of 5-HT-induced relaxation | Guinea Pig Gastroduodenal | 1.2 x 10⁻⁶ M | [9] |
Table 2: Inhibitory Potency (IC50) of this compound against Induced Gastric Relaxation.
Note: Data on Emax and pA2 values for this compound are less consistently reported in the literature.
Conclusion
The pharmacodynamic profile of this compound in isolated gut tissue is characterized by its potent agonistic activity at 5-HT4 receptors on enteric neurons, leading to an indirect cholinergic stimulation of smooth muscle contraction. The isolated organ bath technique remains a cornerstone for elucidating the mechanisms of action and quantifying the potency of prokinetic agents like this compound. The data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of gastrointestinal motility. Further research to delineate the full downstream signaling cascade and to establish a more comprehensive set of quantitative pharmacodynamic parameters will continue to refine our understanding of this class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct evidence for a release of acetylcholine from the myenteric plexus of guinea pig small intestine by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a new gastrointestinal prokinetic substance, on interdigestive and postprandial motor activity of the distal oesophagus in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 8. Impaired acetylcholine release from the myenteric plexus of Trichinella-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]
A Technical Guide to the Effects of Cisapride on Acetylcholine Release in the Myenteric Plexus
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cisapride is a substituted piperidinyl benzamide compound recognized for its prokinetic properties, enhancing motility throughout the gastrointestinal (GI) tract.[1] Its primary mechanism of action is the facilitation of acetylcholine (ACh) release from the nerve endings within the myenteric plexus.[2] This action is predominantly mediated through its agonistic activity at serotonin 5-HT₄ receptors located on cholinergic enteric neurons.[3] By augmenting the physiological release of ACh, this compound indirectly stimulates smooth muscle contraction and enhances peristalsis.[2] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize the impact of this compound on cholinergic neurotransmission in the gut. While its clinical use has been restricted due to cardiac side effects, the study of this compound continues to provide a valuable model for understanding serotonergic modulation of enteric nervous system function.[2][3]
Core Mechanism of Action
This compound's prokinetic effects are primarily attributable to its function as a serotonin 5-HT₄ receptor agonist.[4] The myenteric plexus, a crucial network of neurons controlling GI motility, contains cholinergic neurons that are equipped with these receptors.
The sequence of events is as follows:
-
Receptor Binding: this compound binds to and activates 5-HT₄ receptors on the presynaptic terminals of cholinergic neurons within the myenteric plexus.[2]
-
G-Protein Activation: The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively linked to adenylyl cyclase via a stimulatory G-protein (Gs).
-
Second Messenger Cascade: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Protein Kinase A (PKA) Activation: Elevated cAMP activates Protein Kinase A.
-
Modulation of Ion Channels: PKA is thought to phosphorylate specific ion channels, likely calcium (Ca²⁺) channels, leading to an increased probability of their opening upon neuronal depolarization.
-
Enhanced Acetylcholine Release: The augmented influx of Ca²⁺ into the presynaptic terminal enhances the fusion of acetylcholine-containing vesicles with the neuronal membrane, resulting in increased ACh release into the synaptic cleft.[5]
-
Muscarinic Receptor Stimulation: The released ACh then acts on muscarinic receptors on adjacent smooth muscle cells, triggering depolarization and contraction, which manifests as increased gastrointestinal motility.
Beyond its primary 5-HT₄ agonism, this compound also exhibits other serotonergic properties that can influence its overall effect. At low concentrations, it can act as a 5-HT₁ receptor antagonist, which may contribute to its enhancement of ACh release by blocking an inhibitory serotonergic pathway.[6] It also has 5-HT₃ receptor antagonist properties, though its prokinetic effects are mainly attributed to 5-HT₄ activation.[2][6]
Mandatory Visualization: Signaling Pathway
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 3. This compound | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride's Prokinetic Action: A Deep Dive into its Role in Gastrointestinal Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride is a gastroprokinetic agent that has been utilized to enhance gastrointestinal motility. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms by which this compound stimulates gastrointestinal smooth muscle contraction. The primary mechanism of action involves its function as a serotonin 5-HT₄ receptor agonist, which facilitates the release of acetylcholine from the myenteric plexus, thereby indirectly stimulating smooth muscle contraction. Evidence also suggests a potential direct, albeit less significant, action on smooth muscle cells. This document details the key experimental findings that have elucidated these mechanisms, presenting quantitative data in structured tables, providing comprehensive experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Core Mechanism of Action: A Two-Pronged Approach
This compound's primary role in promoting gastrointestinal motility stems from its agonistic activity at the serotonin 5-HT₄ receptors located on enteric neurons.[1][2] This interaction initiates a signaling cascade that enhances the release of acetylcholine (ACh) at the neuromuscular junction within the myenteric plexus.[1][2][3][4] Acetylcholine, a key excitatory neurotransmitter in the gut, then binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their depolarization and subsequent contraction.
While the indirect, ACh-mediated pathway is considered the principal mechanism, some studies suggest that this compound may also exert a direct effect on gastrointestinal smooth muscle.[5] However, the contribution of this direct action to its overall prokinetic effect is considered to be of lesser importance compared to its impact on acetylcholine release.[5]
The 5-HT₄ Receptor-Mediated Signaling Pathway
The activation of 5-HT₄ receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to a stimulatory G-protein (Gs).[6][7] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7][8][9][10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][8][9][10] PKA then phosphorylates downstream targets, ultimately facilitating the release of acetylcholine from the presynaptic nerve terminal.
Quantitative Analysis of this compound's Effects
The prokinetic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its receptor binding affinity and its impact on smooth muscle contraction.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| 5-HT₄ | [³H]-GR113808 | Human Caudate | 158.48 | [11] |
Table 2: Dose-Dependent Effects of this compound on Gastrointestinal Smooth Muscle Contraction (In Vitro)
| Tissue | Species | Concentration (nM) | Effect | Reference |
| Antrum | Guinea Pig | 4 | Enhancement of baseline activity | [5][8] |
| Antrum | Guinea Pig | 40 | Enhancement of baseline activity | [5][8] |
| Antrum | Guinea Pig | 400 | Enhancement of baseline activity | [5][8] |
| Ileum | Guinea Pig | 4 | Contraction | [5][8] |
| Ileum | Guinea Pig | 40 | Contraction | [5][8] |
| Ileum | Guinea Pig | 400 | Contraction | [5][8] |
| Colon | Guinea Pig | 4 | Contraction | [5][8] |
| Colon | Guinea Pig | 40 | Contraction | [5][8] |
| Colon | Guinea Pig | 400 | Contraction | [5][8] |
| Antrum, Ileum, Colon | Guinea Pig | 4000 (4 µM) | Inhibition | [5][8] |
Key Experimental Protocols
The following sections provide detailed methodologies for two fundamental assays used to characterize the prokinetic activity of this compound.
In Vitro Smooth Muscle Contractility Assay
This protocol details the measurement of smooth muscle contraction in response to this compound using an isolated organ bath system.
Objective: To quantify the contractile response of isolated gastrointestinal smooth muscle strips to varying concentrations of this compound.
Materials:
-
Isolated gastrointestinal tissue (e.g., guinea pig ileum, colon)
-
Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
This compound stock solution
-
Acetylcholine (ACh) and other relevant agonists/antagonists
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Isolate the desired segment of the gastrointestinal tract and place it in chilled Krebs-Ringer solution.
-
Carefully remove the mucosa and submucosa to obtain a preparation of the longitudinal or circular muscle layer with the myenteric plexus intact.
-
Cut the muscle into strips of appropriate size (e.g., 1-2 cm in length).
-
-
Mounting the Tissue:
-
Suspend each muscle strip vertically in an organ bath chamber containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
During equilibration, wash the tissue with fresh Krebs-Ringer solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 60 mM) or a supramaximal concentration of acetylcholine.
-
-
Drug Administration:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension generated by the muscle strips.
-
Measure the amplitude of the contraction (in grams or millinewtons) for each concentration of this compound.
-
Construct a dose-response curve by plotting the contractile response against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).
-
[³H]-Acetylcholine Release Assay
This protocol describes a method to measure the release of radiolabeled acetylcholine from myenteric plexus-longitudinal muscle preparations.
Objective: To determine the effect of this compound on the release of acetylcholine from enteric neurons.
Materials:
-
Myenteric plexus-longitudinal muscle preparations
-
Krebs-Ringer solution
-
[³H]-Choline
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
This compound stock solution
-
Tetrodotoxin (TTX) and other relevant channel blockers
Procedure:
-
Tissue Preparation and Loading:
-
Prepare myenteric plexus-longitudinal muscle strips as described in the contractility assay protocol.
-
Incubate the tissue strips in Krebs-Ringer solution containing [³H]-choline for a specific period (e.g., 30-60 minutes) to allow for the uptake of the radiolabel and its conversion to [³H]-acetylcholine.
-
-
Superfusion:
-
Transfer the loaded tissue to a superfusion chamber and continuously perfuse with warmed (37°C) and oxygenated Krebs-Ringer solution at a constant flow rate.
-
-
Sample Collection:
-
Collect the superfusate in fractions at regular intervals (e.g., every 2-5 minutes) into scintillation vials.
-
-
Stimulation:
-
After a washout period to establish a stable baseline of [³H] outflow, stimulate the tissue to evoke acetylcholine release. This can be done by:
-
Electrical Field Stimulation (EFS): Apply electrical pulses of defined frequency, duration, and voltage.
-
Chemical Depolarization: Perfuse with a high concentration of KCl.
-
-
-
Drug Application:
-
To test the effect of this compound, introduce the drug into the superfusion medium before and during the stimulation period.
-
-
Radioactivity Measurement:
-
Add scintillation fluid to each collected fraction.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of tritium for each sample (DPM in the sample / total DPM remaining in the tissue at that time).
-
Compare the evoked release of [³H]-acetylcholine in the presence and absence of this compound to determine its effect.
-
Conclusion
This compound enhances gastrointestinal smooth muscle contraction primarily through its action as a 5-HT₄ receptor agonist on enteric neurons, leading to increased acetylcholine release. While a direct effect on smooth muscle has been postulated, its contribution is likely minor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate gastrointestinal motility. The visualization of the signaling pathway and experimental workflows further clarifies the complex mechanisms underlying this compound's prokinetic effects.
References
- 1. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the cholinergic control mechanisms of gastrointestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
Beyond the 5-HT4 Receptor: An In-depth Technical Guide to the Molecular Targets of Cisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride, a substituted piperidinyl benzamide, was once widely prescribed as a gastroprokinetic agent to treat various gastrointestinal motility disorders.[1][2] Its primary mechanism of action is the agonism of serotonin 5-HT4 receptors, which enhances acetylcholine release in the myenteric plexus, thereby stimulating gastrointestinal motility.[1][3] However, this compound was withdrawn from many markets due to severe cardiac side effects, including long QT syndrome and torsades de pointes, which are unrelated to its 5-HT4 receptor activity.[4][5] This has led to extensive research into its off-target molecular interactions.
This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the 5-HT4 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. This document summarizes key quantitative data, details experimental protocols used to elucidate these interactions, and provides visualizations of relevant signaling pathways and experimental workflows.
Cardiac Ion Channels: The Primary Source of Cardiotoxicity
This compound's most significant off-target effects are on cardiac ion channels, which are responsible for its proarrhythmic properties. The primary target in this regard is the hERG potassium channel.
hERG (human Ether-à-go-go-Related Gene) Potassium Channel (KCNH2)
Blockade of the hERG channel, which conducts the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes, is the principal mechanism underlying this compound-induced QT prolongation and torsades de pointes.[6][7]
| Parameter | Value (nM) | Cell Line | Temperature (°C) | Experimental Condition | Reference |
| IC50 | 6.5 | HEK293 | 22 | Whole-cell patch clamp | [7] |
| IC50 | 44.5 | Mammalian cells | Not specified | 2s depolarization to +20 mV, tail currents at -40 mV | [6] |
| IC50 | 6.7 | Mammalian cells | Not specified | 20s depolarization to +20 mV | [6] |
| IC50 | 9.4 | Not specified | Not specified | Not specified | [8] |
| EC50 | 140 | Not specified | Not specified | 5-HT4 receptor agonism | [8] |
The inhibitory effect of this compound on hERG channels is typically assessed using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[6][7]
-
Cell Culture and Transfection: HEK293 or CHO cells are cultured under standard conditions and stably transfected with the hERG cDNA.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution usually contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Voltage Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit hERG currents, depolarizing voltage steps are applied. For example, a 2-second step to +20 mV followed by a repolarizing step to -40 mV to measure tail currents.[6]
-
The effect of this compound is determined by perfusing the cells with known concentrations of the drug and measuring the reduction in current amplitude.
-
-
Data Analysis:
-
The concentration-response curve for this compound-induced block is plotted, and the IC50 value is calculated by fitting the data to the Hill equation.
-
The interaction of this compound with the hERG channel is a direct blockade. The drug binds to the open and/or inactivated state of the channel, thereby preventing the efflux of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolongation of the action potential duration, which manifests as a long QT interval on the electrocardiogram.
Other Cardiac Potassium Channels
This compound also interacts with other cardiac potassium channels, although with significantly lower affinity than for hERG.
| Channel | Parameter | Value (µM) | Cell Line | Experimental Condition | Reference |
| Kv1.5 | IC50 | 21.2 | Mammalian cells | Whole-cell patch clamp | [6] |
| Kv4.3 | IC50 | 9.8 | CHO cells | Whole-cell patch clamp | Not specified in provided context |
| KATP | Ki | ~20 | Rat ventricular myocytes | Patch clamp | [9] |
The experimental protocols for assessing this compound's effects on Kv1.5, Kv4.3, and KATP channels are similar to that described for the hERG channel, utilizing whole-cell patch-clamp recordings in appropriate cell lines expressing the channel of interest.[6][9] Specific voltage protocols are designed to isolate the currents conducted by each channel type.
Similar to its interaction with hERG, this compound acts as a direct blocker of these other potassium channels. However, the lower affinity suggests that these interactions are less likely to be clinically significant at therapeutic concentrations, except in cases of overdose or drug-drug interactions that significantly increase this compound plasma levels.
L-type Calcium Channels
There is evidence to suggest that this compound can also inhibit L-type calcium channels, which could contribute to its complex cardiac effects. However, this interaction appears to be of lower affinity.
G-Protein Coupled Receptors (GPCRs)
Beyond its primary target, the 5-HT4 receptor, this compound has been shown to interact with other GPCRs, including muscarinic, other serotonin, and dopamine receptors.
Muscarinic M2 Receptors
This compound can act on muscarinic M2 receptors to induce contraction of gastric smooth muscle.
| Parameter | Value | Species | Tissue | Experimental Assay | Reference |
| EC50 | 10⁻¹¹ M | Guinea pig | Gastric myocytes | Contraction assay | |
| Ki | 6.51 x 10⁻⁵ M | Guinea pig | Gastric smooth muscle | [³H]N-methylscopolamine binding |
-
Tissue Preparation: Gastric smooth muscle is isolated from guinea pigs.
-
Radioligand Binding Assay:
-
Membrane preparations from the smooth muscle are incubated with the radiolabeled muscarinic antagonist [³H]N-methylscopolamine and varying concentrations of this compound.
-
The displacement of the radioligand by this compound is measured, and the Ki value is calculated using the Cheng-Prusoff equation.
-
-
Functional Assay (Myocyte Contraction):
-
Isolated gastric myocytes are exposed to increasing concentrations of this compound.
-
The resulting cell contraction is measured, and the EC50 value is determined.
-
The activation of muscarinic M2 receptors by this compound in gastric smooth muscle is coupled to the phosphoinositide signaling pathway. This leads to the generation of inositol 1,4,5-trisphosphate (IP3), which in turn mobilizes intracellular calcium, leading to muscle contraction.
5-HT3 Receptors
Dopamine D2 Receptors
Similar to its interaction with 5-HT3 receptors, this compound is reported to have a weak affinity for dopamine D2 receptors. This is in contrast to metoclopramide, another prokinetic agent with significant D2 receptor antagonist activity. The low affinity of this compound for D2 receptors explains its lack of central antidopaminergic side effects. Quantitative binding data (Ki) are not consistently reported, indicating that this is not a primary or high-affinity target.
Conclusion
While the prokinetic effects of this compound are primarily mediated through its agonist activity at 5-HT4 receptors, its overall pharmacological profile is complex, with significant interactions at several other molecular targets. The most clinically relevant of these off-target interactions is the high-affinity blockade of the hERG potassium channel, which is responsible for the drug's cardiotoxicity. This compound also interacts with other cardiac ion channels and G-protein coupled receptors, albeit with lower affinities.
A thorough understanding of these off-target interactions is crucial for the development of safer prokinetic agents and for predicting potential drug-drug interactions. The data and experimental protocols summarized in this guide provide a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the clinical implications of all of this compound's molecular interactions.
References
- 1. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. 5601 [pdspdb.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and 5-hydroxytryptamine enhance motility in the canine antrum via separate pathways, not involving 5-hydroxytryptamine1,2,3,4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High affinity dopamine D2 receptor radioligands. 2. [125I]epidepride, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride's Interaction with Muscarinic Receptors in Gastric Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride is a prokinetic benzamide derivative that was previously used to treat gastrointestinal disorders characterized by impaired motility. Its primary mechanism of action involves the facilitation of acetylcholine release from the myenteric plexus through agonism at serotonin 5-HT4 receptors.[1][2] The released acetylcholine then acts on muscarinic receptors on gastric smooth muscle cells (myocytes) to induce contraction. However, evidence also suggests a direct interaction of this compound with muscarinic receptors on gastric myocytes, contributing to its prokinetic effects.[3] This technical guide provides an in-depth analysis of the interaction between this compound and muscarinic receptors in gastric myocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Interaction
The following tables summarize the key quantitative parameters defining the interaction of this compound with muscarinic receptors in gastric myocytes, primarily derived from studies on guinea pig models.
Table 1: Functional Potency of this compound in Gastric Myocyte Contraction
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 1 x 10-11 M | Guinea Pig Gastric Myocytes | [3] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to induce 50% of the maximal contraction in isolated gastric myocytes.
Table 2: Binding Affinity of this compound for Muscarinic Receptors
| Parameter | Value | Radioligand | Species/Tissue | Reference |
| Ki | 6.51 x 10-5 M | [3H]N-methylscopolamine | Guinea Pig Gastric Smooth Muscle | [3] |
Ki (Inhibition constant) indicates the binding affinity of this compound to the muscarinic receptor population. A higher Ki value signifies lower binding affinity.
Table 3: this compound-Induced Second Messenger Production
| Parameter | Condition | Result | Species/Tissue | Reference |
| Inositol 1,4,5-Trisphosphate (IP3) Production | This compound (10-6 M) at 30 sec | 73.8 ± 7.6% increase | Guinea Pig Gastric Myocytes | [3] |
| This compound (10-6 M) at 2 min | >130% increase | Guinea Pig Gastric Myocytes | [3] |
This data indicates that this compound stimulates the production of the second messenger IP3, which is a hallmark of Gq-coupled receptor activation, a characteristic of certain muscarinic receptor subtypes.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers aiming to replicate or build upon these findings.
Isolation of Gastric Myocytes
This protocol is based on methods for isolating smooth muscle cells from guinea pig stomach.[4]
Objective: To obtain a suspension of viable, individual gastric myocytes for in vitro functional assays.
Materials:
-
Guinea pig stomach
-
Collagenase (Type II)
-
Dispase II
-
Percoll density gradient solution
-
Physiological salt solution (PSS) containing (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose; pH 7.4.
Procedure:
-
Euthanize a guinea pig according to approved animal care protocols.
-
Excise the stomach and place it in ice-cold PSS.
-
Open the stomach along the greater curvature and remove the mucosal layer by gentle scraping.
-
Cut the remaining muscularis layer into small strips (1-2 mm wide).
-
Incubate the muscle strips in a digestion solution containing collagenase and dispase in PSS at 37°C with gentle agitation for 30-60 minutes, or until the tissue is softened.
-
Gently triturate the digested tissue with a wide-bore pipette to release individual myocytes.
-
Filter the cell suspension through a fine mesh to remove undigested tissue.
-
Purify the myocytes from other cell types by centrifugation over a Percoll density gradient.
-
Collect the myocyte layer, wash with PSS, and resuspend in fresh PSS for immediate use in contraction assays.
-
Cell viability can be assessed using the trypan blue exclusion method.
Myocyte Contraction Assay
Objective: To measure the contractile response of isolated gastric myocytes to this compound.
Materials:
-
Isolated gastric myocyte suspension
-
This compound stock solution
-
Microscope with a calibrated micrometer or a cell length detection system
-
Temperature-controlled chamber
Procedure:
-
Place a small volume of the myocyte suspension in a temperature-controlled chamber on the microscope stage, maintained at 37°C.
-
Allow the cells to settle and equilibrate for a few minutes.
-
Record the resting length of several individual, rod-shaped myocytes.
-
Add this compound at various concentrations to the chamber.
-
After a set incubation period (e.g., 30 seconds), record the length of the same myocytes.
-
The contractile response is calculated as the percentage decrease in cell length from the resting length.
-
Generate a concentration-response curve by plotting the percentage of contraction against the logarithm of the this compound concentration to determine the EC50 value.
Radioligand Binding Assay
This protocol is a general framework for a competitive binding assay using [3H]N-methylscopolamine ([3H]NMS) to determine the binding affinity of this compound for muscarinic receptors in gastric smooth muscle membranes.[3][5][6][7]
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Gastric smooth muscle membrane preparation
-
[3H]N-methylscopolamine (radioligand)
-
This compound (unlabeled competitor)
-
Atropine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a homogenate of gastric smooth muscle tissue and isolate the membrane fraction by differential centrifugation.
-
In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of [3H]NMS and varying concentrations of unlabeled this compound.
-
Include tubes for total binding (only [3H]NMS and membranes) and non-specific binding (with an excess of atropine to saturate all specific binding sites).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]NMS binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
Objective: To measure the effect of this compound on the production of inositol 1,4,5-trisphosphate (IP3) in gastric myocytes.
Materials:
-
Isolated gastric myocytes
-
[3H]myo-inositol
-
This compound
-
Lithium chloride (LiCl)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Pre-label the isolated gastric myocytes by incubating them with [3H]myo-inositol in a suitable medium for several hours to allow for its incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the labeled cells with LiCl, which inhibits the degradation of inositol phosphates, thus allowing them to accumulate.
-
Stimulate the cells with this compound for various time points (e.g., 30 seconds, 2 minutes).
-
Terminate the reaction by adding ice-cold PCA to precipitate proteins and lipids.
-
Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.
-
Elute the different inositol phosphates with increasing concentrations of ammonium formate/formic acid.
-
Collect the fraction containing IP3 and measure its radioactivity using a liquid scintillation counter.
-
Express the results as the percentage increase in [3H]IP3 accumulation over the basal (unstimulated) level.
Signaling Pathways and Mechanisms of Action
This compound's prokinetic effect on gastric myocytes is primarily mediated through an indirect cholinergic mechanism, with evidence also supporting a direct interaction with muscarinic receptors.
Indirect Cholinergic Mechanism
The predominant mechanism of action of this compound is its agonist activity at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus.[1][2] Activation of these Gs-coupled receptors leads to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of acetylcholine (ACh) release into the neuromuscular junction. This released ACh then acts on postsynaptic muscarinic receptors on the gastric myocytes to induce contraction.
Direct Interaction with Muscarinic Receptors
Studies on isolated guinea pig gastric myocytes have demonstrated that this compound can directly induce contraction in the absence of neuronal input.[3] This effect is antagonized by atropine, a non-selective muscarinic antagonist, and by 4-DAMP, a selective M2/M3 antagonist, but not by the M1-selective antagonist pirenzepine. This suggests a direct interaction with M2 or M3 muscarinic receptor subtypes on the myocyte membrane. The finding that this compound stimulates IP3 production further supports the involvement of Gq-coupled muscarinic receptors (typically M3). However, the primary study points towards a specific interaction with "glandular M2" receptors, which may exhibit atypical signaling properties in this cell type.[3]
The downstream signaling cascade following direct muscarinic receptor activation by this compound involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Conclusion
This compound's interaction with the cholinergic system in gastric myocytes is multifaceted. While its primary therapeutic effect is attributed to the enhancement of acetylcholine release via 5-HT4 receptor agonism, there is compelling evidence for a direct, albeit lower affinity, interaction with muscarinic receptors on the smooth muscle cells themselves. This direct action, likely mediated through M2/M3 receptors and the subsequent generation of inositol trisphosphate, contributes to the overall prokinetic effect of the drug. A thorough understanding of these dual mechanisms is crucial for the development of more selective and safer prokinetic agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts on muscarinic (glandular M2) receptors to induce contraction of isolated gastric myocytes: mediation via a calcium-phosphoinositide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discrepancies in the specific activity of 3H-N-methylscopolamine as determined by mass spectrometry and radioreceptor assay due to racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct binding studies on ileal and cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride's Impact on Gut-Brain Axis Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride, a substituted piperidinyl benzamide, was once a widely utilized prokinetic agent for various gastrointestinal motility disorders. Its primary mechanism of action involves the agonism of serotonin type 4 (5-HT4) receptors in the enteric nervous system, which facilitates the release of acetylcholine and subsequently enhances gut motility. This guide provides an in-depth technical overview of this compound's pharmacological profile, its intricate signaling pathways within the gut, and its consequential impact on the bidirectional communication of the gut-brain axis. Despite its efficacy, the clinical use of this compound has been severely restricted due to significant cardiovascular risks associated with its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document will detail the experimental methodologies used to elucidate these mechanisms and present key quantitative data in a structured format to facilitate a comprehensive understanding of this compound's complex biological activities.
Introduction
The gut-brain axis is a complex, bidirectional communication network that integrates the gastrointestinal system and the central nervous system. This intricate interplay is mediated by a variety of signaling molecules, including neurotransmitters, hormones, and metabolites, which travel via neural, endocrine, and immune pathways. Serotonin (5-HT), predominantly produced in the gut, is a key player in this communication, influencing both gut function and brain activity.[1][2][3]
This compound emerged as a significant therapeutic agent for motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD) by targeting the serotonergic system within the gut.[4][5][6] It enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist, which indirectly stimulates the release of acetylcholine in the enteric nervous system.[4][7] However, the therapeutic promise of this compound was overshadowed by reports of serious cardiac arrhythmias, leading to its withdrawal from many markets.[8] This was later attributed to its high-affinity blockade of the hERG potassium channel, a critical component of cardiac repolarization.[9][10][11]
This technical guide will provide a detailed examination of this compound's mechanism of action, its effects on gut-brain signaling, and the experimental protocols used to characterize its pharmacological and toxicological properties.
Pharmacodynamics of this compound
This compound's biological effects are primarily mediated by its interaction with two key proteins: the 5-HT4 receptor and the hERG potassium channel.
5-HT4 Receptor Agonism and Prokinetic Effects
This compound's prokinetic properties stem from its activity as a potent agonist at 5-HT4 receptors located on enteric neurons.[7] This agonism initiates a signaling cascade that results in the enhanced release of acetylcholine (ACh) from the myenteric plexus, leading to increased smooth muscle contraction and coordinated peristalsis throughout the gastrointestinal tract.[7][12]
dot
This compound's 5-HT4 Receptor Agonist Signaling Pathway.
hERG Potassium Channel Blockade and Cardiotoxicity
A critical off-target effect of this compound is its potent blockade of the hERG (KCNH2) voltage-gated potassium channel.[9][10][11] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound prolongs the QT interval of the electrocardiogram, which can lead to life-threatening ventricular arrhythmias, including Torsades de Pointes.[13]
dot
Mechanism of this compound-induced Cardiotoxicity via hERG Channel Blockade.
Quantitative Data on this compound's Pharmacological Profile
The following tables summarize key quantitative data related to this compound's receptor binding affinity, efficacy, and off-target effects.
| Parameter | Receptor/Channel | Value | Species/System | Reference(s) |
| Ki | 5-HT4 Receptor | 158.48 nM | Human Caudate | [14] |
| EC50 | 5-HT4 Receptor Agonism | 140 nM | Not Specified | [5] |
| IC50 | hERG K⁺ Channel Blockade | 6.5 nM - 44.5 nM | HEK293 cells, CHO-K1 cells | [9][10][11][15] |
| IC50 | hERG K⁺ Channel Blockade | 9 nM | Rabbit Cardiomyocytes | [13] |
| Parameter | Effect | Value | Species/System | Reference(s) |
| Acetylcholine Release | Potentiation of fast nicotinic EPSPs | 10 nM - 1 µM | Guinea Pig Ileum | [12] |
| Gut Motility | Enhancement of baseline activity | 4, 40, and 400 nM | Guinea Pig Antrum, Ileum, and Colon | [16] |
This compound's Impact on the Gut-Brain Axis
This compound's influence on the gut-brain axis is primarily mediated through its modulation of the enteric serotonergic system, which has downstream effects on vagal afferent signaling.
Enteric Nervous System Modulation
By acting on 5-HT4 receptors within the enteric nervous system, this compound not only enhances acetylcholine release but also influences the complex interplay of various neurotransmitters that regulate gut function and communicate with the central nervous system.[7][17] The enteric nervous system can function independently but is also in constant communication with the brain via the vagus nerve.[18]
Vagal Afferent Signaling
The vagus nerve is a critical conduit for transmitting information from the gut to the brain. Gut-derived serotonin can activate vagal afferent fibers, which project to the nucleus of the solitary tract (NTS) in the brainstem.[19][20] While direct studies on this compound's effect on vagal afferent firing are limited, its modulation of the serotonergic system suggests an indirect influence on this pathway. Activation of the NTS can trigger a cascade of neural events that influence mood, satiety, and autonomic function. The expression of c-Fos, an immediate early gene, in the NTS is often used as a marker for neuronal activation in response to visceral stimuli.[19][20][21][22]
dot
This compound's Influence on the Gut-Brain Axis Signaling Pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of this compound.
In Vitro Assessment of Gut Motility (Organ Bath)
-
Objective: To measure the contractile response of isolated intestinal tissue to this compound.
-
Methodology:
-
Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum) are excised and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.[6]
-
Tension Measurement: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractile activity.
-
Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The changes in contractile force and frequency are measured and analyzed to determine the dose-response relationship.
-
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
-
Objective: To quantify the inhibitory effect of this compound on hERG potassium channels.
-
Methodology:
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured under standard conditions.[15][23]
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record ionic currents from single cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.[15][23]
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[15]
-
Drug Perfusion: this compound at various concentrations is perfused over the cell, and the resulting changes in the hERG current are recorded.
-
Data Analysis: The concentration-dependent block of the hERG current is analyzed to determine the IC50 value.[15]
-
dot
Experimental Workflow for Whole-Cell Patch-Clamp Analysis of hERG Blockade.
In Vivo Measurement of Gastric Emptying (Scintigraphy)
-
Objective: To assess the effect of this compound on the rate of gastric emptying in vivo.
-
Methodology:
-
Radiolabeled Meal: A standardized meal is labeled with a gamma-emitting radioisotope, such as Technetium-99m (99mTc) sulfur colloid.[24][25][26]
-
Drug Administration: The subject is administered this compound or a placebo prior to consuming the radiolabeled meal.
-
Gamma Camera Imaging: Serial images of the stomach are acquired using a gamma camera at specific time points after meal ingestion.[24][25]
-
Data Analysis: The amount of radioactivity remaining in the stomach over time is quantified to calculate the gastric emptying rate, often expressed as the half-time of emptying (T1/2).[24][27]
-
Conclusion
This compound serves as a compelling case study in drug development, illustrating the potential for potent therapeutic effects on the gastrointestinal system through modulation of the gut-brain axis. Its mechanism of action, centered on 5-HT4 receptor agonism and subsequent acetylcholine release, highlights the critical role of the serotonergic system in regulating gut motility. However, the story of this compound is also a cautionary tale, as its significant off-target effects on the hERG potassium channel underscore the importance of thorough safety pharmacology in the drug development process. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding the complex pharmacology of this compound and its impact on the intricate communication between the gut and the brain. Future research in this area will undoubtedly benefit from the lessons learned from the rise and fall of this potent prokinetic agent.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evidence against an acetylcholine releasing action of this compound in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of hERG Channel Block by Terfenadine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijper.org [ijper.org]
- 7. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 8. This compound: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological characterization of the prokinetic agents this compound and mosapride in vivo and in vitro: implications for proarrhythmic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4844 [pdspdb.unc.edu]
- 15. journals.physiology.org [journals.physiology.org]
- 16. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactions between serotonin and this compound on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. res.cloudinary.com [res.cloudinary.com]
- 19. C-fos protein expression in the nucleus of the solitary tract correlates with cholecystokinin dose injected and food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential c-fos expression in the nucleus of the solitary tract and spinal cord following noxious gastric distention in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increased c-fos expression in nucleus of the solitary tract correlated with conditioned taste aversion to sucrose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 23. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: this compound versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 26. tech.snmjournals.org [tech.snmjournals.org]
- 27. Intravenous this compound accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: An In-depth Technical Guide to the Off-Target Effects of Cisapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride, a once widely used gastroprokinetic agent, was withdrawn from many markets due to serious cardiac side effects.[1][2] This technical guide delves into the molecular underpinnings of this compound's off-target effects, providing a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus is on the drug's high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, the principal mechanism behind its cardiotoxicity.[1][3][4][5][6] We will explore the molecular interactions, present quantitative data from key studies, detail the experimental protocols used to elucidate these effects, and visualize the involved signaling pathways.
Introduction: The Rise and Fall of a Prokinetic Agent
This compound was developed as a selective serotonin 5-HT4 receptor agonist, promoting the release of acetylcholine in the enteric nervous system to enhance gastrointestinal motility.[2] Its efficacy in treating conditions like gastroparesis and gastroesophageal reflux disease was well-documented.[1] However, post-marketing surveillance revealed a significant risk of cardiac arrhythmias, specifically long QT syndrome and Torsades de Pointes, leading to its eventual withdrawal.[1][4][7] These adverse effects were not mediated by its primary target, the 5-HT4 receptor, but rather by unintended interactions with other molecular targets in the heart.
The Primary Off-Target: hERG Potassium Channel Blockade
The overwhelming body of evidence points to the blockade of the hERG (KCNH2) potassium channel as the primary mechanism for this compound's proarrhythmic effects.[1][3][4][5][6][8] The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition leads to a prolongation of the QT interval, creating a substrate for ventricular arrhythmias.[9]
Molecular Interaction and Mechanism
This compound exhibits a high affinity for the hERG channel, with studies indicating that it binds to the open and inactivated states of the channel.[3][4][10] This state-dependent binding is a key feature of its inhibitory action. The drug is thought to access its binding site from the intracellular side of the channel pore, interacting with key amino acid residues, including Thr623, Ser624, Tyr652, and Phe656 in the S6 domain.[11] By binding within the central cavity, this compound physically obstructs the flow of potassium ions, thereby delaying cardiac repolarization. The potency of this blockade is influenced by factors such as the external potassium concentration.[3][10]
Quantitative Analysis of hERG Channel Inhibition
The inhibitory potency of this compound on the hERG channel has been quantified in numerous studies using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, such as temperature and the specific voltage protocols used.
| Experimental Condition | Cell Line | IC50 (nM) | Reference(s) |
| Tail currents at -40 mV after a 2s depolarization to +20 mV | Mammalian cells | 44.5 | [1] |
| Prolonged (20s) depolarizing steps to +20 mV | Mammalian cells | 6.70 | [1] |
| Tail currents after a step to +25 mV at 20-22°C | CHO-K1 cells | 16.4 | [3][10] |
| Tail currents after a step to +25 mV at 37°C | CHO-K1 cells | 23.6 | [3][10] |
| Voltage-clamp at 22°C | HEK293 cells | 6.5 | [4] |
| - | - | 9.4 | [12] |
On-Target Activity: 5-HT4 Receptor Agonism
While the focus of this guide is on off-target effects, understanding the on-target activity of this compound is crucial for context. As a 5-HT4 receptor agonist, this compound stimulates these G-protein coupled receptors, primarily in the gastrointestinal tract, leading to increased acetylcholine release and enhanced motility.[2][13]
Signaling Pathway
Activation of the 5-HT4 receptor by this compound initiates a signaling cascade involving the Gs alpha subunit of the G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neurotransmitter release and smooth muscle contraction.
This compound-induced 5-HT4 receptor signaling pathway.
Quantitative Analysis of 5-HT4 Receptor Agonism
The potency of this compound as a 5-HT4 receptor agonist has been determined through various in vitro assays.
| Parameter | Value (nM) | Reference |
| EC50 | 140 | [12] |
Other Potential Off-Target Interactions
While the blockade of the hERG channel is the most significant off-target effect, some studies have investigated this compound's interaction with other ion channels.
| Target | Effect | IC50 (µM) | Reference |
| Kv1.5 | Weak inhibition | 21.2 | [1] |
| Kv4.3 | Dose-dependent inhibition | 9.8 | [12] |
The significantly higher IC50 values for these channels compared to hERG indicate a much lower affinity and suggest that these interactions are less likely to be clinically relevant at therapeutic concentrations of this compound.
Experimental Protocols
The investigation of this compound's molecular effects relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This technique is the gold standard for studying the effects of compounds on ion channel function.
Objective: To measure the inhibitory effect of this compound on hERG potassium currents.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound stock solution (in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to 60-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipettes should have a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Mount a coverslip with the cells onto the recording chamber of the microscope. Lower the patch pipette onto a single, healthy-looking cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit hERG currents, apply a depolarizing pulse to a potential between +20 mV and +60 mV for 1-2 seconds, followed by a repolarizing step to -40 mV or -50 mV to record the characteristic hERG tail current.
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow the drug to equilibrate for several minutes before recording the current again.
-
Data Analysis: Measure the peak amplitude of the hERG tail current before and after drug application. Calculate the percentage of current inhibition for each this compound concentration. Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the affinity of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT4 receptor (e.g., guinea pig striatal membranes).[14]
-
Radiolabeled ligand specific for the 5-HT4 receptor (e.g., [3H]-GR113808).[14]
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) or IC50 (half-maximal inhibitory concentration) for this compound can be determined. A Scatchard analysis can be performed to determine if the competition is competitive.[14]
Conclusion and Implications for Drug Development
The case of this compound serves as a critical lesson in drug development, highlighting the importance of comprehensive off-target screening early in the discovery process. The high-affinity blockade of the hERG channel, an unforeseen interaction, led to the withdrawal of a therapeutically beneficial drug. This underscores the necessity for a deep molecular-level understanding of a drug candidate's interactions with a wide range of cellular targets, not just its intended one. The experimental protocols and data presented in this guide provide a framework for investigating such off-target effects, ultimately contributing to the development of safer and more effective therapeutics. The continued use of techniques like patch-clamp electrophysiology and radioligand binding assays remains fundamental to modern safety pharmacology.
References
- 1. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. scite.ai [scite.ai]
- 7. Cardiac toxicity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crispr-casy.com [crispr-casy.com]
- 9. Cardiotoxicity of new antihistamines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride's Modulation of Interstitial Cells of Cajal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride, a substituted piperidinyl benzamide, was once a widely used prokinetic agent for various gastrointestinal (GI) motility disorders. Its primary mechanism of action involves the enhancement of acetylcholine release from enteric neurons, an effect largely mediated through its agonism at serotonin 5-HT4 receptors.[1] A critical component of the GI tract's intricate regulatory system is the network of interstitial cells of Cajal (ICCs). These specialized mesenchymal cells are the pacemakers of the gut, generating and propagating the slow electrical waves that orchestrate peristalsis and other motor patterns.[2] Given their central role in GI motility, understanding the influence of prokinetic agents like this compound on ICC function is paramount for both elucidating fundamental physiological processes and for the development of novel, safer therapeutic agents. This technical guide provides an in-depth analysis of the known interactions between this compound and ICCs, focusing on the underlying signaling pathways, experimental evidence, and methodologies.
Core Mechanism of Action: A Dual Influence
This compound's influence on gastrointestinal motility, and by extension on the function of interstitial cells of Cajal, is multifaceted. The primary, well-established mechanism is indirect, acting through the enteric nervous system. However, evidence also points towards a direct modulatory role on ICCs themselves.
Indirect Action via Enteric Neurons
This compound is a potent agonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[3] These receptors are expressed on presynaptic terminals of cholinergic enteric neurons.[4] Activation of these Gs protein-coupled receptors by this compound initiates a signaling cascade that results in the enhanced release of acetylcholine (ACh) into the neuromuscular junction of the gut wall.[1][5] Acetylcholine then acts on muscarinic receptors on both smooth muscle cells and ICCs, leading to depolarization and increased contractility. This indirect pathway is a cornerstone of this compound's prokinetic effects.
Direct Action on Interstitial Cells of Cajal
More recent evidence has demonstrated that 5-HT4 receptors are also expressed directly on interstitial cells of Cajal.[4] This finding opens the door for a direct modulatory effect of this compound on the pacemaker activity of the gut. Studies on isolated ICCs have shown that this compound can directly alter their electrophysiological properties, providing a second, more direct, mechanism for its influence on GI motility.[5][6]
Signaling Pathways of this compound in Interstitial Cells of Cajal
The signaling pathways activated by this compound in ICCs are complex and involve both the canonical 5-HT4 receptor-mediated cascade and potential direct effects on ion channels.
5-HT4 Receptor-Mediated Signaling
The activation of 5-HT4 receptors on ICCs by this compound triggers a well-defined intracellular signaling cascade:
-
G-Protein Activation: As a Gs-protein coupled receptor, the 5-HT4 receptor, upon binding this compound, activates the associated Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[7][8]
-
Modulation of Ion Channels and Calcium Handling: PKA can then phosphorylate various downstream targets, including ion channels and proteins involved in intracellular calcium handling, ultimately altering the pacemaker activity of the ICC.[7] This can lead to membrane depolarization and an increased frequency of pacemaker potentials.[5][6]
Direct Ion Channel Modulation
Beyond receptor-mediated signaling, this compound is also known to be a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9] While primarily characterized in cardiac myocytes due to safety concerns, this channel is also expressed in ICCs and plays a role in their repolarization and the regulation of pacemaker frequency. Direct blockade of hERG channels in ICCs by this compound could lead to a prolongation of the slow wave duration and a decrease in frequency, an effect that has been observed experimentally.[10] This suggests a dual, and potentially opposing, effect of this compound on ICC pacemaker activity: an increase in frequency via the 5-HT4 pathway and a decrease in frequency via direct ion channel blockade. The net effect likely depends on the concentration of this compound and the specific subtypes of ion channels expressed in different populations of ICCs.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Electrophysiological Effects of this compound on Interstitial Cells of Cajal (ICCs)
| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |
| Pacemaker Potential | Mouse Colonic ICCs | 10 µM | Depolarization of membrane potential and increased frequency of pacemaker potentials. | [5][6] |
| Rhythmic Inward Currents | Mouse Small Intestine Single ICC | 1 µM | Frequency decreased from 22 ± 5 to 10 ± 2 per minute. | [10] |
Table 2: Effects of this compound on Ion Channels (primarily from cardiac studies)
| Channel/Current | Cell Type | IC50 | Observed Effect | Reference |
| hERG K+ Channel | HEK293 cells | 6.70 nM (prolonged depolarization) | Potent blockade, enhanced rate of current decay. | [9] |
| IKr (rapid delayed rectifier K+ current) | Guinea Pig Ventricular Myocytes | 15 nM | Concentration-dependent inhibition. | [11] |
| Kv1.5 K+ Channel | Mammalian cells | 21.2 µM | Weak inhibition. | [9] |
Table 3: Effects of this compound on Gastrointestinal Motility (In Vitro)
| Preparation | Species | This compound Concentration | Observed Effect | Reference |
| Gastroduodenal Preparation | Guinea Pig | 10⁻⁷ - 10⁻⁶ M | Antagonized induced gastric relaxation, enhanced amplitude of peristaltic waves, improved antroduodenal coordination. | [5] |
| Longitudinal Smooth Muscle Strips | Feline Colon | 10⁻⁹ - 10⁻⁶ M | Stimulated contractions, partially dependent on enteric cholinergic nerves and dependent on calcium influx. |
Experimental Protocols
Isolation and Culture of Interstitial Cells of Cajal (from mouse small intestine)
A common method for studying the direct effects of compounds on ICCs involves their isolation and culture.
-
Tissue Dissection: The small intestine is removed from a mouse and placed in a calcium-free Hanks' solution. The longitudinal and circular muscle layers containing the myenteric plexus are carefully dissected.
-
Enzymatic Digestion: The muscle tissue is incubated in an enzyme solution typically containing collagenase, bovine serum albumin, and trypsin inhibitor to dissociate the cells.
-
Cell Plating: The dissociated cells are plated on collagen-coated coverslips in a culture medium such as Medium 199, supplemented with fetal bovine serum and stem cell factor (SCF) to promote ICC survival and growth.
-
Cell Identification: Cultured ICCs are identified based on their characteristic stellate or spindle-shaped morphology with multiple branching processes and confirmed by immunofluorescence staining for the c-Kit receptor, a specific marker for ICCs.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the ion channel activity and electrical properties of individual cells.
-
Cell Preparation: A coverslip with cultured ICCs is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological salt solution.
-
Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the membrane of an identified ICC, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: The membrane potential or ionic currents are recorded using a patch-clamp amplifier. In voltage-clamp mode, the membrane potential is held constant while the currents flowing across the membrane are measured. In current-clamp mode, the membrane potential is recorded while current is injected into the cell. This compound and other pharmacological agents are applied via the perfusion system.
Conclusion and Future Directions
The influence of this compound on interstitial cells of Cajal is a compelling example of the complex interplay between pharmacological agents and the intricate cellular machinery of the gastrointestinal tract. While the indirect, neuronally-mediated enhancement of cholinergic transmission is well-documented, the direct effects of this compound on ICCs add another layer of complexity. The activation of 5-HT4 receptors on ICCs, leading to a cAMP/PKA-dependent increase in pacemaker frequency, is a significant finding. However, this is likely counterbalanced to some extent by the drug's potent blockade of hERG potassium channels, which would tend to decrease pacemaker frequency.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Dose-dependent effects: A thorough characterization of the dose-response relationship of this compound on the pacemaker activity of different ICC subtypes is needed to understand the net outcome of its dual actions.
-
Ion channel specificity: While the effect on hERG is well-established, a broader screening of this compound's effects on other ion channels present in ICCs would provide a more complete picture of its direct modulatory actions.
-
Downstream targets of PKA: Identifying the specific ion channels and calcium-handling proteins that are phosphorylated by PKA following 5-HT4 receptor activation in ICCs will be crucial for a detailed understanding of the signaling cascade.
-
Development of selective agonists: The adverse cardiac effects of this compound have led to its withdrawal from many markets. Future drug development efforts should focus on creating 5-HT4 receptor agonists with high selectivity and minimal off-target effects on cardiac ion channels.
By continuing to unravel the intricate interactions between prokinetic agents and interstitial cells of Cajal, the scientific community can pave the way for the development of safer and more effective treatments for a wide range of gastrointestinal motility disorders.
References
- 1. Pacemaking in interstitial cells of Cajal depends upon calcium handling by endoplasmic reticulum and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interstitial Cells of Cajal Are Involved in Neurotransmission in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine Enhances the Pacemaker Activity of Interstitial Cells of Cajal in Mouse Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Serotonin augments gut pacemaker activity via 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spontaneous electrical rhythmicity in cultured interstitial cells of Cajal from the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Prokinetic Agent: A Technical History of Cisapride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisapride, a substituted benzamide, emerged in the 1980s as a promising gastroprokinetic agent, offering a novel therapeutic approach for motility disorders such as gastroesophageal reflux disease (GERD) and gastroparesis. Developed by Janssen Pharmaceutica, its unique mechanism of action, primarily as a selective serotonin 5-HT₄ receptor agonist, set it apart from existing treatments. By indirectly stimulating the release of acetylcholine in the myenteric plexus, this compound effectively enhanced gastrointestinal motility. However, the promising clinical efficacy of this compound was ultimately overshadowed by concerns regarding serious cardiac adverse effects, specifically the prolongation of the QT interval, which led to its widespread withdrawal from the market. This technical guide provides a comprehensive historical overview of this compound's discovery, development, and eventual decline, with a focus on the key experimental data and methodologies that defined its trajectory.
Discovery and Initial Development
This compound was discovered by Janssen Pharmaceutica in 1980 during a research program aimed at identifying novel compounds with gastrointestinal prokinetic properties.[1] The initial therapeutic goal was to develop a treatment for disorders characterized by impaired gastrointestinal motility, such as GERD and gastroparesis, by enhancing the physiological processes of digestion.
Early preclinical studies focused on characterizing its pharmacological profile. In vitro experiments using isolated guinea pig ileum demonstrated that this compound enhanced contractile responses to electrical stimulation at nanomolar concentrations, suggesting a potent effect on gut motility.[2] Further investigations revealed that this effect was likely mediated by the facilitation of acetylcholine release from the myenteric plexus.[3][4]
Mechanism of Action: A Selective 5-HT₄ Receptor Agonist
The primary mechanism of action of this compound is its function as a selective serotonin 5-HT₄ receptor agonist.[1] Activation of these receptors on enteric neurons triggers a signaling cascade that results in the enhanced release of acetylcholine, a key neurotransmitter in the regulation of gastrointestinal smooth muscle contraction and peristalsis.[3][5]
Signaling Pathway of this compound's Prokinetic Effect
Caption: Signaling pathway of this compound's prokinetic effect.
Unlike its predecessor, metoclopramide, this compound exhibits no significant antidopaminergic activity, thereby avoiding the associated central nervous system side effects.[3] However, subsequent research revealed an unintended and critical off-target effect: the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which plays a crucial role in cardiac repolarization. This finding was central to understanding the drug's cardiotoxicity.
Quantitative Preclinical Data
The following tables summarize key in vitro binding and functional assay data for this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor/Ion Channel | Ligand | Preparation | Ki (nM) | Reference |
| 5-HT₄ | [³H]-GR113808 | Guinea Pig Striatal Membranes | 1.9-fold more potent than 5-HT | [6] |
| hERG K⁺ Channel | [³H]-dofetilide | HEK 293 cells expressing hERG | 9.4 | [7] |
| 5-HT₂ | - | Rat Ileal Mucosa | - | [2] |
| 5-HT₃ | - | - | Low Affinity | [5] |
| Dopamine D₂ | - | - | No Significant Affinity | [3] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Preparation | Endpoint | EC₅₀ / IC₅₀ (nM) | Reference |
| 5-HT₄ Receptor Agonism | Guinea Pig Colon Ascendens | Contraction | 140 | [7] |
| hERG K⁺ Channel Blockade | CHO-K1 cells expressing hERG | Tail Current Inhibition | 16.4 - 23.6 | [8] |
| hERG K⁺ Channel Blockade | HEK 293 cells expressing hERG | Current Inhibition | 44.5 | [9] |
| Antroduodenal Coordination | Guinea Pig Gastroduodenal Preparation | Improved Coordination | 190 | [2] |
| Ileum Contraction | Guinea Pig Ileum | Enhanced Electrical Stimulation Response | 9.2 | [2] |
Key Experimental Protocols
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
Objective: To determine the binding affinity of this compound for the 5-HT₄ receptor.
Methodology:
-
Membrane Preparation: Guinea pig striatal membranes are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Radioligand: [³H]-GR113808, a selective 5-HT₄ antagonist, is used as the radioligand.
-
Assay: Membranes are incubated with a fixed concentration of [³H]-GR113808 and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Acetylcholine Release Assay from Myenteric Plexus
Objective: To measure the effect of this compound on acetylcholine release from enteric neurons.
Methodology:
-
Tissue Preparation: The longitudinal muscle with the attached myenteric plexus is dissected from the guinea pig ileum.
-
Radiolabeling: The tissue is incubated with [³H]-choline, which is taken up by the cholinergic neurons and converted to [³H]-acetylcholine.
-
Superfusion: The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with a physiological salt solution.
-
Stimulation: The tissue is stimulated electrically or with a high potassium solution to evoke acetylcholine release.
-
Drug Application: this compound is added to the superfusion medium at various concentrations.
-
Sample Collection: Fractions of the superfusate are collected over time.
-
Quantification: The amount of [³H]-acetylcholine in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The effect of this compound on both basal and evoked [³H]-acetylcholine release is calculated.
Patch-Clamp Electrophysiology for hERG Channel Blockade
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the hERG channel.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed on single cells.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Drug Perfusion: this compound at various concentrations is perfused onto the cell.
-
Data Acquisition: The hERG current is recorded before and after the application of this compound.
-
Data Analysis: The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC₅₀ value.
Clinical Development and Efficacy
This compound was primarily evaluated for the treatment of GERD and gastroparesis in numerous clinical trials.
Gastroesophageal Reflux Disease (GERD)
Clinical studies consistently demonstrated that this compound was more effective than placebo in improving the symptoms of GERD, including heartburn and regurgitation. Some studies also showed endoscopic healing of esophagitis.
Table 3: Summary of Selected Clinical Trial Outcomes for this compound in GERD
| Study (Year) | N | Dosage | Duration | Key Outcomes | Reference |
| Multicenter Study | 334 | 10 mg t.i.d. | 8 weeks | Statistically significant improvement in heartburn and regurgitation symptoms. | [6] |
| Placebo-controlled, double-blind study | 177 | 10 or 20 mg q.i.d. | 12 weeks | 20 mg dose significantly reduced heartburn and improved endoscopic healing (51% vs 36% for placebo). | [10] |
| Placebo-controlled study | 48 | 10 mg q.d.s. | 12 weeks | Significantly increased lower esophageal sphincter pressure and improved dyspeptic symptoms. | [11] |
Gastroparesis
In patients with gastroparesis, a condition characterized by delayed gastric emptying, this compound was shown to accelerate the emptying of both solids and liquids from the stomach. Symptom improvement was also reported in several studies.
Table 4: Summary of Selected Clinical Trial Outcomes for this compound in Gastroparesis
| Study (Year) | N | Patient Population | Dosage | Duration | Key Outcomes | Reference |
| Corinaldesi et al. (1987) | 12 | Idiopathic | 10 mg t.i.d. | 2 weeks | Significantly shortened the half-time of gastric emptying. | [12] |
| Placebo-controlled trial | 26 | Diabetic & Idiopathic | 10 mg t.i.d. | 6 weeks | Significant increase in gastric emptying of solids. | [8] |
| Open-label study | 30 | Idiopathic & Diabetic | 20 mg t.i.d. | 2 years | Long-term symptomatic improvement in 42% of patients and sustained acceleration of gastric emptying. | [13] |
| Randomized, double-blind, placebo-controlled trial | 38 | Idiopathic & Diabetic | 20 mg t.i.d. | 6 weeks | Significantly increased solid gastric emptying relative to baseline. | [14] |
Clinical Trial Workflow for Gastroparesis
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motor-stimulating properties of this compound on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment for gastro-oesophageal reflux in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic modulation of the release of [3H]acetylcholine from synaptosomes of the myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter study of this compound on symptoms of GERD [jnmjournal.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Effect of six weeks of treatment with this compound in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. This compound for gastroesophageal reflux disease: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chronic administration of this compound on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using this compound to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Gut Motility Assays Using Cisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride is a prokinetic benzamide derivative that enhances gastrointestinal motility.[1] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[2] Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract. These application notes provide a detailed protocol for utilizing this compound in in vitro gut motility assays, a critical tool for studying gut physiology and pharmacology.
The isolated organ bath technique is a robust in vitro method for assessing the contractility of gastrointestinal smooth muscle in response to pharmacological agents. This protocol will focus on the use of guinea pig ileum, a widely used and sensitive preparation for investigating the effects of prokinetic drugs like this compound.
Data Presentation: Efficacy of this compound in In Vitro Gut Motility Assays
The following table summarizes the effective concentrations of this compound on various isolated gastrointestinal preparations from the guinea pig. This data is essential for designing dose-response experiments and for comparing the potency of this compound across different gut regions.
| Tissue Preparation | Parameter Measured | Effective Concentration (EC50) | Notes |
| Gastroduodenal Preparation | Improved Antroduodenal Coordination | 1.9 x 10⁻⁷ M | This compound was found to enhance the coordination of contractions between the antrum and duodenum.[3] |
| Ileum | Enhanced Contractile Response to Electrical Stimulation | 9.2 x 10⁻⁹ M | This demonstrates this compound's ability to potentiate neurally mediated contractions.[3] |
| Ascending Colon | Induction of Contractions | 3.5 x 10⁻⁸ M | These contractions were observed to be insensitive to atropine, suggesting a mechanism that may not be purely cholinergic.[3] |
Signaling Pathway of this compound
This compound primarily acts as a 5-HT4 receptor agonist on presynaptic terminals of cholinergic neurons in the myenteric plexus. This activation stimulates a Gs-protein coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of acetylcholine (ACh) release into the neuromuscular junction. The released ACh then binds to muscarinic receptors on the smooth muscle cells, triggering depolarization and contraction.
Experimental Protocols
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
-
Dissection Tools: Scissors, forceps, petri dish
-
Organ Bath System: 10-20 mL jacketed organ baths, isometric force transducers, data acquisition system
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1). The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in PSS.
-
Other Reagents: Acetylcholine (ACh) for viability testing.
Experimental Workflow: Isolated Guinea Pig Ileum Motility Assay
The following diagram outlines the key steps for performing an in vitro gut motility assay with this compound.
Detailed Methodologies
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Carefully isolate a segment of the distal ileum, approximately 10-15 cm from the ileocecal junction.
-
Place the isolated tissue in a petri dish containing cold, oxygenated PSS.
-
Gently flush the lumen of the ileum segment with PSS to remove any intestinal contents.
-
Cut the ileum into 2-3 cm long segments.
-
-
Organ Bath Setup and Equilibration:
-
Mount the ileum segment in a 10 mL organ bath containing PSS at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of 1 gram to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15 minutes.
-
-
Viability Test:
-
After equilibration, add a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath to confirm tissue viability and contractile responsiveness.
-
Once a stable contraction is observed, wash the tissue with fresh PSS three times and allow it to return to the baseline resting tension.
-
-
This compound Administration and Data Acquisition:
-
Once a stable baseline is re-established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the isometric contractions continuously using a data acquisition system. The effects of this compound on both the amplitude and frequency of spontaneous contractions can be analyzed.[4] It has been observed that this compound can increase the amplitude of spontaneous contractions and basal tone at lower concentrations (10⁻⁹-10⁻⁶M) and may cause inhibition at higher concentrations (10⁻⁵-10⁻⁴M).[4]
-
-
Data Analysis:
-
Measure the change in contractile force (amplitude) and the number of contractions per unit time (frequency) from the baseline in response to each concentration of this compound.
-
Construct a concentration-response curve by plotting the change in contractile response against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of this compound's effects on gut motility. The provided data and methodologies will aid researchers in designing and executing robust experiments to investigate the prokinetic properties of this compound and other 5-HT4 receptor agonists. Careful adherence to the described protocols will ensure the generation of reliable and reproducible data for advancing our understanding of gastrointestinal pharmacology.
References
- 1. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is the action of this compound on the guinea-pig ileum mediated via 5-HT4 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motor-stimulating properties of this compound on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of this compound on the motility of the digestive tract in dogs and guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cisapride in Rodent Models of Gastroparesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction. This condition can lead to symptoms such as nausea, vomiting, early satiety, bloating, and abdominal pain. Rodent models are crucial for understanding the pathophysiology of gastroparesis and for the preclinical evaluation of prokinetic agents. Cisapride, a substituted piperidinyl benzamide, is a prokinetic agent that has been used to treat gastroparesis.[1] Its primary mechanism of action is the enhancement of acetylcholine release in the myenteric plexus of the gut, which is mediated through its agonistic activity on serotonin 5-HT4 receptors.[2][3] This document provides detailed application notes and protocols for the use of this compound in various rodent models of gastroparesis.
Mechanism of Action of this compound
This compound acts as a selective serotonin 5-HT4 receptor agonist in the gastrointestinal tract.[2][4] The activation of these receptors on enteric neurons in the myenteric plexus facilitates the release of acetylcholine.[2][3] Acetylcholine, a primary excitatory neurotransmitter in the gut, then acts on muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and accelerated gastric emptying.[2] Unlike other prokinetic agents, this compound does not possess direct antidopaminergic or cholinergic properties.[3]
Signaling Pathway of this compound
Caption: this compound's signaling pathway in a myenteric neuron.
Rodent Models of Gastroparesis
Several rodent models can be utilized to study gastroparesis. The choice of model depends on the specific research question, as each recapitulates different aspects of the clinical condition.
Morphine-Induced Gastroparesis
Opioids are known to delay gastric emptying, providing a robust and reproducible model of gastroparesis.
Experimental Protocol:
-
Animals: Swiss albino mice of either sex are suitable for this model.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: Fast the mice for 24 hours before the experiment, with free access to water.
-
Drug Administration:
-
Administer this compound (10 mg/kg) or vehicle (e.g., saline) orally (p.o.) 45 minutes before the test meal.
-
Administer morphine (1 mg/kg) subcutaneously (s.c.) 15 minutes before the test meal.
-
-
Gastric Emptying Assay: Use the phenol red meal method as described in the "Protocols for Measuring Gastric Emptying" section below.
Diabetic Gastroparesis (Streptozotocin-Induced)
This model mimics gastroparesis associated with diabetes mellitus, a common clinical scenario.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of Diabetes:
-
After an overnight fast, administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 55-65 mg/kg. Dissolve STZ in a citrate buffer (pH 4.5) immediately before use.
-
Administer an equivalent volume of citrate buffer to control animals.
-
-
Monitoring:
-
Monitor blood glucose levels regularly (e.g., every 3 days for 16 weeks) from tail vein blood. A blood glucose level >300 mg/dL is considered diabetic.
-
Provide 10% sucrose water for 48 hours post-STZ injection to prevent hypoglycemia.
-
-
Confirmation of Gastroparesis: After a period of sustained hyperglycemia (e.g., 12 weeks), perform a baseline gastric emptying assay to confirm the development of gastroparesis in the diabetic animals.
-
This compound Treatment: Administer this compound (dosages can range from 0.1 to 10 mg/kg, p.o.) or vehicle to diabetic gastroparetic rats and assess its effect on gastric emptying.
Atropine-Induced Gastroparesis
Atropine, a muscarinic receptor antagonist, can be used to induce a temporary state of delayed gastric emptying.
Experimental Protocol:
-
Animals: Male Wistar rats (280-310 g) can be used.
-
Drug Administration:
-
Administer atropine (e.g., 3-30 mg/kg, s.c.) to induce delayed gastric emptying.
-
This compound can be administered prior to or following atropine to investigate its prokinetic effects.
-
-
Gastric Emptying Measurement: Assess gastric emptying using a suitable method, such as the phenol red meal assay.
Protocols for Measuring Gastric Emptying
Phenol Red Meal Assay
This is a widely used and reliable method for assessing gastric emptying of a liquid meal in rodents.
Materials:
-
Phenol red (0.05% w/v) in a non-nutrient, viscous vehicle (e.g., 1.5% methylcellulose in water).
-
0.1 N NaOH
-
20% Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Fasting: Fast mice for 24 hours with free access to water.
-
Test Meal Administration: Administer 0.5 mL of the phenol red solution per mouse via oral gavage.
-
Euthanasia and Stomach Removal:
-
For a baseline measurement (T=0), euthanize a control group of mice immediately after gavage.
-
Euthanize experimental groups at a predetermined time point (e.g., 20 minutes) after gavage.
-
Immediately clamp the pyloric and cardiac ends of the stomach and surgically remove it.
-
-
Sample Preparation:
-
Place the entire stomach in 5 mL of 0.1 N NaOH and homogenize.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Add 0.2 mL of 20% TCA per mL of homogenate to precipitate proteins.
-
Centrifuge the mixture (e.g., 10 minutes at 1050 x g).
-
-
Spectrophotometry:
-
Add 0.05 mL of the supernatant to 0.2 mL of 0.5 N NaOH.
-
Measure the absorbance of the resulting solution at 560 nm.
-
-
Calculation of Gastric Emptying:
-
Gastric Emptying (%) = (1 - [Absorbance of test stomach / Average absorbance of T=0 stomachs]) x 100
-
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on morphine-induced delayed gastric emptying in mice.
| Treatment Group | Gastric Emptying (%) |
| Control (Vehicle) | 52.3 ± 2.1 |
| Morphine (1 mg/kg, s.c.) | 29.8 ± 1.8* |
| Morphine + this compound (10 mg/kg, p.o.) | 45.7 ± 2.5# |
| This compound (10 mg/kg, p.o.) | 65.9 ± 3.4^ |
*Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to Morphine alone. ^p < 0.001 compared to Control. (Data adapted from a study on the relative efficacy of prokinetic drugs in morphine-induced gastrointestinal transit delay in mice.[5])
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound in rodent models.
Logical Relationship Diagram
Caption: Logical relationship of this compound's action in gastroparesis.
Conclusion
This compound has demonstrated efficacy in accelerating gastric emptying in various preclinical models of gastroparesis. The protocols and data presented in these application notes provide a framework for researchers to investigate the prokinetic effects of this compound and other novel compounds. Careful selection of the appropriate rodent model and gastric emptying assay is crucial for obtaining reliable and translatable results.
References
- 1. Effect of this compound on morphine-induced delay in gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cisapride Dose-Response Studies in Isolated Intestinal Segments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the dose-response effects of cisapride on isolated intestinal segments. The protocols are designed to guide researchers in pharmacology, gastroenterology, and drug development in conducting robust in vitro assays to characterize the prokinetic properties of this compound and similar compounds.
Introduction
This compound is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its primary mechanism of action is the stimulation of serotonin 5-HT4 receptors on enteric neurons, which facilitates the release of acetylcholine (ACh) from the myenteric plexus, thereby increasing smooth muscle contraction.[1][3][4] Studies on isolated intestinal segments are crucial for elucidating the pharmacological properties of this compound, including its potency, efficacy, and dose-dependent effects. A characteristic feature of this compound is its "U-shaped" dose-response curve, where stimulatory effects are observed at lower concentrations, while higher concentrations can lead to inhibition of motility.[5][6][7]
Signaling Pathway of this compound in Intestinal Smooth Muscle
The following diagram illustrates the proposed signaling pathway for this compound-induced contraction of intestinal smooth muscle.
Quantitative Data Summary
The following tables summarize the dose-response data for this compound on various isolated intestinal segments as reported in the literature. These values provide a reference for the expected potency and effect of this compound in different experimental models.
Table 1: EC50 Values of this compound on Guinea Pig Intestinal Preparations
| Preparation | Effect | EC50 (M) | Reference |
| Ileum (electrically stimulated) | Enhanced contractile response | 9.2 x 10⁻⁹ | [2] |
| Gastroduodenal preparation | Improved antroduodenal coordination | 1.9 x 10⁻⁷ | [2] |
| Colon ascendens | Induced contractions | 3.5 x 10⁻⁸ | [2] |
| Ileum | Contraction | 8.5 x 10⁻⁷ | [8] |
| Gallbladder | Increased tone | 1.35 x 10⁻⁸ | [9] |
| Common Bile Duct | Increased tone | 2.75 x 10⁻⁹ | [9] |
Table 2: Dose-Dependent Effects of this compound on Guinea Pig Intestinal Motility
| Intestinal Segment | This compound Concentration (M) | Observed Effect | Reference |
| Ileum | 10⁻⁹ - 10⁻⁶ | Enhanced amplitude of contractions and basal tone | [7] |
| Ileum | 10⁻⁵ - 10⁻⁴ | Inhibition of motility | [7] |
| Colon | 10⁻⁹ - 10⁻⁶ | Enhanced amplitude of contractions and basal tone | [7] |
| Colon | 10⁻⁵ - 10⁻⁴ | Inhibition of motility | [7] |
| Antrum, Ileum, Colon | 4 x 10⁻⁹, 4 x 10⁻⁸, 4 x 10⁻⁷ | Dose-related enhancement of baseline activity | [10] |
| Antrum, Ileum, Colon | 4 x 10⁻⁶ | Inhibition | [10] |
| Ileum | 10⁻⁸ - 3 x 10⁻⁷ | Enhancement of electrically evoked twitch contractions | [11] |
| Ileum | 3 x 10⁻⁶ - 10⁻⁵ | Reduced amplitude of fast excitatory postsynaptic potentials | [11] |
| Colon ascendens | 1.1 x 10⁻⁷ (EC50) | Induced contractions | [12] |
Table 3: Dose-Response of this compound on Equine Jejunum Circular Smooth Muscle
| Parameter | Value | Reference |
| EC50 | 0.302 ± 0.122 µM | [13] |
| Emax | 331 ± 82 g/cm² | [13] |
Experimental Protocols
The following are detailed protocols for the preparation of isolated intestinal segments and the execution of dose-response studies.
Protocol 1: Preparation of Isolated Guinea Pig Ileum
Materials:
-
Guinea pig
-
Tyrode's solution or Krebs solution (see composition below)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Syringe (10 mL)
-
Suture thread
Krebs Solution Composition (in mM):
-
NaCl: 121
-
KCl: 5.9
-
CaCl₂: 2.5
-
MgCl₂: 1.2
-
NaHCO₃: 25
-
NaH₂PO₄: 1.2
-
Glucose: 8
Procedure:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Open the abdomen via a midline incision and locate the ileocecal junction.[5]
-
Carefully dissect a segment of the ileum (approximately 10-15 cm from the ileocecal junction).
-
Place the isolated segment in a petri dish containing ice-cold, carbogen-aerated Krebs solution.[14]
-
Gently flush the luminal contents with Krebs solution using a syringe.[5]
-
Carefully remove the mesentery from the outer wall of the intestinal segment.[14]
-
Cut the ileum into segments of 2-3 cm in length.[5]
-
Tie a suture thread to each end of the segment.
Protocol 2: Organ Bath Assay for Dose-Response Measurement
Materials:
-
Isolated intestinal segment (from Protocol 1)
-
Organ bath system with a capacity of 10-20 mL
-
Isotonic transducer and recording system
-
Krebs solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound stock solution
-
Water bath maintained at 37°C
Procedure:
-
Fill the organ bath with Krebs solution and continuously bubble with carbogen gas. Maintain the temperature at 37°C.[3][14]
-
Mount the prepared intestinal segment in the organ bath by attaching the bottom suture to a fixed hook and the top suture to the isotonic transducer.[5]
-
Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[5][15]
-
After equilibration, record a stable baseline of spontaneous contractions.
-
Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻¹⁰ M) and increasing in logarithmic increments (e.g., to 10⁻⁵ M).[7][16]
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 3-5 minutes) until a stable response is achieved before adding the next concentration.[16]
-
Record the contractile response (amplitude and/or frequency) at each concentration.
-
After the highest concentration, wash the tissue with fresh Krebs solution to observe recovery.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for preparing isolated intestinal tissue and for conducting a dose-response experiment.
Concluding Remarks
The protocols and data presented provide a framework for investigating the dose-response effects of this compound on isolated intestinal segments. Researchers should adhere to ethical guidelines for animal use and ensure proper experimental controls. The variability in responses between different intestinal regions and species highlights the importance of careful selection of the experimental model to address specific research questions. These in vitro studies are invaluable for understanding the fundamental mechanisms of prokinetic agents and for the preclinical evaluation of new drug candidates targeting gastrointestinal motility disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Motor-stimulating properties of this compound on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A review on the evolution of methods for intestinal in vitro organ culture and its application in veterinary science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [Effects of this compound on the motility of the digestive tract in dogs and guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of neurogenic contractions induced by ML-1035 and other benzamides in the guinea-pig non-stimulated isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the isolated guinea pig gall bladder and common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Gastrointestinal Motility Monitor (GIMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Cisapride in Ex Vivo Perfused Intestine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ex vivo perfused intestine models for studying the effects of cisapride, a potent gastroprokinetic agent. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from published studies.
Introduction
This compound is a substituted benzamide that enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist.[1][2][3] Its primary mechanism involves the stimulation of these receptors on enteric neurons, leading to an increased release of acetylcholine (ACh) at the neuromuscular junction of the gut wall.[1] This cholinergic stimulation results in enhanced smooth muscle contraction and coordinated peristaltic activity. Ex vivo perfused intestine models offer a valuable platform to investigate these effects in a controlled environment, bridging the gap between in vitro tissue bath studies and in vivo animal models. These models maintain the physiological integrity of the intestinal segment, including the enteric nervous system, allowing for the detailed study of drug effects on motility and neurotransmitter release.
Mechanism of Action: Signaling Pathway
This compound exerts its prokinetic effects primarily through the activation of 5-HT4 receptors located on presynaptic terminals of cholinergic enteric neurons. This receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that facilitate the mobilization and release of acetylcholine-containing vesicles from the nerve terminal. The released acetylcholine then binds to muscarinic receptors on intestinal smooth muscle cells, triggering depolarization and contraction.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in an ex vivo perfused intestine model. Specific parameters may need to be optimized based on the animal model and research question.
Experimental Workflow
The overall workflow for a typical experiment involves isolating an intestinal segment, cannulating the artery and lumen, and mounting it in a perfusion chamber. The tissue is then perfused with a physiological buffer, and baseline activity is recorded before the introduction of this compound.
Protocol 1: Isolated Perfused Intestine Motility Assay
Objective: To measure the effect of this compound on intestinal contractility.
Materials:
-
Animal model (e.g., guinea pig, rat, rabbit)
-
Euthanasia solution
-
Dissection tools
-
Perfusion chamber with integrated force transducer or video recording setup[4][5][6]
-
Peristaltic pump
-
Krebs-Ringer bicarbonate buffer (or similar physiological saline), gassed with 95% O2 / 5% CO2, maintained at 37°C
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Perform a laparotomy and carefully isolate a segment of the small intestine (e.g., ileum) with its intact mesenteric blood supply.
-
Immediately place the isolated segment in ice-cold, oxygenated Krebs-Ringer buffer.
-
-
Cannulation and Mounting:
-
Cannulate the superior mesenteric artery branch supplying the intestinal segment with a fine-gauge cannula.
-
Insert cannulas into the oral and aboral ends of the intestinal lumen.
-
Secure the intestinal segment in the perfusion chamber.
-
-
Perfusion and Equilibration:
-
Initiate vascular perfusion with the oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1-2 mL/min for rat intestine).
-
Initiate luminal perfusion with the same buffer at a slower rate (e.g., 0.1-0.2 mL/min).
-
Allow the preparation to equilibrate for at least 30-60 minutes until stable spontaneous contractions are observed.
-
-
Baseline Recording:
-
This compound Administration:
-
Introduce this compound into the vascular perfusate at the desired concentrations. It is recommended to perform a cumulative dose-response curve (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow each concentration to take effect for a defined period (e.g., 10-15 minutes) before increasing the dose.
-
-
Data Acquisition and Analysis:
-
Continuously record the contractile activity throughout the experiment.
-
Analyze the data to determine changes in the frequency, amplitude, and pattern of contractions in response to this compound.
-
Protocol 2: Acetylcholine Release Assay
Objective: To measure the effect of this compound on acetylcholine release from the myenteric plexus.
Materials:
-
All materials from Protocol 1
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS) system for acetylcholine measurement[8][9][10]
-
Eserine or another cholinesterase inhibitor (to prevent ACh degradation)
-
Collection vials
Procedure:
-
Follow steps 1-4 of the Isolated Perfused Intestine Motility Assay protocol.
-
Perfusate Collection:
-
During the baseline and this compound administration periods, collect the vascular effluent (perfusate) at regular intervals (e.g., every 5 minutes).
-
Immediately add a cholinesterase inhibitor (e.g., eserine, final concentration 10 µM) to the collected samples and place them on ice to prevent ACh degradation.
-
-
This compound Administration:
-
Administer this compound as described in the motility assay protocol.
-
-
Sample Preparation and Analysis:
-
Prepare the collected perfusate samples for analysis according to the specific requirements of the HPLC-ECD or LC-MS system. This may involve filtration and/or derivatization.
-
Quantify the concentration of acetylcholine in each sample.
-
-
Data Analysis:
-
Calculate the rate of acetylcholine release (e.g., in pmol/min/g of tissue) for each experimental condition (baseline and different this compound concentrations).
-
Correlate the changes in acetylcholine release with the observed changes in intestinal motility.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in isolated intestinal preparations.
Table 1: Dose-Dependent Effects of this compound on Intestinal Contractility in Guinea Pig Ileum
| This compound Concentration | Effect on Electrically Stimulated Contractions | Reference |
| 10⁻⁹ M - 10⁻⁸ M | Enhancement | [11] |
| 10⁻⁸ M - 3x10⁻⁷ M | Enhancement | [11] |
| 10⁻⁶ M - 10⁻⁵ M | Evokes contraction and ACh release | [11] |
Table 2: Comparative Efficacy of this compound and Metoclopramide in Guinea Pig Isolated Preparations
| Preparation | Parameter | This compound EC₅₀ (M) | Metoclopramide EC₅₀ (M) | Reference |
| Gastroduodenum | Improved Coordination | 1.9 x 10⁻⁷ | 2.2 x 10⁻⁵ | [2] |
| Ileum | Enhanced Electrical Stimulation Response | 9.2 x 10⁻⁹ | 3.3 x 10⁻⁶ | [2] |
| Colon Ascendens | Induced Contractions | 3.5 x 10⁻⁸ | 3.5 x 10⁻⁶ | [2] |
Table 3: Effects of this compound on Human Ileum Contractions
| This compound Concentration (µM) | Enhancement of EFS-induced Contractions | Reference |
| 0.0003 - 1 | Modest enhancement (~10-40% increase) | [12] |
Conclusion
Ex vivo perfused intestine models provide a robust and physiologically relevant system for characterizing the prokinetic effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain valuable data on the drug's impact on intestinal motility and its underlying mechanism of action involving acetylcholine release. The provided quantitative data serves as a useful reference for experimental design and interpretation of results. These models are indispensable tools for preclinical drug development and for advancing our understanding of gastrointestinal physiology and pharmacology.
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does this compound, as a 5HT4 Receptor Agonist, Aggravate the Severity of TNBS-Induced Colitis in Rat? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motility patterns of ex vivo intestine segments depend on perfusion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motility patterns of ex vivo intestine segments depend on perfusion mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spatiotemporal Mapping of Motility in Ex Vivo Preparations of the Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS | Semantic Scholar [semanticscholar.org]
- 10. Non-neuronal release of ACh plays a key role in secretory response to luminal propionate in rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT4 receptor agonist, this compound, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scintigraphic Evaluation of Gastric Emptying with Cisapride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of scintigraphy in evaluating the effect of Cisapride on gastric emptying. This information is intended to guide researchers in designing and conducting studies to assess the prokinetic efficacy of this compound and similar investigational compounds.
Introduction
Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate at which food empties from the stomach.[1][2][3] This non-invasive technique provides a physiologic assessment of gastric motility.[4] this compound is a prokinetic agent that has been shown to accelerate gastric emptying in patients with conditions such as gastroparesis and gastroesophageal reflux disease (GERD).[5][6][7][8] Its primary mechanism of action is to enhance the release of acetylcholine from the myenteric plexus in the gut wall, thereby stimulating gastrointestinal motility.[8][9][10]
These notes detail the standardized methodology for conducting gastric emptying scintigraphy to evaluate the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound functions as a serotonin 5-HT4 receptor agonist.[9][11] Activation of these receptors on enteric neurons leads to an increased release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract.[8][9] This enhanced cholinergic activity improves coordination of antroduodenal motility and accelerates the transit of stomach contents.[12][13] Unlike older prokinetic agents like metoclopramide, this compound does not possess anti-dopaminergic properties and therefore does not typically cause central nervous system side effects.[11]
Signaling Pathway of this compound
References
- 1. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. med.emory.edu [med.emory.edu]
- 5. Effect of this compound on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of six weeks of treatment with this compound in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using this compound to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 10. Open label study of long-term effectiveness of this compound in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 12. Contractile mechanisms of action of gastroprokinetic agents: this compound, metoclopramide, and domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Manometric Assessment of Esophageal Motility Following Cisapride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the manometric assessment of esophageal motility after the administration of Cisapride. This document is intended to guide researchers in designing and executing studies to evaluate the prokinetic effects of this compound on esophageal function.
Introduction
This compound is a gastroprokinetic agent that has been utilized to enhance upper gastrointestinal motility.[1] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[1][2][3] Activation of these receptors in the myenteric plexus of the gut stimulates the release of acetylcholine, which in turn enhances the contractility of smooth muscles.[3][4] This leads to increased lower esophageal sphincter (LES) pressure and improved esophageal peristalsis, making it a subject of interest for conditions like gastroesophageal reflux disease (GERD) and gastroparesis.[2][3] Manometric assessment is a crucial tool for quantifying the physiological effects of this compound on esophageal motor function.
Data Presentation
The following tables summarize the quantitative effects of this compound on key esophageal motility parameters as documented in various studies.
Table 1: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure
| Study Population | This compound Dose and Route | Baseline LES Pressure (mean ± SE/range) | Post-Cisapride LES Pressure (mean ± SE/range) | Percentage Increase | Reference |
| Healthy Volunteers (n=10) | 10 mg, oral | 20.6 ± 2.3 mmHg | 28.9 ± 2.3 mmHg | 40.3% | [5] |
| Healthy Volunteers (n=10) | 20 mg, oral | 20.6 ± 2.3 mmHg | 26.8 ± 1.8 mmHg | 30.1% | [5] |
| Reflux Patients (n=10) | 10 mg, intravenous | 8.7 ± 0.5 mmHg | 15 - 20 mmHg | ~72-130% | [6][7] |
| Patients with GERD (n=10) | 10 mg q.d.s., oral (5 days) | 12.7 ± 2.8 mmHg (placebo) | 16.9 ± 3.9 mmHg | 33.1% | [8] |
| Healthy Dogs (n=6) | 0.5 mg/kg, oral | 29.1 mmHg (23.6-48.4) | 50.7 mmHg (44.9-72.8) at 4h | 74.2% | [9][10] |
| Patients with Systemic Sclerosis | Intravenous | Baseline | Increase of 8.3 ± 2.1 cm H2O | - | [11] |
Table 2: Effect of this compound on Esophageal Peristaltic Contractions
| Study Population | This compound Dose and Route | Parameter | Baseline (mean ± SE) | Post-Cisapride (mean ± SE) | Percentage Change | Reference |
| Healthy Volunteers & Reflux Patients | 10 mg, intravenous | Amplitude | - | Significantly increased | - | [6][7] |
| Healthy Volunteers (n=10) | 10 mg, oral | Amplitude | - | Maximum rise of 22.4% | +22.4% | [5] |
| Healthy Volunteers (n=10) | 10 mg, oral | Duration | - | Maximum rise of 9.6% | +9.6% | [5] |
| Reflux Patients | 8.0 mg, intravenous | Amplitude | - | Enhanced | - | [12] |
| Reflux Patients | 8.0 mg, intravenous | Duration | - | Enhanced | - | [12] |
| Patients with Reflux Esophagitis (n=18) | 10 mg q.i.d., oral (2 weeks) | Number of contractions/min during reflux | - | Significantly increased | - | [13] |
Experimental Protocols
Protocol 1: Esophageal Manometry in Human Subjects Following Oral this compound Administration
This protocol is based on a double-blind, placebo-controlled study design.[5]
1. Subject Selection and Preparation:
-
Recruit healthy male volunteers.
-
Obtain informed consent.
-
Subjects should fast for at least 8 hours prior to the study.[14]
-
Discontinue any medications that may affect esophageal motility, such as this compound or Metoclopramide, prior to the test.[14]
2. Manometry Catheter Placement:
-
Use a manometry catheter with a sleeve sensor to measure LES pressure.
-
Apply a local anesthetic to the nasal passage to facilitate catheter insertion.[14]
-
Gently insert the catheter through the nose and into the esophagus as the subject swallows.[14]
-
Position the sleeve sensor across the lower esophageal sphincter.
3. Baseline Motility Recording:
-
Allow the subject to rest for a period to acclimatize.
-
Record interdigestive esophageal motility for a baseline period (e.g., 60 minutes).
-
Perform a series of wet swallows (e.g., four series of 10 wet swallows) to assess peristaltic function.
4. This compound Administration:
-
Administer a single oral dose of this compound (e.g., 10 mg or 20 mg) or a placebo in a double-blind manner.
5. Post-Administration Motility Recording:
-
Continuously record esophageal motility for a specified period (e.g., 90 minutes or longer) after drug administration.
-
Repeat the series of wet swallows at set intervals.
6. Data Analysis:
-
Use computer-assisted analysis to measure the following parameters:
-
Lower Esophageal Sphincter (LES) pressure.
-
Amplitude, duration, and velocity of esophageal contraction waves.
-
Area under the contraction curve.
-
-
Compare the data before and after this compound/placebo administration.
Protocol 2: High-Resolution Manometry (HRM) in a Canine Model Following Oral this compound Administration
This protocol is adapted from studies evaluating the effects of this compound in awake dogs.[9][10]
1. Animal Selection and Preparation:
-
Use healthy adult dogs (e.g., Beagles).
-
Fast the dogs overnight but allow access to water.
-
The study can be a crossover design with a washout period between treatments.
2. High-Resolution Manometry Catheter Calibration and Placement:
-
Use a solid-state high-resolution manometry catheter with multiple pressure sensors.
-
Calibrate the catheter at atmospheric pressure (0 mmHg) and a high value (100 mmHg) according to the manufacturer's instructions. Warm the catheter in a water bath to body temperature before calibration.
-
Lubricate the catheter and carefully insert it through the mouth into the esophagus until the distal sensors are in the stomach.
3. Baseline Recording:
-
Allow the dog to sit quietly for an acclimatization period.
-
Record baseline LES pressure and esophageal motility.
4. This compound Administration:
-
Administer a single oral dose of this compound (e.g., 0.5 mg/kg) or a placebo.
-
Provide a small amount of water to ensure the tablet is swallowed.
5. Post-Administration Recording:
-
Record LES pressure and esophageal motility at set time points after administration (e.g., 1, 4, and 7 hours).
6. Data Analysis:
-
Analyze the manometric data using specialized software.
-
Calculate the LES pressure using a virtual electronic sleeve emulation.
-
Exclude spontaneous deglutitive LES relaxations from the analysis of resting pressure.
-
Compare the LES pressure at different time points between the this compound and placebo groups.
Mandatory Visualizations
Caption: Experimental workflow for manometric assessment of this compound's effect on esophageal motility.
Caption: Signaling pathway of this compound in enhancing esophageal motility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. What is this compound Monohydrate used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 5. This compound stimulates human esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound restores the decreased lower oesophageal sphincter pressure in reflux patients [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. Effect of this compound on nocturnal transient lower oesophageal sphincter relaxations and nocturnal gastro-oesophageal reflux in patients with oesophagitis: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of this compound on gastro-oesophageal dysfunction in systemic sclerosis: a controlled manometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on distal esophageal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound in patients with reflux esophagitis: an ambulatory esophageal manometry/pH-metry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cayugahealth.org [cayugahealth.org]
Cisapride: A Reference Standard for Prokinetic Drug Screening Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cisapride is a well-characterized gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] It was previously used to treat conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis.[1][2] Although its clinical use has been largely discontinued in many countries due to concerns about cardiac side effects, its well-defined mechanism of action makes it an excellent positive control in the screening and development of new prokinetic drugs.[2][3]
This compound's primary mechanism of action is as a selective serotonin 5-HT₄ receptor agonist.[1][3] Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal wall, thereby promoting motility.[3] This targeted action, without direct effects on muscarinic or nicotinic receptors, provides a specific pathway for evaluating potential prokinetic compounds.
This document provides detailed application notes and protocols for utilizing this compound as a positive control in both in vitro and in vivo prokinetic drug screening assays.
Mechanism of Action: 5-HT₄ Receptor Signaling
This compound binds to and activates 5-HT₄ receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus.[3][4] This activation stimulates the G-protein coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels via adenylyl cyclase.[4] Elevated cAMP facilitates the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering depolarization and subsequent muscle contraction, which manifests as increased gastrointestinal motility.[1]
Data Presentation: Quantitative Effects of this compound
The prokinetic activity of this compound has been quantified in various preclinical models. The following tables summarize key data for comparative purposes.
Table 1: In Vitro Potency of this compound on Guinea Pig Ileum Contraction
| Parameter | Value | Tissue Preparation | Reference |
| Effective Concentration Range | 4 nM - 400 nM | Isolated muscle strips of guinea pig ileum | [5] |
| EC₅₀ (approximate) | ~40 nM | Isolated muscle strips of guinea pig ileum | [5] |
| Maximum Response | Observed at 400 nM | Isolated muscle strips of guinea pig ileum | [5] |
| Inhibitory Concentration | > 4 µM | Isolated muscle strips of guinea pig ileum | [5] |
Table 2: Comparative Prokinetic Efficacy of this compound
| Drug | Mechanism | Relative Potency | Key Clinical Use (Historical) | Reference |
| This compound | 5-HT₄ Agonist | High | GERD, Gastroparesis | [1][6] |
| Metoclopramide | D₂ Antagonist, 5-HT₄ Agonist | Lower than this compound | GERD, Gastroparesis, Antiemetic | [6][7] |
| Domperidone | D₂ Antagonist (peripheral) | Lower than this compound | Dyspepsia, Nausea | [8] |
| Erythromycin | Motilin Agonist | Varies | Gastroparesis (short-term) | [6] |
Experimental Protocols
In Vitro Assay: Isolated Guinea Pig Ileum Contraction
This protocol describes a classic organ bath experiment to assess the contractile response of intestinal smooth muscle to a test compound, using this compound as a positive control.[9][10][11][12]
Materials:
-
Animals: Male guinea pigs (250-350 g)
-
Solutions:
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11. Composition should be freshly prepared and aerated with 95% O₂ / 5% CO₂.[13]
-
Potassium Chloride (KCl) solution (80 mM) for viability testing.[13]
-
This compound stock solution (10 mM in DMSO, then serially diluted in Krebs solution).
-
Test compound stock solution.
-
-
Equipment:
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care guidelines.
-
Isolate a segment of the distal ileum and place it in a petri dish containing Krebs solution at room temperature.
-
Gently flush the lumen with Krebs solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount a segment of ileum in the organ bath chamber filled with Krebs solution, maintained at 37°C and continuously aerated.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimentation:
-
Viability Test: After equilibration, assess tissue viability by adding 80 mM KCl to the bath and recording the contractile response.
-
Wash the tissue thoroughly with fresh Krebs solution and allow it to return to baseline.
-
Positive Control: Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and incrementally increase the concentration in the bath (e.g., 10 nM, 100 nM, 1 µM, 10 µM) only after the response to the previous concentration has reached a plateau.
-
After the maximum response is achieved, wash the tissue extensively until it returns to the baseline resting tension.
-
Test Compound: Following another equilibration period, construct a cumulative concentration-response curve for the test compound in the same manner.
-
-
Data Analysis:
-
Measure the peak contractile force (in grams or millinewtons) at each concentration.
-
Normalize the data by expressing each response as a percentage of the maximum response obtained with KCl or the maximum response with this compound.
-
Plot the concentration-response curves (log concentration vs. percentage response).
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal effect) for both this compound and the test compound.
-
Compare the potency and efficacy of the test compound to that of this compound.
-
In Vivo Assay: Gastric Emptying in Rodents
This protocol provides a general framework for evaluating the effect of a test compound on gastric emptying, using this compound as a positive control.
Materials:
-
Animals: Male rats (200-250 g) or mice (20-25 g), fasted overnight with free access to water.
-
Test Meal: A non-absorbable marker mixed with a standard meal. A common choice is 1.5% methylcellulose containing phenol red (0.5 mg/mL) as a marker.
-
Solutions:
-
This compound solution for oral or intraperitoneal administration (e.g., 1-10 mg/kg).
-
Test compound solution.
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
-
Equipment:
-
Oral gavage needles.
-
Spectrophotometer.
-
Stomach dissection tools.
-
Protocol:
-
Animal Preparation:
-
Fast animals for 18-24 hours before the experiment, with water available ad libitum.
-
Randomly assign animals to treatment groups (Vehicle, this compound, Test Compound).
-
-
Dosing and Meal Administration:
-
Administer the vehicle, this compound (e.g., 5 mg/kg, p.o.), or the test compound at the desired dose and route.
-
After a set pretreatment time (e.g., 30 minutes), administer a standard volume of the test meal via oral gavage (e.g., 1.5 mL for rats).
-
-
Sample Collection:
-
At a predetermined time after the meal administration (e.g., 20-30 minutes), humanely euthanize the animals.
-
Immediately clamp the pylorus and the cardia of the stomach to prevent leakage.
-
Carefully dissect the entire stomach.
-
-
Measurement of Gastric Contents:
-
Open the stomach and empty its contents into a known volume of alkaline solution (e.g., 0.1 N NaOH) to elute the phenol red.
-
Homogenize the stomach tissue itself in a separate volume of alkaline solution.
-
Centrifuge the samples and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
Calculate the total amount of phenol red recovered from the stomach (contents + tissue homogenate).
-
-
Data Analysis:
-
To determine the amount of phenol red administered at time zero, a separate group of animals is euthanized immediately after gavage, and the total phenol red in their stomachs is measured.
-
Gastric emptying is calculated using the following formula: Gastric Emptying (%) = (1 - (Amount of marker in stomach at time T / Amount of marker in stomach at time 0)) x 100
-
Compare the percentage of gastric emptying in the test compound group to the vehicle and this compound groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
This compound serves as an invaluable tool in prokinetic drug discovery. Its selective 5-HT₄ receptor agonism provides a clear and reproducible mechanism for validating screening assays. The protocols outlined in this document offer robust methods for assessing the prokinetic potential of novel compounds both in vitro and in vivo, with this compound acting as a reliable benchmark for efficacy and potency. While this compound itself is no longer a therapeutic option in many regions, its legacy continues in the laboratory as a critical positive control, facilitating the development of safer and more effective prokinetic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Isolated organ/tissue test – organ bath [panlab.com]
- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Cisapride preparation for animal studies and dosage calculations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and administration of cisapride in animal studies. This compound is a serotonin 5-HT4 receptor agonist that promotes gastrointestinal motility. Due to its withdrawal from the human market, it must be obtained from a compounding pharmacy for veterinary and research use.[1][2]
Physicochemical Properties and Solubility
This compound monohydrate is a white to almost white powder. It is a weak base and is practically insoluble in water, which presents challenges for formulation development.[3]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | 2.71 mg/L | Practically insoluble.[4] Solubility is pH-dependent. |
| Dimethylformamide (DMF) | Freely soluble | - |
| Methylene Chloride | Soluble | - |
| Methanol | Sparingly soluble | - |
| Acetone | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥23.3 mg/mL | A common solvent for creating stock solutions.[5] |
| Ethanol | - | An intravenous formulation has been prepared by dissolving crystalline this compound in 100% ethanol.[3] |
Dosage Calculations and Administration
Dosages for this compound vary depending on the animal species and the condition being studied. The oral route is the most common for administration.
Table 2: Recommended Dosages of this compound for Various Animal Species
| Animal Species | Dosage | Frequency | Route of Administration | Reference |
| Dogs | 0.1 - 0.5 mg/kg | Every 8-12 hours | Oral | [6] |
| Cats | 2.5 mg per cat (<5 kg), 5 mg per cat (>5 kg) | Every 8 hours | Oral | |
| Rats | 0.1 - 0.5 mg/kg | Every 8-12 hours | Oral | |
| Rabbits | 0.5 mg/kg | Three times daily | Oral | [7] |
Note: These are general guidelines. The optimal dose may vary depending on the specific experimental design and the formulation used. It is recommended to administer this compound 15-30 minutes before feeding for consistent absorption.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (1 mg/mL)
This protocol is adapted from a method for extemporaneous compounding.
Materials:
-
This compound powder
-
Methylcellulose 1%
-
Simple syrup
-
Mortar and pestle
-
Graduated cylinders
-
Amber plastic bottles for storage
Procedure:
-
Weigh the required amount of this compound powder based on the desired final volume and concentration (1 mg/mL).
-
Levigate the this compound powder in a mortar with a small amount of a 1:1 mixture of methylcellulose 1% and simple syrup to form a smooth paste.
-
Gradually add the remaining 1:1 mixture of methylcellulose 1% and simple syrup to the paste while triturating continuously until a uniform suspension is achieved.
-
Transfer the suspension to a calibrated amber plastic bottle.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the bottle to ensure a complete transfer of the drug.
-
Add enough of the 1:1 vehicle mixture to reach the final desired volume and shake well to ensure homogeneity.
Stability:
-
The suspension is stable for up to 91 days when stored at 4°C.
-
At room temperature (25°C), the suspension is stable for up to 28 days.
Protocol 2: Preparation of this compound Intravenous Injection (3 mg/mL)
This protocol is based on the USP monograph for compounded veterinary injection.
Materials:
-
This compound monohydrate powder
-
Sterile Water for Injection (SWFI)
-
Tartaric acid 10% solution
-
Sterile 0.22-µm pore size filter
-
Sterile single-dose containers (e.g., vials)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), dissolve the required amount of this compound monohydrate powder in approximately 90% of the final volume of SWFI.
-
Add the 10% tartaric acid solution to aid in the dissolution of the this compound.[9]
-
Add sufficient SWFI to bring the solution to the final desired volume and mix well.
-
Sterilize the solution by passing it through a sterile 0.22-µm filter into a sterile single-dose container.[9]
Storage:
-
Store the sterile injection in single-dose glass containers in a refrigerator (2°–8°C).[9]
Protocol 3: Administration of this compound Oral Suspension by Gavage in Mice
Materials:
-
Prepared this compound oral suspension
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch with a ball tip for an adult mouse)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no signs of distress or aspiration.
Signaling Pathway and Experimental Workflow
This compound primarily acts as a selective serotonin 5-HT4 receptor agonist. This agonism initiates a signaling cascade that ultimately leads to enhanced acetylcholine release from enteric neurons, thereby stimulating gastrointestinal motility.
A typical pharmacokinetic study in an animal model involves several key steps to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug like this compound.
References
- 1. companion-pharmacy.com [companion-pharmacy.com]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin-based delivery systems in parenteral formulations: A critical update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. usp.org [usp.org]
High-Throughput Screening Assays for Cisapride Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride is a gastroprokinetic agent that was widely used to treat gastroesophageal reflux disease (GERD) and gastroparesis.[1][2] Its therapeutic effect is primarily mediated through agonism of the serotonin 5-HT4 receptor, which stimulates acetylcholine release in the enteric nervous system, leading to increased gastrointestinal motility.[1][3][4] However, this compound was withdrawn from many markets due to serious cardiovascular side effects, specifically QT interval prolongation and torsades de pointes, which are caused by the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][7]
The development of new this compound analogues with improved safety profiles necessitates robust high-throughput screening (HTS) assays to identify compounds that retain 5-HT4 receptor agonism while minimizing hERG channel inhibition. These application notes provide detailed protocols for two primary HTS assays: a 5-HT4 receptor agonist assay and a hERG channel inhibition assay.
Key Screening Targets
-
Primary Target (Efficacy): 5-HT4 Receptor (a Gs-protein coupled receptor)
-
Anti-Target (Safety): hERG Potassium Channel (Kv11.1)
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and selected analogues at the 5-HT4 receptor and the hERG channel. This data is crucial for establishing a therapeutic window and guiding structure-activity relationship (SAR) studies.
| Compound | 5-HT4 EC50 (nM) | hERG IC50 (nM) | Therapeutic Index (hERG IC50 / 5-HT4 EC50) |
| This compound | 110 - 140[5][8][9] | 6.5 - 44.5[4][7][10] | ~0.05 - 0.4 |
| Mosapride | - | >10,000[11] | High |
| Prucalopride | - | 5,700[11] | High |
| Renzapride | - | 1,800[11] | Moderate |
| R 76,186 (analogue) | 24[9] | - | - |
Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling and Gating Mechanisms
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP).[12][13][14] This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response. There is also evidence for a G-protein-independent pathway involving the activation of Src tyrosine kinase.[12][13]
hERG Channel Gating Mechanism
The hERG channel has unique gating kinetics characterized by slow activation and rapid inactivation.[8][15][16] Upon membrane depolarization, the channel transitions from a closed to an open state, allowing potassium ion efflux. However, it quickly enters an inactivated state, which prevents further ion flow. Repolarization allows the channel to rapidly recover from inactivation to the open state before slowly closing. Drug block often occurs in the open or inactivated states.
Experimental Protocols
Assay 1: 5-HT4 Receptor Agonist-Induced cAMP Production (HTRF Assay)
This protocol describes a high-throughput, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay to measure cAMP production in response to 5-HT4 receptor activation.
Principle: This assay relies on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody. In an HTRF format, the antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., the tracer is bound to the antibody), FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal.[17][18]
Materials:
-
HEK293 or CHO cell line stably expressing the human 5-HT4 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4).
-
Test compounds (this compound analogues) and reference agonist (e.g., Serotonin or this compound).
-
cAMP HTRF assay kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).
-
384-well low-volume white plates.
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a final concentration of 2,000-4,000 cells/µL.
-
-
Compound Plating:
-
Prepare serial dilutions of test and reference compounds in assay buffer.
-
Dispense 5 µL of compound solution into the appropriate wells of the 384-well plate.
-
-
Cell Dispensing:
-
Dispense 5 µL of the cell suspension into each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value for each compound.
-
Assay 2: hERG Channel Inhibition (Thallium Flux Assay)
This protocol outlines a fluorescence-based thallium flux assay, a common HTS method for assessing hERG channel inhibition.
Principle: Potassium channels, including hERG, are permeable to thallium ions (Tl+). This assay uses a Tl+-sensitive fluorescent dye that is loaded into the cells. When the hERG channels are opened, Tl+ flows into the cells and binds to the dye, causing an increase in fluorescence. hERG channel inhibitors will block this influx of Tl+, resulting in a reduced fluorescence signal.[1][3][19]
Materials:
-
HEK293 or CHO cell line stably expressing the human hERG channel.
-
Assay buffer (e.g., HBSS).
-
Stimulation buffer (assay buffer containing a high concentration of KCl and Tl2SO4).
-
Thallium flux assay kit (containing a Tl+-sensitive dye).
-
Test compounds (this compound analogues) and reference inhibitor (e.g., this compound or E-4031).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence kinetic plate reader (e.g., FLIPR or FDSS).
Protocol:
-
Cell Plating:
-
Seed cells in 384-well plates and incubate overnight to form a monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the Tl+-sensitive dye loading solution.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Remove the dye solution and wash the cells with assay buffer.
-
Add assay buffer containing the test and reference compounds to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Place the plate in the kinetic plate reader.
-
Establish a baseline fluorescence reading.
-
Add the stimulation buffer to all wells to open the hERG channels.
-
Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (slope) or the maximum fluorescence signal for each well.
-
Plot the percent inhibition of the fluorescence signal against the log of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.
-
Confirmatory Assay: Automated Patch Clamp Electrophysiology
For hit confirmation and detailed mechanistic studies, automated patch clamp electrophysiology is the gold standard for characterizing compound effects on ion channels.[20][21][22]
Principle: This technique directly measures the ionic currents flowing through the hERG channels in whole-cell patch clamp configuration. It provides high-quality data on the potency, kinetics, and voltage-dependence of channel block.
Protocol: A detailed protocol for automated patch clamp is platform-specific (e.g., QPatch, IonWorks). However, the general workflow involves:
-
Cell Preparation: Harvesting and preparing a single-cell suspension of hERG-expressing cells.
-
Chip Priming: Priming the microfluidic chip with intracellular and extracellular solutions.
-
Cell Sealing: Automated capture of single cells and formation of a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: Rupturing the cell membrane to gain electrical access to the cell interior.
-
Voltage Protocol and Compound Application: Applying a specific voltage-clamp protocol to elicit hERG currents and perfusing the cells with different concentrations of the test compound.
-
Data Acquisition and Analysis: Recording the current traces and analyzing the data to determine the IC50 and other electrophysiological parameters.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound analogues. By employing a primary screening cascade that includes a functional 5-HT4 receptor agonist assay and a hERG channel inhibition assay, researchers can efficiently identify lead compounds with the desired efficacy and a reduced potential for cardiac side effects. Confirmatory studies using automated patch clamp electrophysiology are essential for detailed characterization of the most promising candidates. This systematic approach will facilitate the discovery of safer and more effective gastroprokinetic agents.
References
- 1. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sophion.com [sophion.com]
- 7. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound and a structural analogue, R 76,186, are 5-hydroxytryptamine4 (5-HT4) receptor agonists on the guinea-pig colon ascendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral this compound analogues with retained pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 20. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Migrating Motor Complex in Animal Models Using Cisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The migrating motor complex (MMC) is a recurring cycle of electromechanical activity observed in the gastrointestinal (GI) tract during the interdigestive (fasting) state.[1][2] It serves a "housekeeping" role by sweeping undigested material and bacteria from the stomach and small intestine, thus preventing bacterial overgrowth.[1][2] The MMC is characterized by four distinct phases: a prolonged period of quiescence (Phase I), an increase in the frequency of action potentials and smooth muscle contractility (Phase II), a short period of peak electrical and mechanical activity (Phase III), and a brief transition back to quiescence (Phase IV).[1][2]
Cisapride, a potent 5-HT4 receptor agonist, is a valuable pharmacological tool for studying the MMC in animal models.[3][4][5][6][7][8][9][10] By stimulating 5-HT4 receptors on enteric neurons, this compound enhances the release of acetylcholine from postganglionic nerve endings in the myenteric plexus.[3][4][5][6][11] This cholinergic stimulation increases GI motility, including the induction of MMC-like activity.[12][13] These application notes provide detailed protocols for utilizing this compound to study the MMC in canine and rodent models, along with data presentation guidelines and visualizations of the underlying mechanisms and experimental workflows.
Data Presentation
Table 1: this compound Dosage and Administration in Animal Models for GI Motility Studies
| Animal Model | Dosage Range | Route of Administration | Frequency | Key Findings | Reference |
| Dog | 0.1 - 1.0 mg/kg | Intravenous (IV) / Oral (PO) | Single dose or every 8-12 hours | Induces MMC-like activity during the quiescent period; increases antral and intestinal motility. | [12][13][14] |
| Cat | 0.1 - 0.5 mg/kg | Oral (PO) | Every 8-12 hours | Recommended for treating GI motility disorders; stimulates colonic smooth muscle contractions. | [14] |
| Rat | 1.0 mg/kg | Intravenous (IV) | Single dose | Improves delayed intestinal transit time. | [15][16] |
| Rabbit | 0.5 mg/kg | Oral (PO) | Every 8 hours | Did not significantly alter GI transit time in healthy rabbits or in a buprenorphine-induced ileus model at this dose. | [2][17] |
| Guinea Pig | 9.2 x 10⁻⁹ M (EC₅₀) | In vitro (ileum) | N/A | Enhanced contractile response to electrical stimulation. | [18] |
Table 2: Effects of this compound on Migrating Motor Complex (MMC) Parameters
| Animal Model | MMC Parameter | Effect of this compound | Magnitude of Effect | Reference |
| Dog | Phase III Initiation | Induction of MMC-like activity | Induces non-migrating IMC-like motility during the quiescent period. | [12][13] |
| Dog | Contraction Amplitude | Increased | Increased amplitude of digestive peristalsis. | [13] |
| Rat | Intestinal Transit | Accelerated | Significantly increased gastrointestinal propulsion rate compared to control. | [16] |
Signaling Pathway of this compound in Modulating the Migrating Motor Complex
Caption: Signaling pathway of this compound in the myenteric plexus.
Experimental Protocols
Protocol 1: In Vivo Study of this compound's Effect on the Migrating Motor Complex in a Canine Model
Objective: To investigate the effect of this compound on the initiation and characteristics of the migrating motor complex in conscious dogs.
Materials:
-
Adult beagle dogs (healthy, both sexes)
-
This compound (compounded oral suspension or injectable solution)[3]
-
Surgical instruments for laparotomy
-
Serosal electrodes or strain gauge transducers
-
Data acquisition system and analysis software
-
Veterinary anesthesia and analgesics
Methodology:
-
Surgical Implantation of Recording Devices:
-
Anesthetize the dog following a 12-hour fast.
-
Perform a midline laparotomy to expose the stomach and small intestine.
-
Suture bipolar recording electrodes or strain gauge transducers to the serosal surface of the gastric antrum, duodenum, jejunum, and ileum.
-
Exteriorize the leads through a subcutaneous tunnel to the dorsal aspect of the neck.
-
Allow a recovery period of at least two weeks before experiments.
-
-
Experimental Procedure:
-
Fast the dogs for at least 12 hours, with free access to water, to ensure an interdigestive state.
-
Connect the exteriorized leads to the data acquisition system to record baseline gastrointestinal myoelectric or motor activity.
-
Record baseline activity for at least one full MMC cycle to establish the normal pattern for each animal.
-
Administer a saline placebo (control) orally or intravenously and continue recording for at least two MMC cycles.
-
On a separate day, administer this compound (0.2 - 1.0 mg/kg, IV or PO) during Phase I (quiescence) of the MMC.[13]
-
Continuously record the gastrointestinal motility for several hours post-administration.
-
-
Data Analysis:
-
Visually inspect the recordings to identify the different phases of the MMC.
-
Quantify the following parameters:
-
MMC cycle duration.
-
Duration of each MMC phase.
-
Frequency and amplitude of contractions during Phase II and Phase III.
-
Origin and propagation velocity of Phase III.
-
-
Compare the MMC parameters before and after this compound administration using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Protocol 2: In Vivo Study of this compound's Effect on Intestinal Transit in a Rat Model
Objective: To evaluate the prokinetic effect of this compound on gastrointestinal transit in rats.
Materials:
-
Adult Sprague-Dawley rats (healthy, male)
-
This compound (injectable solution)
-
Non-absorbable marker (e.g., carmine red or charcoal meal)
-
Gavage needles
-
Surgical instruments for dissection
Methodology:
-
Animal Preparation and Dosing:
-
Measurement of Intestinal Transit:
-
Immediately following the injection, administer a non-absorbable marker (e.g., 1.5 ml of a 5% charcoal suspension in 10% gum arabic) via oral gavage.
-
After a set time (e.g., 30 or 60 minutes), euthanize the rats by cervical dislocation.
-
Perform a laparotomy and carefully expose the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
-
Data Analysis:
-
Compare the mean intestinal transit percentage between the control and this compound-treated groups using an unpaired t-test.
-
Experimental Workflow Visualization
Caption: Workflow for studying this compound's effect on canine MMC.
Logical Relationship Diagram
Caption: Logical flow from this compound administration to MMC modulation.
References
- 1. Minimally invasive wireless motility capsule to study canine gastrointestinal motility and pH [ouci.dntb.gov.ua]
- 2. Migrating motor complex - Wikipedia [en.wikipedia.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Minimally invasive wireless motility capsule to study canine gastrointestinal motility and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. askavet.com [askavet.com]
- 9. The use of retrievable electrodes for recording gastric myoelectric activity after spontaneous gastric dilatation volvulus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. Neural mechanisms underlying migrating motor complex formation in mouse isolated colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synchronized gastric electrical stimulation improves vagotomy-induced impairment in gastric accommodation via the nitrergic pathway in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of Bowel Function with Anorectal Manometry in a Rat Spinal Cord Contusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Migrating motor complexes do not require electrical slow waves in the mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Cisapride solubility issues and optimal solvent for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of cisapride and best practices for its use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with poor aqueous solubility. It is practically insoluble in water but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. For detailed solubility data, please refer to the table below.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as solvent-induced precipitation. When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution. To prevent this, it is crucial to follow a careful dilution protocol. A stepwise dilution, adding the stock solution to pre-warmed media with rapid mixing, can help. Additionally, ensuring the final DMSO concentration remains low (typically below 0.5%) is critical for both solubility and minimizing solvent toxicity to cells.[1][2]
Q3: What is the optimal solvent for preparing a this compound stock solution for in vitro assays?
A3: Based on solubility data, DMSO is the optimal solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[3][4][5][6] It is recommended to use newly opened, anhydrous DMSO to avoid issues with hygroscopicity, which can impact solubility.[5]
Q4: What is the stability of this compound in solution?
A4: this compound in a prepared suspension has been shown to be stable for 91 days when stored at 4°C and for 28 days at 25°C in amber plastic bottles.[7] For stock solutions in DMSO, it is best practice to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Is the solubility of this compound pH-dependent?
A5: Yes, the aqueous solubility of this compound is pH-dependent. Its water solubility is highest in acidic conditions, specifically between pH 2 and 4.[8][9] However, for most cell-based assays conducted at neutral pH, relying on pH adjustment to improve solubility is not a viable strategy due to potential effects on cell viability and experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound's low aqueous solubility and the "salting out" effect when transferring from an organic solvent to an aqueous environment. | - Perform a serial dilution of the DMSO stock solution in your cell culture medium. - Add the stock solution dropwise to the pre-warmed (37°C) medium while vortexing or stirring vigorously to ensure rapid dispersal.[2] - Keep the final DMSO concentration in the working solution as low as possible, ideally below 0.1%, and not exceeding 0.5% to avoid cytotoxicity.[1] |
| Cloudiness or precipitate in the stock solution | The stock solution may be supersaturated, or the solvent may have absorbed water (in the case of DMSO). | - Gently warm the stock solution in a water bath (e.g., 37°C) and/or use sonication to aid dissolution.[5] - Ensure you are using high-purity, anhydrous DMSO and that it is stored properly to prevent water absorption.[5] |
| Inconsistent experimental results | This could be due to incomplete dissolution of this compound or precipitation during the experiment, leading to variations in the effective concentration. | - Visually inspect your working solutions under a microscope to ensure there is no precipitate before adding them to your assay. - Always prepare fresh working solutions from your stock for each experiment. |
| Cell toxicity observed | The final concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line. | - Determine the maximum tolerable DMSO concentration for your cells by running a vehicle control experiment. - Aim for the lowest possible final DMSO concentration in your experiments. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive overview for researchers.
| Solvent | Solubility | Source |
| DMSO | ≥23.3 mg/mL | [3] |
| Soluble to 100 mM | [4] | |
| 100 mg/mL (214.62 mM) | [5] | |
| 96 mg/mL (198.36 mM) | [6] | |
| Water | Practically insoluble | [8][10] |
| < 0.1 mg/mL | [5] | |
| 2.71 mg/L | [10] | |
| Methanol | Sparingly soluble | [8][10] |
| Acetone | Soluble | [8][10] |
| Dimethylformamide | Freely soluble | [11] |
| Methylene Chloride | Soluble | [11] |
| Ethanol | Insoluble | [6] |
| 0.01N HCl (37°C) | 2.76 mg/mL | [8] |
| 0.1N HCl (37°C) | 0.37 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the this compound stock solution (or the intermediate dilution) dropwise to the pre-warmed medium while continuously vortexing or stirring to ensure rapid and uniform mixing.[2] This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).
-
Prepare the working solution fresh for each experiment and use it immediately.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Stability of this compound in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. CN103948550A - this compound dispersible tablet and preparation method thereof - Google Patents [patents.google.com]
- 10. This compound | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Overcoming Cisapride Instability in Aqueous Solutions for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cisapride's instability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating when I add it to my aqueous buffer?
A1: this compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers will likely lead to precipitation. To avoid this, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.
Q2: What is the optimal pH for my this compound solution to maximize stability?
A2: this compound's stability is pH-dependent. It is more stable at a neutral pH, around 7.0.[3] Acidic conditions can lead to accelerated degradation, likely through hydrolysis of the amide linkage.[4] Therefore, using a neutral buffered solution is recommended for your experiments.
Q3: How should I store my this compound solutions?
A3: For short-term storage, aqueous solutions of this compound should be kept refrigerated at 4-5°C, where it has been shown to be stable for longer periods compared to room temperature (25°C).[5] For long-term storage, it is best to store the high-concentration stock solution in DMSO at -20°C or -80°C.
Q4: Can I do anything to improve the solubility and stability of this compound in my aqueous solution?
A4: Yes, several strategies can be employed. The use of co-solvents is a common approach. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used. Another effective method is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with this compound, thereby increasing its solubility and stability in aqueous solutions.
Q5: What is the primary mechanism of action of this compound that I should be aware of for my experiments?
A5: this compound is a potent serotonin 5-HT4 receptor agonist.[2] Its primary mechanism involves stimulating these receptors, which are G-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway is crucial for its prokinetic effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your aqueous experimental solution.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your final working solution is neutral (pH ~7.0). Use a buffered medium to maintain a stable pH throughout your experiment.
-
Temperature Control: Prepare your solutions fresh before each experiment and keep them on ice or refrigerated (4°C) until use. Avoid prolonged storage at room temperature.
-
Use Stabilizing Agents: If the experiment allows, consider incorporating stabilizing agents like HP-β-CD into your aqueous medium.
-
Fresh Stock Solution: Ensure your DMSO stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Issue 2: Cytotoxicity observed in cell culture experiments.
-
Possible Cause: High final concentration of the organic solvent (e.g., DMSO) in the cell culture medium.
-
Troubleshooting Steps:
-
Calculate Final Solvent Concentration: Always calculate the final percentage of your organic solvent in the cell culture medium. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental samples to account for any solvent-induced effects.
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in your chosen solvent. This will allow for a smaller volume to be added to your experimental medium, thus keeping the final solvent concentration low.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble[1][2] |
| DMSO | ≥ 23.3 mg/mL |
| Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL |
| Co-solvent (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL |
Table 2: Stability of this compound in Aqueous Suspension (1 mg/mL)
| Storage Temperature (°C) | Vehicle | Duration of Stability (>90% of initial concentration) |
| 4 | 1% Methylcellulose and Simple Syrup (1:1) | 91 days[5] |
| 25 | 1% Methylcellulose and Simple Syrup (1:1) | 28 days[5] |
| 5 | 0.3% HP-β-CD containing formulation (pH ~7.5) | At least 12.5 months |
| 30 | 0.3% HP-β-CD containing formulation (pH ~7.5) | Approximately 11 months (t90) |
| 30 | Control formulation (pH ~7.5) | Approximately 7 months (t90) |
Experimental Protocols
Detailed Protocol for Preparation of a Stabilized Aqueous Working Solution of this compound for In Vitro Experiments
This protocol describes the preparation of a 10 µM this compound working solution in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 465.95 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.66 mg of this compound.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution .
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare a 100 µM Intermediate Solution:
-
Thaw one aliquot of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, add 990 µL of sterile cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix well by gentle pipetting. This is your 100 µM intermediate solution in 1% DMSO.
-
-
Prepare the 10 µM Final Working Solution:
-
In a sterile tube, add 900 µL of sterile cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution.
-
Mix well. This is your 10 µM final working solution of this compound. The final DMSO concentration in this solution is 0.1%.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium. This will give you a 0.1% DMSO solution without the drug, which should be used as a negative control in your experiments.
-
Mandatory Visualizations
Caption: this compound's 5-HT4 receptor signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Stability and in vitro release kinetic studies of cinitapride (1mg) mouth dissolving tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of an extemporaneously compounded this compound suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cisapride-Induced Cardiac Arrhythmias in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cisapride-induced cardiac arrhythmias in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your experiments in a question-and-answer format.
Issue 1: Lack of Significant QT Prolongation
-
Question: I am administering this compound to my animal model but not observing the expected QT interval prolongation. What are the potential reasons?
-
Answer: Several factors could contribute to a lack of significant QT prolongation:
-
Inadequate Dose/Concentration: this compound's effect on QT interval is dose-dependent. Ensure you are using a concentration that has been shown to elicit a response in your chosen model. Refer to the data tables below for effective concentrations in various models. For example, in the canine isolated arterially perfused left ventricular wedge preparation, concentrations of 0.1 to 5 μmol/L have been shown to prolong the QT interval.[1][2] In anesthetized guinea pigs, intravenous doses of 0.3, 1, and 3 mg/kg resulted in dose-dependent QT prolongation.
-
Animal Model Selection: The sensitivity to this compound can vary between species and even between different preparations from the same species. For instance, conscious telemetered dogs may show different responses compared to anesthetized dogs.[3] The isolated guinea pig heart is a well-established model for assessing QTc prolongation.[4]
-
Route of Administration: The method of administration (e.g., intravenous infusion vs. oral gavage) will affect the pharmacokinetic profile and the resulting plasma concentration of this compound. Intravenous administration provides more direct and immediate exposure.[3][5]
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters. Some anesthetics may mask or alter the effects of this compound on the QT interval. Whenever possible, conscious animal models with telemetry are preferred to avoid the confounding effects of anesthesia.[3]
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing high variability in QT interval measurements between individual animals in the same treatment group. How can I reduce this variability?
-
Answer: High variability can obscure the true effect of this compound. To minimize it:
-
Control for Baseline Differences: Ensure that baseline QT intervals are stable and recorded over a sufficient period before drug administration. Animals with abnormal baseline ECGs should be excluded.
-
Heart Rate Correction: The QT interval is inversely related to heart rate. Always correct the QT interval for heart rate (QTc) using an appropriate formula for the species you are studying (e.g., Bazett's or Fridericia's formula).
-
Standardize Experimental Conditions: Maintain consistent experimental conditions for all animals, including temperature, time of day for dosing and measurements, and handling procedures.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup, especially for conscious animal studies, to reduce stress-induced heart rate fluctuations.
-
Issue 3: Difficulty Inducing Torsades de Pointes (TdP)
-
Question: I am able to induce QT prolongation with this compound, but I am struggling to provoke Torsades de Pointes. What could be the issue?
-
Answer: The induction of TdP is more complex than just prolonging the QT interval and often requires a combination of factors:
-
Transmural Dispersion of Repolarization (TDR): An increase in TDR, the difference in repolarization times between different layers of the ventricular wall, is a key factor in the genesis of TdP.[1][2] this compound has been shown to have a biphasic effect on TDR, with lower concentrations increasing TDR while higher concentrations may actually decrease it, despite further prolonging the QT interval.[1][2] Therefore, the concentration of this compound is critical. In the canine left ventricular wedge preparation, TdP was inducible at a low concentration of 0.2 μmol/L, where TDR was maximally prolonged.[1][2]
-
Programmed Electrical Stimulation (PES): Spontaneous TdP is rare in many animal models. Programmed electrical stimulation is often necessary to induce the arrhythmia.[1][2][5]
-
Pacing Site: In the canine ventricular wedge model, epicardial pacing was more effective at inducing TdP than endocardial pacing because it augmented TDR.[1][2]
-
Underlying Substrate: The presence of underlying cardiac conditions or electrolyte imbalances (hypokalemia, hypomagnesemia) can increase the susceptibility to TdP.[6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiac arrhythmia?
A1: The primary mechanism is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[9] This blockade leads to a delay in ventricular repolarization, manifesting as a prolongation of the QT interval on the electrocardiogram (ECG).[9] This QT prolongation increases the risk of early afterdepolarizations (EADs) and subsequent triggered activity, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).[10]
Q2: Which animal models are most suitable for studying this compound-induced arrhythmias?
A2: The choice of animal model depends on the specific research question. Commonly used and well-validated models include:
-
Canine Models: The dog is considered a good model due to its cardiac electrophysiology being similar to humans.
-
Conscious Telemetered Dogs: This model allows for the continuous monitoring of ECG in conscious, unrestrained animals, avoiding the confounding effects of anesthesia.[3]
-
Anesthetized Dogs: While anesthesia can be a confounding factor, this model allows for more invasive procedures like programmed electrical stimulation.[5]
-
Isolated Arterially Perfused Ventricular Wedge: This ex vivo preparation allows for the detailed study of transmural electrophysiology and the mechanisms of TdP induction.[1][2]
-
-
Guinea Pig Models: The guinea pig has a cardiac action potential similar to humans and is a practical small animal model for assessing QT prolongation.[4]
-
Isolated Langendorff-perfused Heart: This ex vivo model is useful for studying the direct effects of drugs on the heart without systemic influences.[4]
-
-
Rabbit Models:
-
Isolated Purkinje Fibers: This preparation is used to study the effects of drugs on action potential duration and the generation of EADs at the cellular level.[10]
-
Q3: What are the key electrophysiological parameters to measure in these studies?
A3: The following parameters are crucial for assessing the pro-arrhythmic potential of this compound:
-
QT Interval: The primary measure of ventricular repolarization. It should be corrected for heart rate (QTc).
-
Transmural Dispersion of Repolarization (TDR): The difference in repolarization times across the ventricular wall. An increase in TDR is a significant risk factor for TdP.[1][2]
-
Action Potential Duration (APD): Measured at different levels of repolarization (e.g., APD90). This compound prolongs APD.[10]
-
Early Afterdepolarizations (EADs): Oscillations in membrane potential during the plateau or repolarization phase of the action potential, which can trigger arrhythmias.[10]
Q4: Are there any known drug interactions that can potentiate this compound's cardiotoxicity?
A4: Yes, co-administration of this compound with inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme can increase its plasma concentration and enhance the risk of cardiac arrhythmias.[11] However, one study in anesthetized dogs did not find that erythromycin (a CYP3A4 inhibitor) enhanced the QTc prolonging effect of this compound.[5] Caution should be exercised when co-administering any drug that may inhibit this compound's metabolism.
Q5: What is the role of mexiletine in mitigating this compound-induced arrhythmias?
A5: One study in a canine model of this compound overdose suggested that mexiletine, a sodium channel blocker, may have a protective effect. While it had its own effects on cardiac function, it shortened the ventricular repolarization phase that was prolonged by this compound, thereby decreasing the electrical vulnerability of the heart.
Data Presentation
Table 1: Effects of this compound on QT Interval and Transmural Dispersion of Repolarization (TDR) in Canine Left Ventricular Wedge Preparation
| This compound Concentration (μmol/L) | Change in QT Interval (ms) | Change in TDR (ms) | TdP Inducibility |
| 0.1 | +23 | +17 | Inducible in some preparations |
| 0.2 | +23 | +24 (maximal) | Inducible |
| 1.0 | +36 | +17 | Not inducible |
| 5.0 | +40 | +10 | Not inducible |
Data summarized from a study using epicardial stimulation.[1]
Table 2: Effective Concentrations of this compound for QT Prolongation in Different Dog Models
| Dog Model | Parameter | Effective Unbound Plasma Concentration |
| Conscious Telemetered | CE10ms | 8.0 nM |
| Conscious Paced | CE10ms | 4.4 nM |
*CE10ms: Unbound plasma concentration at steady state that gives a 10-ms drug-induced QT interval prolongation.[3]
Table 3: Effects of this compound on Corrected QT Interval (QTcF) in Isolated Guinea Pig Hearts
| This compound Concentration (ng/mL) | This compound Concentration (nM) | Maximal Change in QTcF (ms) - Young Animals | Maximal Change in QTcF (ms) - Adult Animals |
| 5 | 11 | Significant prolongation | Significant prolongation |
| 50 | 110 | 44 ± 3 | 40 ± 1 |
QTcF corrected using Fridericia's formula.[4]
Experimental Protocols
Protocol 1: Canine Isolated Arterially Perfused Left Ventricular Wedge Preparation
-
Preparation: A wedge of tissue from the canine left ventricle is dissected and arterially perfused with Tyrode's solution.
-
Recording: Transmembrane action potentials are recorded from the epicardial and M regions using microelectrodes. A pseudo-ECG is also recorded.
-
Stimulation: The preparation is stimulated from either the endocardial or epicardial surface at a basic cycle length (e.g., 2000 ms).
-
Drug Application: this compound is added to the coronary perfusate at increasing concentrations (e.g., 0.1 to 5 μmol/L).
-
Data Acquisition: Record changes in QT interval, action potential duration (APD) at 90% repolarization (APD90) in epicardial and M cells, and calculate the transmural dispersion of repolarization (TDR = M cell APD90 - epicardial cell APD90).
-
Arrhythmia Induction: Programmed electrical stimulation (PES) with extrastimuli is applied to assess the inducibility of Torsades de Pointes.
Protocol 2: In Vivo Electrophysiology in Anesthetized Guinea Pigs
-
Anesthesia: Anesthetize male guinea pigs (e.g., with urethane).
-
Instrumentation: Insert ECG recording electrodes subcutaneously. Place an intravenous cannula for drug administration.
-
Baseline Recording: Record a stable baseline ECG for at least 30 minutes.
-
Drug Administration: Administer this compound intravenously at escalating doses (e.g., 0.3, 1, and 3 mg/kg).
-
ECG Monitoring: Continuously record the ECG and measure the RR and QT intervals.
-
Data Analysis: Calculate the corrected QT interval (QTc) using an appropriate formula for guinea pigs (e.g., Bazett's formula). Analyze the dose-response relationship for QTc prolongation.
Protocol 3: hERG/IKr Current Assay in a Mammalian Cell Line
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure IKr currents.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Drug Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizations
Caption: Signaling pathway of this compound-induced cardiac arrhythmia.
Caption: Experimental workflow for the canine wedge preparation.
Caption: Troubleshooting logic for lack of QT prolongation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the QT interval response during sinus and paced rhythm in conscious and anesthetized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent effects on this compound-induced QTc prolongation in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrocardiographic and hemodynamic effects of this compound alone and combined with erythromycin in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound :: Crediblemeds [crediblemeds.org]
- 7. academic.oup.com [academic.oup.com]
- 8. [this compound and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of the rapid component of the delayed rectifier potassium current by the prokinetic agent this compound underlies drug-related lengthening of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and ventricular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves of Cisapride in Motility Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves with Cisapride in gastrointestinal motility studies.
Troubleshooting Guide
This guide addresses specific issues that may lead to or complicate the interpretation of biphasic dose-response curves in experiments with this compound.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| High variability in response at the same this compound concentration. | Inconsistent tissue preparation, temperature fluctuations in the organ bath, or variations in animal fasting times. | Ensure standardized tissue dissection and handling protocols. Maintain a constant and recorded temperature for in vitro assays. Standardize the fasting period for in vivo studies to ensure a consistent baseline motility state. |
| The prokinetic (stimulatory) effect is weaker than expected or absent. | Incorrect buffer composition (e.g., low ion concentration), tissue desensitization from previous experiments, or use of a this compound solution that has degraded. | Verify the composition and pH of physiological salt solutions. Use fresh tissue for each dose-response curve. Prepare fresh this compound solutions daily and protect them from light. |
| The inhibitory phase is observed at lower concentrations than reported in the literature. | The experimental model is particularly sensitive to hERG channel blockade, or there is co-administration of other drugs that inhibit CYP3A4 metabolism of this compound, leading to higher effective concentrations.[1][2] | Characterize the hERG channel expression in your model system if possible. Avoid co-administration of known CYP3A4 inhibitors. If unavoidable, perform dose-response curves for this compound in the presence and absence of the interacting compound to quantify the shift in potency. |
| Difficulty in fitting a standard sigmoidal curve to the data. | The biphasic nature of the response violates the assumptions of simple sigmoidal models. | Utilize a non-linear regression model that can accommodate a biphasic (e.g., bell-shaped or U-shaped) curve.[3][4] Several pharmacological software packages offer models for "hormesis" or biphasic responses. |
| Unexpected contractile patterns that are not simple stimulation or inhibition. | This compound can induce complex changes in motility, such as non-migrating, phase-3-like activity followed by intense phase 2 activity.[5] | Employ high-resolution manometry or video recording to analyze the type of contractions, not just the amplitude or frequency. This can provide a more nuanced understanding of the drug's effect. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound show a biphasic (bell-shaped) dose-response curve in motility studies?
A1: The biphasic response of this compound is due to its distinct mechanisms of action at different concentrations. At lower to intermediate concentrations, this compound acts primarily as a 5-HT4 receptor agonist.[6][7] This action facilitates the release of acetylcholine from the myenteric plexus, leading to increased gastrointestinal motility (the prokinetic effect).[6][8] However, at higher concentrations, an inhibitory effect becomes dominant. This can be attributed to several factors, including potential direct effects on smooth muscle or, more significantly, the blockade of hERG potassium channels.[1][9][10][11] Some studies have shown that at micromolar concentrations, this compound can directly inhibit muscle contractions.[11][12]
Q2: What is the typical concentration range for the stimulatory and inhibitory phases of this compound?
A2: The effective concentrations can vary depending on the experimental model (in vivo vs. in vitro) and the species being studied.
-
In vitro (guinea pig ileum/colon): Prokinetic effects are typically observed in the nanomolar range (e.g., 4 nM to 400 nM), while inhibitory effects may appear at higher, micromolar concentrations (e.g., 4 µM).[11]
-
In vivo (equine): An intermediate dose of 0.1 mg/kg produced the most consistent prokinetic response in the colon, while higher doses (0.25 mg/kg) led to side effects and a less consistent motility response.[13][14][15]
Q3: How does the hERG channel blockade by this compound relate to its effects on gut motility?
A3: this compound is a potent blocker of the hERG potassium channel, which is crucial for cardiac repolarization.[1][9][10] This is the primary reason for its cardiotoxic side effects and its withdrawal from the market in many countries.[10] While the hERG channel is most famously associated with the heart, related potassium channels are also present in the gastrointestinal tract and contribute to regulating smooth muscle excitability. Blockade of these channels at high this compound concentrations could alter ion flow, leading to a disruption of normal contractile patterns and potentially contributing to the observed inhibitory phase.
Q4: I am observing a biphasic response. How can I confirm the involvement of 5-HT4 receptors and hERG channels in my experiment?
A4: To dissect the pharmacology of the biphasic response, you can use specific antagonists:
-
5-HT4 Receptor Involvement: To confirm that the stimulatory phase is mediated by 5-HT4 receptors, pre-incubate the tissue with a selective 5-HT4 antagonist (e.g., GR 113808). This should block or significantly reduce the prokinetic effect of low-dose this compound.
-
hERG Channel Involvement: Demonstrating the role of hERG blockade in the inhibitory phase is more complex in a motility assay. You could compare the inhibitory effects of this compound to a known specific hERG blocker. However, the most direct evidence for hERG blockade comes from electrophysiological studies, such as patch-clamp experiments on cells expressing the hERG channel.[1][2]
Q5: Could the biphasic response be an artifact of my experimental setup?
A5: While a biphasic response is a known pharmacological property of this compound, it's crucial to rule out experimental artifacts.[11][12] Issues such as substrate depletion at high contraction rates, tissue hypoxia, or non-specific receptor activation at high drug concentrations can sometimes produce complex dose-response relationships. Refer to the Troubleshooting Guide above to minimize these possibilities. Proper experimental design, including time-matched vehicle controls, is essential.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound as reported in various motility and electrophysiology studies.
Table 1: In Vivo and In Vitro Motility Studies
| Model | Species | Concentration/Dose Range | Observed Effect | Reference |
| In Vivo (implanted transducers) | Equine | 0.05 - 0.25 mg/kg (IV infusion) | Dose-dependent increase in stomach/small intestine activity. Peak response in colon at intermediate dose (0.1 mg/kg). | [13][14] |
| In Vitro (isolated muscle strips) | Guinea Pig | 4 nM - 400 nM | Dose-related enhancement of baseline activity and contraction. | [11] |
| In Vitro (isolated muscle strips) | Guinea Pig | 4 µM | Inhibition of contractile activity. | [11] |
| In Vivo (conscious dogs) | Canine | 0.08 - 5 mg/kg (p.o.) | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions. | [16] |
Table 2: hERG Channel Blockade Studies
| Model | Parameter | This compound Concentration | Reference |
| HEK293 cells expressing hERG | IC50 | 6.5 nM | [1][2] |
| CHO-K1 cells expressing hERG | IC50 | 16.4 nM | [9] |
| Xenopus oocytes expressing hERG | IC50 | 102 nM | [10] |
| Xenopus oocytes expressing hERG | IC50 | 630 nM | [17] |
Experimental Protocols
Protocol 1: In Vitro Motility Assay Using Isolated Guinea Pig Ileum
-
Animal Preparation: A male guinea pig (250-350g) is euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Dissection: The abdomen is opened, and a terminal segment of the ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in Krebs-Ringer bicarbonate solution, continuously gassed with 95% O2 / 5% CO2.
-
Preparation Mounting: A 2-3 cm segment of the ileum is cleaned of mesenteric attachments and mounted vertically in a 10 mL organ bath containing Krebs-Ringer solution at 37°C. The bottom end is fixed, and the top end is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1.0 g, with the buffer being replaced every 15 minutes.
-
Dose-Response Curve Generation:
-
Record a stable baseline activity for 10-15 minutes.
-
Add this compound to the organ bath in a cumulative, logarithmic fashion (e.g., 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 5 minutes) before adding the next concentration.
-
Record the contractile activity (amplitude and frequency) continuously.
-
-
Data Analysis: The response at each concentration is typically expressed as a percentage of the maximum response or as a change from the baseline motility index. Plot the response against the log concentration of this compound to visualize the dose-response curve.
Visualizations
Signaling Pathway of this compound's Biphasic Effect
Caption: Dual mechanism of this compound leading to a biphasic response.
Experimental Workflow for Investigating Biphasic Response
Caption: Workflow for characterizing this compound's biphasic dose-response.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound stimulates propulsive motility patterns in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: A Novel Gastroprokinetic Drug | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. madbarn.com [madbarn.com]
- 14. Actions of the novel gastrointestinal prokinetic agent this compound on equine bowel motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Effect of this compound on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Determinants of hERG Channel Block by Terfenadine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unexpected Cisapride Effects in Electrophysiology Recordings: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Cisapride in electrophysiology recordings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My primary observation is a potent block of the hERG (IKr) current. Is this an expected effect of this compound?
A1: Yes, the most well-characterized electrophysiological effect of this compound is a potent, high-affinity block of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[1][2] This action is the primary mechanism underlying this compound's proarrhythmic potential, specifically the prolongation of the QT interval and the risk of Torsades de Pointes.[1][2] The block is often found to be voltage- and state-dependent, with a higher affinity for the open or inactivated states of the channel.[1]
Q2: I am observing a reduction in the L-type calcium current (ICa,L) with this compound application. Is this a known off-target effect?
A2: Yes, this compound has been shown to inhibit the L-type Ca2+ current (ICa,L) in ventricular myocytes. This is a known off-target effect. The block is concentration-dependent and exhibits both tonic and use-dependent characteristics.[3] Furthermore, the inhibition of ICa,L by this compound is voltage-dependent, being more pronounced at more depolarized holding potentials.[3] This effect may contribute to this compound's overall cardiotoxicity, particularly under pathological conditions.[3]
Q3: I've noticed a biphasic effect on the action potential duration (APD) – prolongation at low concentrations and shortening at higher concentrations. What could explain this?
A3: This biphasic response is a plausible, though complex, effect of this compound. The initial prolongation of the APD at lower concentrations is consistent with the potent block of the hERG (IKr) current.[4] However, at higher concentrations, the inhibitory effect on the L-type calcium current (ICa,L) can become more prominent, leading to a shortening of the action potential duration.[3] The net effect on APD is therefore a result of the balance between these two opposing actions on different ion channels.
Q4: My recordings show a gradual rundown of the current after applying this compound, which looks like seal instability. How can I differentiate this from a true drug effect?
A4: This is a critical troubleshooting point. A slow, use-dependent block of an ion channel by this compound can be mistaken for current rundown due to an unstable patch-clamp seal. Here’s how to distinguish them:
-
Monitor Seal Resistance and Cell Health: Continuously monitor the seal resistance throughout the experiment. A genuine rundown is often accompanied by a decrease in seal resistance. Also, visually inspect the cell for any changes in morphology that might indicate poor health.
-
Washout Experiment: A true pharmacological effect should be at least partially reversible upon washout of the compound. If the current amplitude recovers after perfusing with a drug-free solution, it is likely a drug-induced block. Rundown is typically irreversible.[5]
-
Voltage Protocol Dependence: The block by this compound is often voltage-dependent.[1][5] Try altering the voltage protocol (e.g., changing the holding potential or the frequency of depolarization) to see if the rate or extent of the current reduction changes. A rundown is less likely to be sensitive to the voltage protocol in a systematic way.
-
Positive Controls: Use a known, stable blocker of the channel you are studying as a positive control. This can help you differentiate between a pharmacological effect and a technical issue with your setup.
Q5: I'm seeing a lot of 50/60 Hz noise in my recordings after adding this compound. Is the drug causing this?
A5: It is highly unlikely that this compound itself is the source of 50/60 Hz electrical noise. This type of interference is almost always due to environmental factors.[6] However, the process of drug application might inadvertently exacerbate an existing grounding or shielding issue.
-
Check Grounding: Ensure all components of your electrophysiology rig are connected to a common ground.[6]
-
Faraday Cage: Make sure your setup is properly enclosed in a Faraday cage to shield it from external electromagnetic fields.[6]
-
Perfusion System: Check your perfusion system for any electrical noise. Sometimes, pumps or heaters in the perfusion line can introduce noise.
-
Isolate the Source: Systematically turn off other electrical equipment in the vicinity to identify the source of the interference.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the electrophysiological effects of this compound on various ion channels.
Table 1: Inhibitory Effects of this compound on hERG (IKr) Current
| Parameter | Value | Cell Type | Temperature | Experimental Conditions | Reference |
| IC50 | 6.5 nM | HEK293 cells | 22°C | Whole-cell patch-clamp | [1][5] |
| IC50 | 44.5 nM | Mammalian cells | Not specified | Patch-clamp, tail currents at -40 mV after a 2s depolarization to +20 mV | [2] |
| IC50 | 6.7 nM | Mammalian cells | Not specified | Patch-clamp, measured at the end of a prolonged (20s) depolarization to +20 mV | [2] |
| IC50 Range | 7 - 72 nM | HEK293 cells | 37°C | Dependent on the voltage-clamp protocol (step vs. action potential clamp) | [7] |
| IC50 | 9 nM | Rabbit cardiomyocytes | Not specified | Measures the rapid component of the delayed rectifying K+ current (IKr) | [4] |
Table 2: Inhibitory Effects of this compound on L-type Calcium (ICa,L) Current
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| IC50 | 46.9 µM | Guinea pig ventricular myocytes | Whole-cell voltage-clamp, holding potential -40 mV | [3] |
Table 3: Other Off-Target Effects of this compound
| Channel/Current | Effect | IC50 | Cell Type | Reference |
| Kv1.5 | Weak inhibition | 21.2 µM | Mammalian cells | [2] |
| Inward Rectifier K+ Current | Decreased current | 1-10 µM | Rabbit ventricular myocytes | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of hERG Current Inhibition by this compound
This protocol is adapted from studies investigating the hERG-blocking properties of this compound.[1][5]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells). Culture cells to 50-70% confluency before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25°C) or physiological temperature (37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Achieve a giga-ohm seal (>1 GΩ) before rupturing the membrane to obtain the whole-cell configuration.
-
Compensate for series resistance (typically 70-80%) to minimize voltage errors.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-4 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Repeat this protocol at a regular interval (e.g., every 10-15 seconds).
-
-
Drug Application:
-
Establish a stable baseline recording for at least 5 minutes.
-
Apply this compound at various concentrations through a perfusion system.
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
Perform a washout with the drug-free external solution to assess reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Normalize the current amplitude in the presence of this compound to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50.
-
Protocol 2: Investigating L-type Ca2+ Current (ICa,L) Inhibition
This protocol is based on the methodology used to characterize this compound's effects on ICa,L.[3]
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Solutions:
-
External Solution (Na+- and K+-free, in mM): 137 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings.
-
Use pipettes with a resistance of 2-4 MΩ.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.
-
Apply depolarizing steps to a range of potentials (e.g., from -30 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
To study use-dependency, apply a train of depolarizing pulses at a specific frequency.
-
-
Data Analysis:
-
Measure the peak inward ICa,L at each voltage step.
-
Construct current-voltage (I-V) relationship curves in the absence and presence of this compound.
-
Determine the IC50 from the concentration-response data.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting this compound effects in electrophysiology.
Caption: Signaling pathway of this compound's multifaceted effects on cardiac action potential duration.
References
- 1. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of L-type Ca(2+) current in Guinea pig ventricular myocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: this compound versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Use-dependent" effects of this compound on postrest action potentials in rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cisapride concentration for maximal prokinetic effect without toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cisapride in experimental settings. Below you will find troubleshooting guides and FAQs to help optimize this compound concentration for maximal prokinetic effect while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's prokinetic effect?
A1: this compound acts as a selective serotonin 5-HT4 receptor agonist.[1] Activation of these receptors on enteric neurons enhances the release of acetylcholine from the myenteric plexus.[2][3][4][5] This increase in acetylcholine stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility, including enhanced esophageal peristalsis, increased lower esophageal sphincter pressure, and accelerated gastric emptying.[1]
Q2: What is the molecular basis for this compound's cardiotoxicity?
A2: this compound is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1), which is critical for cardiac repolarization.[6][7] Inhibition of this channel can prolong the QT interval, leading to a risk of serious cardiac arrhythmias, such as Torsades de Pointes.[6][8][9] This toxicity is a significant concern and has led to the withdrawal of this compound from many markets for human use.
Q3: What is the therapeutic window for this compound?
A3: The therapeutic window for this compound is narrow due to the overlap between the concentrations required for prokinetic effects and those that cause significant hERG channel inhibition. Prokinetic effects in isolated tissues are observed in the nanomolar to low micromolar range, while significant hERG channel blockade also occurs in the nanomolar range. This narrow window necessitates careful dose-finding studies to identify a concentration that maximizes prokinetic efficacy while minimizing cardiotoxic risk.
Q4: Can this compound's prokinetic effect be blocked?
A4: Yes, the prokinetic effects of this compound can be antagonized by atropine, a muscarinic receptor antagonist, and by tetrodotoxin, a neuronal sodium channel blocker. This indicates that this compound's action is dependent on cholinergic neurotransmission.[2][10]
Q5: Does this compound exhibit a bell-shaped dose-response curve?
A5: Yes, in some in vitro preparations, this compound has been shown to exhibit a bell-shaped dose-response curve, where higher concentrations (in the micromolar range) can lead to an inhibition of motility.[3][10][11] The exact mechanism for this is not fully elucidated but may involve off-target effects at higher concentrations.
Data Presentation
Table 1: In Vitro Concentrations of this compound for Prokinetic and Toxic Effects
| Parameter | Species/Tissue | Concentration Range | Effect |
| Prokinetic Effect | Guinea Pig Antrum, Ileum, Colon | 4 nM - 400 nM | Enhanced motility and contraction.[10] |
| Prokinetic Effect | Guinea Pig Gastroduodenal Preparation | 100 nM - 1 µM | Antagonized gastric relaxation and enhanced peristalsis.[2] |
| Prokinetic Effect | Dog & Guinea Pig Ileum and Colon | 1 nM - 1 µM | Enhanced motility.[3] |
| Inhibitory Effect | Guinea Pig Ileum and Colon | 10 µM - 100 µM | Inhibition of motility.[3] |
| hERG Inhibition (IC50) | Human (HEK293 cells) | 9.4 nM | Potent blockade of the hERG channel. |
Table 2: In Vivo Dosages of this compound for Prokinetic and Toxic Effects
| Parameter | Species | Dosage Range | Effect |
| Prokinetic Effect | Dog | 0.08 - 5 mg/kg (p.o.) | Enhanced antral, pyloric, and duodenal contractions.[2] |
| Prokinetic Effect | Dog | 0.16 - 1.25 mg/kg (p.o.) | Accelerated gastric emptying.[2] |
| Prokinetic Effect | Dog | 0.05 - 2.0 mg/kg (i.v.) | Increased amplitude of spontaneous contractions in the stomach, duodenum, jejunum, and colon.[3] |
| Prokinetic Effect | Horse | 0.05 - 0.25 mg/kg (i.v. infusion) | Increased electrical and mechanical activity in the stomach, small intestine, and colon.[12][13] |
| Therapeutic Dosage (Veterinary) | Dog and Cat | 0.1 - 0.5 mg/kg (p.o.) every 8-12 hours | Management of gastric stasis, constipation, and postoperative ileus.[14][15] |
| Acute Toxicosis | Dog | >40 mg/kg (p.o.) | Signs of toxicity observed.[15] |
| Lethal Dose | Dog | 640 mg/kg (single oral dose) | Lethal.[14] |
Mandatory Visualizations
Experimental Protocols
In Vitro Assessment of Prokinetic Activity (Isolated Organ Bath)
This protocol is designed to assess the contractile response of isolated gastrointestinal smooth muscle to this compound.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rat) via an approved method.
-
Immediately perform a laparotomy and isolate the desired segment of the gastrointestinal tract (e.g., ileum, colon).
-
Place the isolated tissue in cold, oxygenated physiological salt solution (PSS; e.g., Krebs-Henseleit solution).
-
Carefully remove the mucosa and submucosa to prepare longitudinal muscle strips (approximately 1-2 cm in length).
2. Organ Bath Setup and Equilibration:
-
Mount the muscle strips in an isolated organ bath chamber (10-20 mL) containing PSS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[16][17][18][19]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a basal tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the PSS every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, record the baseline spontaneous contractile activity for 10-15 minutes.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
Add this compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next. A typical concentration range to test would be from 1 nM to 10 µM.
-
Record the contractile response at each concentration.
-
At the end of the experiment, a maximal contraction can be induced with a high concentration of potassium chloride (e.g., 60 mM) to normalize the data.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions at baseline and in the presence of each concentration of this compound.
-
Express the contractile response as a percentage of the maximal response to potassium chloride.
-
Construct a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal effect).
In Vivo Assessment of Gastrointestinal Transit (Charcoal Meal Assay)
This protocol provides a method for evaluating the effect of this compound on in vivo gastrointestinal transit in rodents.[20][21]
1. Animal Preparation:
-
Use adult rodents (e.g., mice, rats) and fast them for 18-24 hours before the experiment, with free access to water.
-
Acclimate the animals to the experimental conditions to minimize stress.
2. Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired dose. The timing of administration before the charcoal meal should be based on the pharmacokinetic profile of this compound.
3. Charcoal Meal Administration:
-
At a predetermined time after drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to each animal.
4. Assessment of Transit:
-
After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
5. Data Analysis:
-
Compare the percentage of gastrointestinal transit in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Troubleshooting Guide
Issue: High variability in in vitro contractile responses.
-
Potential Cause: Inconsistent tissue health or preparation.
-
Solution: Ensure rapid and careful dissection of the tissue, maintaining it in cold, oxygenated PSS at all times. Standardize the size and orientation of the muscle strips.
-
-
Potential Cause: Fluctuation in organ bath conditions.
-
Solution: Regularly monitor and maintain the temperature, pH, and aeration of the PSS in the organ bath.
-
-
Potential Cause: Receptor desensitization.
-
Solution: Ensure adequate washout periods between cumulative dose additions if not performing a cumulative concentration-response curve.
-
Issue: No significant prokinetic effect observed in vivo.
-
Potential Cause: Inappropriate dosing or timing of administration.
-
Solution: Review the pharmacokinetic data for this compound in the chosen species to optimize the dose and the pre-treatment time before the transit meal.
-
-
Potential Cause: Stress-induced inhibition of gastrointestinal motility.
-
Solution: Acclimate the animals to the handling and gavage procedures to minimize stress, which can significantly impact gastrointestinal transit.
-
Issue: Bell-shaped dose-response curve observed, with inhibition at higher concentrations.
-
Potential Cause: This is a known characteristic of this compound in some preparations.[3][10][11]
-
Solution: Acknowledge this phenomenon in your data analysis. If the goal is to only observe the prokinetic effect, focus on the lower end of the concentration range (nM to low µM).
-
Issue: Signs of cardiotoxicity observed in vivo (e.g., arrhythmias in telemetered animals).
-
Potential Cause: The dose of this compound is too high and is causing significant hERG channel blockade.
-
Solution: Reduce the dose of this compound. Conduct a dose-response study to find a concentration that provides a prokinetic effect with minimal cardiovascular side effects. Consider co-administration with a compound that does not inhibit CYP3A4, as this enzyme is involved in this compound metabolism.[9]
-
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of this compound on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of this compound on the motility of the digestive tract in dogs and guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crispr-casy.com [crispr-casy.com]
- 7. Cardiotoxicity of new antihistamines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac toxicity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Actions of the novel gastrointestinal prokinetic agent this compound on equine bowel motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. reprocell.com [reprocell.com]
- 17. Isolated organ/tissue test – organ bath [panlab.com]
- 18. radnoti.com [radnoti.com]
- 19. cdn.adinstruments.com [cdn.adinstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. meliordiscovery.com [meliordiscovery.com]
Cisapride tachyphylaxis and strategies to maintain long-term efficacy in studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cisapride tachyphylaxis and strategies to maintain its long-term efficacy in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis?
A1: this compound tachyphylaxis, or tolerance, refers to the reduced pharmacological response to the drug following repeated or prolonged administration. In the context of its prokinetic effects, this would manifest as a diminished stimulation of gastrointestinal motility over time. This phenomenon is a common characteristic of many G-protein coupled receptor (GPCR) agonists.
Q2: What is the primary molecular mechanism underlying this compound tachyphylaxis?
A2: The primary mechanism is the desensitization and downregulation of the serotonin 5-HT4 receptor, the principal target of this compound.[1] This process involves:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT4 receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling from G-proteins: β-arrestin binding sterically hinders the coupling of the receptor to its cognate G-protein (Gs), thereby inhibiting downstream signaling (e.g., adenylyl cyclase activation and cAMP production).
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into the cell via clathrin-coated pits. Once internalized, receptors can either be recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation), leading to a long-term reduction in receptor number.
Q3: If 5-HT4 receptors desensitize, why do many clinical studies report sustained long-term efficacy of this compound?
A3: This is a key area of investigation, and several hypotheses may explain this apparent discrepancy between in-vitro findings and clinical outcomes:
-
Receptor Reserve: The enteric nervous system may possess a "receptor reserve," meaning that a maximal physiological response can be achieved even when only a fraction of the total 5-HT4 receptors are activated. Therefore, even with some receptor desensitization and downregulation, the remaining functional receptors may be sufficient to mediate a clinically significant prokinetic effect.
-
Differential Splice Variant Desensitization: The 5-HT4 receptor has multiple splice variants with distinct C-terminal tails, which are known to influence desensitization and internalization rates.[1] It is possible that the splice variants predominantly expressed in the enteric nervous system are less susceptible to rapid and profound desensitization compared to those in other tissues or those overexpressed in in-vitro systems.
-
Complex In-Vivo Environment: The gastrointestinal tract is a complex environment where this compound's effects are integrated within the intricate circuitry of the enteric nervous system. The net prokinetic effect is a result of modulation of various neuronal pathways, and the system may have compensatory mechanisms that are not present in simplified in-vitro models.
-
Tissue-Specific Desensitization: Studies have shown that 5-HT4 receptor desensitization can be tissue-specific. For instance, desensitization is observed in porcine atrial tissue but is less pronounced in gastric tissue.[2] This suggests that the gastrointestinal 5-HT4 receptors may be relatively resistant to tachyphylaxis.
Q4: What are the potential experimental strategies to mitigate this compound tachyphylaxis and maintain its long-term efficacy in my studies?
A4: While clinical data suggests sustained efficacy, in experimental settings where tachyphylaxis is observed, the following strategies could be investigated:
-
Intermittent Dosing: In contrast to continuous exposure, an intermittent dosing schedule might provide a "drug-free" period, allowing for receptor resensitization and recycling back to the cell surface. This could potentially maintain a higher level of responsiveness over time.
-
Combination Therapy: Investigating the co-administration of agents that could modulate the desensitization process, such as inhibitors of specific GRKs or phosphatases that dephosphorylate the receptor, might offer a way to preserve receptor function. However, the specificity and potential off-target effects of such agents would need careful consideration.
-
Use of Partial Agonists: In some systems, partial agonists can cause less receptor desensitization and downregulation compared to full agonists. While this compound is generally considered a full agonist, exploring other 5-HT4 agonists with different efficacy profiles could be a viable strategy.
Troubleshooting Guides
Problem 1: Diminishing prokinetic effect of this compound in long-term in-vitro experiments (e.g., cultured enteric neurons or gut tissue preparations).
| Possible Cause | Suggested Solution |
| 5-HT4 Receptor Desensitization/Downregulation | 1. Confirm Desensitization: Perform a time-course experiment. Measure the response to an acute this compound challenge after a prolonged pre-incubation with this compound. A significantly reduced response compared to a vehicle pre-treated control would confirm tachyphylaxis. 2. Attempt Resensitization: After the prolonged this compound exposure, wash out the drug and incubate the cells/tissue in a drug-free medium for varying durations (e.g., 1, 2, 4, 8 hours) before re-challenging with this compound to assess the extent and time course of response recovery. 3. Investigate Intermittent Dosing: Design an experiment where the cells/tissue are exposed to this compound in cycles (e.g., 4 hours on, 4 hours off) and compare the cumulative response to that of continuous exposure. |
| Cell/Tissue Health Decline | 1. Assess Viability: Use a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed decrease in response is not due to cell death over the long incubation period. 2. Optimize Culture Conditions: Ensure that the culture medium and conditions are optimal for maintaining the health and function of the cells/tissue throughout the experiment. |
| Depletion of Neurotransmitters | In experiments using enteric neuron preparations, prolonged stimulation might lead to the depletion of acetylcholine stores. 1. Measure Acetylcholine Release: If possible, directly measure acetylcholine release in response to this compound at different time points. 2. Provide Precursors: Supplement the culture medium with choline, a precursor for acetylcholine synthesis. |
Problem 2: Inconsistent results in cAMP assays following prolonged this compound exposure.
| Possible Cause | Suggested Solution |
| Receptor Desensitization | This is the expected outcome. A decrease in cAMP production upon re-stimulation after prolonged this compound exposure is indicative of tachyphylaxis. |
| Phosphodiesterase (PDE) Activity | Changes in PDE activity over long incubation times could affect cAMP levels. Include a PDE Inhibitor: Always perform cAMP assays in the presence of a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation and isolate the effect of adenylyl cyclase activity. |
| Cellular Adaptation | Cells may adapt to prolonged Gs stimulation by upregulating cAMP-degrading enzymes or downregulating adenylyl cyclase expression or activity. Measure Forskolin Response: After the prolonged this compound incubation, stimulate the cells with forskolin, a direct activator of adenylyl cyclase. A reduced response to forskolin would suggest a post-receptor adaptation in the cAMP signaling pathway. |
Quantitative Data from Clinical Studies on Long-Term this compound Efficacy
The following tables summarize quantitative data from select clinical studies investigating the long-term effects of this compound.
Table 1: Effect of Long-Term this compound on Gastric Emptying
| Study | Duration | Patient Population | N | Dosage | Gastric Emptying Parameter | Baseline (mean ± SE or median) | Follow-up (mean ± SE or median) | p-value |
| Abell et al. (1991)[3][4] | 12 months | Gastroparesis & Chronic Intestinal Pseudo-obstruction | 21 | 10 mg t.i.d. | Gastric emptying of solids & liquids | Not specified | Significantly improved | < 0.05 |
| Camilleri et al. (1991)[5][6] | 12.6 months (mean) | Idiopathic Gastroparesis | 11 | 30-60 mg/day | Emptying half-time (min) | 113 ± 4 | 94 ± 6 | < 0.05 |
| Camilleri et al. (1991)[5][6] | 12.6 months (mean) | Idiopathic Gastroparesis | 11 | 30-60 mg/day | % food remaining at 120 min | 46.9 ± 2.4 | 35.5 ± 3.6 | < 0.05 |
| Lin et al. (1997)[7][8] | 8 weeks | Chronic Idiopathic Constipation | 15 | 10 mg t.i.d. | Total Colonic Transit Time (hr) | 70.3 ± 27.2 | 49.3 ± 25.0 | < 0.05 |
Table 2: Effect of Long-Term this compound on Symptom Scores
| Study | Duration | Patient Population | N | Dosage | Symptom Score Scale | Baseline (mean ± SE or median) | Follow-up (mean ± SE or median) | p-value |
| Abell et al. (1991)[3][4] | 12 months | Gastroparesis | 9 | 10 mg t.i.d. | Total Symptom Score | 8 (median) | 6 (median) | < 0.05 |
| Camilleri et al. (1991)[5][6] | 12.6 months (mean) | Idiopathic Gastroparesis | 11 | 30-60 mg/day | Total Symptom Score (0-60) | 30.9 ± 3.6 | 14.4 ± 2.7 | < 0.002 |
Experimental Protocols
Protocol 1: Induction and Measurement of 5-HT4 Receptor Tachyphylaxis in a Cell Line Model (e.g., HEK293 cells stably expressing human 5-HT4 receptor)
Objective: To induce and quantify this compound-induced tachyphylaxis by measuring the cAMP response.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
This compound.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
Phosphate-buffered saline (PBS).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the HEK293-5HT4 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of Tachyphylaxis (Pre-incubation):
-
For the "tachyphylaxis" group, treat the cells with a high concentration of this compound (e.g., 1 µM) for a prolonged period (e.g., 4, 8, 12, or 24 hours).
-
For the "control" group, treat the cells with vehicle (e.g., 0.1% DMSO) for the same duration.
-
-
Washout:
-
Gently aspirate the medium from all wells.
-
Wash the cells three times with warm PBS to remove all traces of this compound or vehicle.
-
-
Stimulation:
-
Add stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 100 µM IBMX) to all wells and incubate for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound to both the "control" and "tachyphylaxis" groups to generate a dose-response curve. Include a vehicle control for this step.
-
In separate wells, stimulate with a high concentration of forskolin (e.g., 10 µM) to assess the maximal adenylyl cyclase activity.
-
-
cAMP Measurement:
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for this compound in both the "control" and "tachyphylaxis" groups.
-
Compare the Emax (maximal effect) and EC50 (potency) values between the two groups. A significant reduction in Emax and/or a rightward shift in the EC50 in the "tachyphylaxis" group indicates desensitization.
-
Protocol 2: Assessment of 5-HT4 Receptor Internalization using Immunofluorescence
Objective: To visualize the internalization of 5-HT4 receptors upon this compound treatment.
Materials:
-
Cell line expressing an epitope-tagged (e.g., FLAG or HA) 5-HT4 receptor.
-
Glass coverslips.
-
This compound.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against the epitope tag (e.g., anti-FLAG).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Culture: Seed the cells on glass coverslips in a 24-well plate and allow them to grow to an appropriate confluency.
-
Treatment:
-
Treat the cells with this compound (e.g., 1 µM) for different durations (e.g., 0, 15, 30, 60 minutes).
-
Include a vehicle-treated control for each time point.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (this step can be skipped if you only want to visualize surface receptors).
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
-
Analysis:
-
Observe the localization of the fluorescent signal. In untreated cells, the signal should be predominantly at the plasma membrane. Upon this compound treatment, an increase in intracellular punctate staining would indicate receptor internalization.
-
Visualizations
Caption: Signaling pathway of this compound and mechanisms of 5-HT4 receptor tachyphylaxis.
Caption: Troubleshooting workflow for diminished this compound efficacy in long-term experiments.
References
- 1. Human 5–HT4 and 5–HT7 Receptor Splice Variants: Are they Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term efficacy of oral this compound in symptomatic upper gut dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open label study of long-term effectiveness of this compound in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnmjournal.org [jnmjournal.org]
- 7. This compound in Chronic Idiopathic Constipation: Clinical Response and Effect on Colonic Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in chronic idiopathic constipation: clinical response and effect on colonic transit time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cisapride's hERG Channel Effects in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target effects of Cisapride on hERG (human Ether-à-go-go-Related Gene) potassium channels in experimental design. This compound, a gastroprokinetic agent, was withdrawn from many markets due to its potent blockade of the hERG channel, which can lead to life-threatening cardiac arrhythmias.[1][2][3] Understanding and mitigating this off-target effect is a critical aspect of preclinical safety pharmacology.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when studying this compound and its interaction with hERG channels:
1. Why is it crucial to study this compound's effect on hERG channels?
The hERG channel is a critical component in the repolarization phase of the cardiac action potential.[4][5] Inhibition of this channel by compounds like this compound can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2][6] This prolongation increases the risk of a potentially fatal ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[2][6] Therefore, assessing a compound's hERG liability is a mandatory part of preclinical drug safety assessment to prevent potential cardiotoxicity in humans.[4][7]
2. What is the primary mechanism of this compound's action on the gastrointestinal tract, and how does it differ from its effect on hERG channels?
This compound's prokinetic effects in the gastrointestinal tract are primarily mediated through its agonist activity at serotonin 5-HT4 receptors.[1][6] This action enhances the release of acetylcholine in the myenteric plexus, which in turn stimulates gastrointestinal motility.[1][6] This is its intended, on-target effect. In contrast, its effect on hERG channels is an unintended, off-target interaction. This compound directly binds to and blocks the pore of the hERG potassium channel, a mechanism entirely distinct from its 5-HT4 receptor agonism.[2][8]
3. What are the typical IC50 values for this compound's hERG inhibition, and why do they vary between studies?
The IC50 value for this compound's hERG blockade is consistently in the low nanomolar range, indicating high potency.[9] However, the exact values can vary significantly across different studies (see the data table below). This variability is influenced by several experimental factors, including:
-
Temperature: Experiments conducted at physiological temperatures (e.g., 37°C) may yield different results than those at room temperature.[9][10]
-
Voltage Protocol: The specific voltage clamp protocol used to elicit hERG currents can affect the apparent potency of the block.[10][11][12]
-
Cell Line: The type of mammalian cell line used for heterologous expression of the hERG channel (e.g., HEK293 or CHO cells) can introduce variability.[13]
-
Stimulation Frequency: The rate at which the voltage protocol is applied can influence the degree of block for some compounds.[14]
4. What are the regulatory guidelines I should be aware of when designing my hERG study for a compound like this compound?
The International Council for Harmonisation (ICH) S7B and E14 guidelines provide the regulatory framework for assessing the potential of a drug to cause QT prolongation and proarrhythmias.[4][15] For a known hERG blocker like this compound, these guidelines emphasize the need for robust in vitro hERG assays, typically using patch-clamp electrophysiology, to determine the IC50 value.[4][16] This data is then used to calculate a safety margin by comparing the IC50 to the expected therapeutic plasma concentrations.[17]
Troubleshooting Guide for hERG Patch-Clamp Experiments
Manual and automated patch-clamp electrophysiology are the gold-standard methods for assessing hERG channel inhibition.[4][6] However, these techniques can be challenging. This guide addresses common problems encountered during these experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable Recordings / "Rundown" of hERG Current | 1. Dialysis of essential intracellular components. 2. Poor cell health. 3. Instability of the gigaohm seal. | 1. Include Mg-ATP and GTP in the intracellular pipette solution to support cellular metabolism. 2. Use healthy, low-passage number cells. 3. Consider using the perforated patch technique to maintain the integrity of the intracellular environment. 4. Ensure high-resistance seals (>1 GΩ) before starting the recording.[18] 5. Monitor the baseline current for a stable period before drug application and use this to correct for rundown during analysis. |
| High Variability in IC50 Values | 1. Inconsistent experimental conditions (temperature, voltage protocol). 2. Issues with compound concentration and stability. 3. Cellular factors (e.g., passage number, expression levels). | 1. Strictly control the temperature throughout the experiment.[10] 2. Use a standardized voltage protocol across all experiments.[10] 3. Verify the concentration of the drug solutions. Be aware of potential for nonspecific binding of the compound to the perfusion apparatus.[3] 4. Use cells within a defined passage number range. 5. Run a positive control (e.g., dofetilide, E-4031) in parallel to ensure assay consistency.[4] |
| Difficulty Achieving a High-Resistance Seal ("Giga-seal") | 1. Poor pipette quality (dirty or improperly shaped tip). 2. Unhealthy cells or debris in the recording chamber. 3. Mechanical vibrations. | 1. Use freshly pulled, fire-polished pipettes. 2. Ensure the cell culture is healthy and the recording solution is free of debris. 3. Use an anti-vibration table and ensure the micromanipulator is stable. |
| Slow Onset of Block or Incomplete Washout | 1. Compound properties (e.g., high lipophilicity leading to "trapping" in the channel or membrane). 2. Inadequate perfusion rate. | 1. Allow for sufficient equilibration time for each concentration. For "trapped" drugs, washout may be very slow or incomplete.[14] 2. Ensure a rapid and complete exchange of the bath solution. |
Quantitative Data Summary
The following table summarizes published IC50 values for this compound's inhibition of the hERG channel under various experimental conditions.
| Cell Line | Temperature | Voltage Protocol Description | IC50 (nM) | Reference |
| HEK293 | 22°C | Depolarizing steps from -80 mV to +10 mV | 6.5 | [19] |
| CHO-K1 | 20-22°C | Depolarizing steps from -75 mV to +25 mV | 16.4 | [4] |
| CHO-K1 | 37°C | Depolarizing steps from -75 mV to +25 mV | 23.6 | [4] |
| Mammalian Cells | Not Specified | Tail currents measured at -40 mV after a 2s depolarization to +20 mV | 44.5 | [2] |
| Mammalian Cells | Not Specified | Currents measured at the end of a 20s depolarization to +20 mV | 6.70 | [2] |
| hERG-CHO | Not Specified | Rb+ efflux assay | 1518 | [12] |
| Multiple | Not Specified | Pooled data from multiple whole-cell patch-clamp experiments | 3.57 | [18] |
| HEK293 | 37°C | Varied, including action potential clamp | 7 - 72 | [11] |
Experimental Protocols
Manual Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol provides a standard methodology for assessing this compound's effect on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO).
1. Cell Culture and Preparation:
-
Culture hERG-expressing cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current, which is a measure of the hERG current.
-
Repeat this voltage protocol at a regular interval (e.g., every 15 seconds).
-
Record baseline currents in the extracellular solution until a stable recording is achieved.
-
Apply different concentrations of this compound via the perfusion system, allowing sufficient time for the effect to reach steady-state at each concentration.
-
Perform a washout with the extracellular solution to assess the reversibility of the block.
5. Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV for each concentration of this compound.
-
Normalize the current amplitude at each concentration to the baseline control current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound's On-Target and Off-Target Effects
Caption: On-target vs. off-target effects of this compound.
Experimental Workflow for hERG Assessment
Caption: Workflow for assessing this compound's hERG liability.
Logical Relationship in Troubleshooting hERG Assay Variability
Caption: Troubleshooting logic for hERG assay variability.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 7. appggreatlakes.org [appggreatlakes.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: this compound versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. celerion.com [celerion.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. reactionbiology.com [reactionbiology.com]
Drug-drug interaction considerations for Cisapride in preclinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) with Cisapride in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 (CYP) isoforms are involved?
A1: this compound is metabolized in the liver primarily through two pathways: N-dealkylation to northis compound and hydroxylation.[1] The dominant enzyme responsible for its overall metabolic clearance is CYP3A4 .[1][2][3] While other isoforms like CYP2A6, CYP2B6, and CYP2C8 may contribute to a lesser extent, CYP3A4 is the principal isoform involved in the formation of northis compound, the major metabolite.[1][3] Therefore, any co-administered drug that inhibits CYP3A4 can significantly increase plasma concentrations of this compound.[4][5][6][7]
Q2: What is the main safety concern associated with this compound drug-drug interactions?
A2: The primary safety concern is the risk of serious cardiac arrhythmias, specifically QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP) .[5][8][9] This occurs when elevated plasma concentrations of this compound, often due to inhibition of its metabolism by other drugs, lead to a blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart.[8] Inhibition of these channels delays cardiac repolarization, which manifests as a prolonged QT interval on an electrocardiogram (ECG).[8][10]
Q3: Which classes of drugs are known to have clinically significant interactions with this compound?
A3: Due to its reliance on CYP3A4 for metabolism, this compound has significant interactions with potent inhibitors of this enzyme.[6][7] Researchers should exercise extreme caution with the following classes:
-
Azole Antifungals: Ketoconazole, itraconazole, miconazole, and fluconazole are potent CYP3A4 inhibitors that can dangerously elevate this compound levels.[3][5][6]
-
Macrolide Antibiotics: Erythromycin, clarithromycin, and troleandomycin can inhibit this compound's metabolism.[3][5][6] Azithromycin is often considered a safer alternative as it is a weaker CYP3A4 inhibitor.[6]
-
HIV Protease Inhibitors: Ritonavir, indinavir, and nelfinavir are known to inhibit CYP3A4.[3][6]
-
Antidepressants: Nefazodone and fluvoxamine should be avoided.[3][6]
-
Calcium Channel Blockers: Mibefradil has been identified as an inhibitor.[3]
-
Grapefruit Juice: Contains furanocoumarins that inhibit intestinal CYP3A4 and can significantly increase this compound bioavailability.[3][4]
Q4: How can I assess the potential for a new chemical entity (NCE) to interact with this compound in vitro?
A4: The initial assessment involves a stepwise approach using in vitro models:
-
CYP Inhibition Assays: Determine if your NCE inhibits CYP3A4 using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.[1][11] This will help quantify the inhibitory potential (e.g., IC50 or Ki value).
-
hERG Channel Assays: Evaluate the direct effect of your NCE on the hERG potassium channel using whole-cell patch clamp electrophysiology in cells stably expressing the hERG channel (e.g., HEK293 cells).[8] This assesses the pharmacodynamic interaction potential.
-
Static Modeling: Use the in vitro data to run basic static models to predict the risk of a clinical DDI.[11]
Q5: What are suitable animal models for studying this compound's cardiotoxicity and DDI-induced QT prolongation?
A5: Several animal models can be used to evaluate the cardiovascular risks associated with this compound.
-
Canine Models: Dogs are a well-established model for assessing drug-induced QT prolongation. The in vivo canine heart model allows for detailed cardiohemodynamic and electrophysiological monitoring, including the detection of early afterdepolarizations.[12][13] The isolated arterially perfused canine left ventricular wedge preparation is also valuable for studying transmural dispersion of repolarization, a key factor in TdP risk.[14]
-
Rabbit Models: Isolated rabbit Purkinje fibers can be used to demonstrate this compound's concentration-dependent lengthening of the action potential duration.[10]
-
Guinea Pig Models: The isolated guinea pig heart is a suitable small animal model for investigating the potential for QTc prolongation.[15]
-
Rat Models: While rats are commonly used in preclinical toxicology, their cardiac electrophysiology differs from humans. However, co-administration studies with a CYP3A4 inhibitor (like ketoconazole) in rats have demonstrated a significant increase in this compound's plasma concentration, validating their use for pharmacokinetic DDI studies.[16]
Troubleshooting Guides
Problem: I am observing unexpectedly high plasma concentrations of this compound in my animal model when co-administered with my test compound.
-
Possible Cause: Your test compound may be inhibiting the primary metabolic pathway of this compound.
-
Troubleshooting Steps:
-
Verify the Metabolic Pathway: Confirm that the animal model you are using metabolizes this compound primarily via CYP3A homologs, similar to humans.
-
Conduct an In Vitro CYP Inhibition Assay: Test the inhibitory potential of your compound on the specific CYP isoform responsible for this compound metabolism in that species (e.g., CYP3A in canines or rodents) and on human CYP3A4 using liver microsomes. This will provide quantitative data (IC50/Ki) on the interaction.
-
Dose Reduction: In your in vivo study, consider reducing the dose of this compound or your test compound to see if the exposure can be brought back into the expected range, while still being pharmacologically relevant.
-
Evaluate P-glycoprotein (P-gp) Inhibition: this compound has been shown to be an inhibitor of P-gp, though not a substrate.[17] If your test compound is a P-gp substrate, this could be a secondary interaction mechanism to consider.
-
Problem: My in vivo study shows significant QT prolongation after co-administering a test compound with this compound.
-
Possible Cause: The interaction could be pharmacokinetic, pharmacodynamic, or a combination of both.
-
Troubleshooting Steps:
-
Analyze Plasma Concentrations: Determine the plasma concentrations of both this compound and your test compound. An increase in this compound concentration suggests a pharmacokinetic DDI (likely CYP3A4 inhibition).[16]
-
Assess Direct hERG Inhibition: If this compound levels are not elevated, your test compound might be directly inhibiting the hERG channel, leading to an additive or synergistic pharmacodynamic effect.[8] Perform a patch clamp assay to determine your compound's IC50 for the hERG channel.
-
Isolate the Effect: Conduct an in vivo study with your test compound alone to see if it causes QT prolongation independently.
-
Consider Electrolyte Imbalance: Ensure the animal model does not have underlying electrolyte disturbances (e.g., hypokalemia, hypomagnesemia), which can exacerbate the risk of QT prolongation.[3]
-
Data Presentation
Table 1: Key Cytochrome P450 Isoforms in this compound Metabolism
| Pathway | Primary Metabolite | Key CYP Isoform | Contribution |
|---|---|---|---|
| N-dealkylation | Northis compound | CYP3A4 | Major[1][3] |
| Hydroxylation | 3-F-4-OH-Cisapride | CYP2C8 | Minor[1] |
| Hydroxylation | 4-F-2-OH-Cisapride | CYP3A4 | Minor[1] |
Table 2: In Vitro Inhibition of this compound Metabolism by Known CYP3A4 Inhibitors
| Inhibitor | Concentration | Species | System | % Inhibition of Northis compound Formation |
|---|---|---|---|---|
| Ketoconazole | 1 µM | Human | Liver Microsomes | 51 ± 9%[1] |
| Troleandomycin | 50 µM | Human | Liver Microsomes | 44 ± 17%[1] |
Table 3: Preclinical Data on this compound-Induced Cardiac Effects
| Parameter | Model System | This compound Concentration | Observed Effect |
|---|---|---|---|
| hERG Current Inhibition (IC50) | HEK293 Cells | 32.63 ± 3.71 nM | Dose-dependent inhibition[8] |
| Action Potential Duration | Rabbit Purkinje Fibers | 0.01 - 10 µM | Concentration-dependent prolongation[10] |
| QTc Interval | Isolated Guinea Pig Heart | 5 - 50 ng/mL (11 - 110 nM) | Significant prolongation[15] |
| Effective Refractory Period | In vivo Canine Model | 0.01 mg/kg (i.v.) | Prolongation[12] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the IC50 of a test compound for the inhibition of this compound N-dealkylation (northis compound formation) catalyzed by CYP3A4.
-
Materials: Pooled human liver microsomes (HLMs), this compound, test compound, NADPH regenerating system, ketoconazole (positive control), LC-MS/MS for metabolite quantification.
-
Procedure: a. Prepare a series of dilutions of the test compound and ketoconazole. b. Pre-incubate HLMs with the test compound/ketoconazole in a phosphate buffer at 37°C. c. Initiate the metabolic reaction by adding a fixed concentration of this compound (e.g., 10 µM, below the Km) and the NADPH regenerating system.[1] d. Incubate for a predetermined time within the linear range of metabolite formation. e. Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). f. Centrifuge the samples to pellet the protein. g. Analyze the supernatant for the formation of northis compound using a validated LC-MS/MS method.[17]
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: hERG Channel Inhibition Assay using Whole-Cell Patch Clamp
-
Objective: To determine the IC50 of a test compound for the inhibition of the hERG potassium channel.
-
Materials: Cell line stably expressing the hERG channel (e.g., HEK293-hERG), patch clamp rig (amplifier, digitizer, micromanipulator), appropriate intracellular and extracellular recording solutions.
-
Procedure: a. Culture the HEK293-hERG cells to an appropriate confluency. b. Establish a whole-cell giga-seal on a single cell. c. Record baseline hERG tail currents using a specific voltage-step protocol designed to elicit and isolate the hERG current. d. Perfuse the cell with increasing concentrations of the test compound, allowing for equilibrium at each concentration. e. Record the hERG current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the percentage of inhibition against the test compound concentration and fit to a logistic equation to determine the IC50.[8]
Visualizations
Diagrams of Pathways and Workflows
References
- 1. Interaction of this compound with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Interaction of this compound with the human cytochrome P450 system: metabolism and inhibition studies. | Semantic Scholar [semanticscholar.org]
- 3. Identification of the cytochrome P450 enzymes involved in the metabolism of this compound: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of this compound in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions with this compound: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolongation of the QT interval and cardiac arrhythmias associated with this compound: limitations of the pharmacoepidemiological studies conducted and proposals for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Effects of gastrointestinal prokinetic agents, TKS159 and this compound, on the in situ canine heart assessed by cardiohemodynamic and electrophysiological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of itopride hydrochloride, a gastroprokinetic agent: comparison with this compound and mosapride citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: a potential model substrate to assess cytochrome P4503A4 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side effects of Cisapride in Animal Subjects
This guide provides researchers, scientists, and drug development professionals with comprehensive information on managing the gastrointestinal (GI) side effects of cisapride in animal subjects. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the gastrointestinal system?
A1: this compound is a prokinetic agent that enhances gastrointestinal motility.[1][2][3] Its primary mechanism of action is as a serotonin 5-HT4 receptor agonist.[1][4] By activating these receptors on neurons in the myenteric plexus, this compound facilitates the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions in the gut.[4][5] This leads to increased esophageal sphincter pressure, accelerated gastric emptying, and enhanced intestinal peristalsis.[6][7]
Q2: What are the most common gastrointestinal side effects of this compound in animal subjects?
A2: The most frequently observed GI side effects are a direct result of this compound's prokinetic activity and are generally dose-dependent.[2] These include diarrhea, abdominal cramping or pain, and vomiting.[7][8][9][10] At higher doses, more severe signs such as excessive drooling, muscle twitches, and agitation may occur.[8][9][10]
Q3: In which animal species are these side effects commonly observed?
A3: Gastrointestinal side effects have been reported in various animal models, including dogs, cats, and horses.[2][4][11][12] While generally well-tolerated, the incidence and severity of side effects can vary between species and individual animals.[5]
Q4: Are there any contraindications for the use of this compound in animal studies?
A4: Yes, this compound should not be used in subjects with known hypersensitivity to the drug, or in cases of GI hemorrhage, mechanical obstruction, or perforation.[3][9] Caution is advised when administering this compound to animals with underlying cardiac conditions or severe liver disease.[9][10][11]
Q5: What should be done in the case of a suspected overdose?
A5: In the event of a suspected overdose, immediate veterinary consultation is crucial. Signs of overdose can include severe diarrhea, muscle tremors, ataxia, hyperthermia, and seizures.[2][5][8][9] Management is typically symptomatic and supportive.[11] Administration of activated charcoal may be considered to reduce drug absorption.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea | Excessive gastrointestinal motility due to this compound's prokinetic effect. | - Reduce the dosage of this compound. - Administer an anti-diarrheal agent after veterinary consultation. - Ensure the animal has adequate fluid intake to prevent dehydration. |
| Vomiting | Can be a direct side effect of the drug. | - Administer this compound with a small amount of food to reduce gastric irritation.[8][10] - If vomiting persists, consider a dose reduction or discontinuation of the drug and consult a veterinarian. |
| Abdominal Cramping/Discomfort | Increased intestinal contractions. | - Observe the animal for signs of pain and report to the veterinarian. - A temporary reduction in dose may alleviate discomfort. |
| Lack of Efficacy | - Inappropriate dosage. - Degeneration of enteric nerves (e.g., in end-stage megacolon).[6] | - Re-evaluate the dosage regimen. - Confirm the diagnosis and consider alternative therapeutic strategies if nerve degeneration is suspected. |
Data on this compound Administration and Side Effects
Table 1: Recommended Dosages of this compound in Animal Species
| Animal Species | Dosage | Frequency | Reference |
| Dog | 0.1 - 0.5 mg/kg, orally | Every 8 to 12 hours | [1][2][13] |
| Cat | 2.5 mg per cat (for cats <5kg) | Every 8 to 12 hours | [12] |
| Cat | 5 mg per cat (for cats >5kg) | Every 8 to 12 hours | [12] |
| Horse | 0.1 - 0.4 mg/kg, orally | Every 8 hours | [13] |
Table 2: Reported Gastrointestinal Side Effects of this compound
Quantitative data on the incidence of side effects at specific dosages in controlled animal studies is limited in the available literature. The information below is based on qualitative reports.
| Animal Species | Common Side Effects | Signs of Overdose | Reference |
| Dog | Diarrhea, vomiting, abdominal pain.[2] | Severe diarrhea, muscle tremors, ataxia, hyperthermia.[2] | [2] |
| Cat | Vomiting, diarrhea, abdominal cramping.[11][12] | Drooling, lethargy, abnormal movements, agitation, increased body temperature.[11] | [11][12] |
| Horse | Mild abdominal discomfort, increased frequency of defecation. | Not well-documented in available literature. | [13] |
Experimental Protocols
Protocol 1: Administration of this compound to Animal Subjects
Objective: To administer this compound orally to animal subjects for the purpose of studying its effects on gastrointestinal motility.
Materials:
-
This compound (compounded tablets, capsules, or liquid suspension)
-
Appropriate dosing syringe or pill-giving device
-
Animal's daily food ration
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Dosage Calculation: Calculate the precise dose for each animal based on its most recent body weight and the prescribed dosage (see Table 1).
-
Preparation:
-
For tablets or capsules: Ensure the correct strength is selected.
-
For liquid suspension: Shake the bottle well before drawing up the calculated volume into a dosing syringe.
-
-
Administration:
-
This compound can be administered with or without food.[8][10] However, to minimize the risk of vomiting, it is advisable to administer it with a small amount of palatable food.[8][10]
-
For direct oral administration, gently restrain the animal and place the tablet/capsule or the tip of the dosing syringe at the back of the animal's mouth.
-
Encourage swallowing by gently stroking the animal's throat.
-
-
Post-Administration Monitoring: Observe the animal for a short period to ensure the dose has been swallowed and to monitor for any immediate adverse reactions.
-
Record Keeping: Document the date, time, dose administered, and the initials of the person who administered the drug in the animal's experimental record.
Protocol 2: Management of this compound-Induced Gastrointestinal Side Effects
Objective: To provide a systematic approach to identifying, assessing, and managing GI side effects in animal subjects receiving this compound.
Materials:
-
Stool consistency chart (e.g., Bristol Stool Chart adapted for the species)
-
Emesis collection and measurement supplies
-
Fluid therapy supplies (subcutaneous or intravenous)
-
Anti-diarrheal and anti-emetic medications (as prescribed by a veterinarian)
-
Animal's health and experimental records
Procedure:
-
Monitoring:
-
Fecal Output: Monitor fecal consistency and frequency at least twice daily. Use a standardized scoring system to document changes.
-
Vomiting/Regurgitation: Record the frequency, volume, and nature of any vomitus.
-
Behavioral Observation: Observe for signs of abdominal discomfort, such as restlessness, vocalization, or a hunched posture.
-
Hydration Status: Assess hydration daily through skin turgor, mucous membrane moisture, and body weight.
-
-
Intervention for Mild Side Effects (e.g., mild diarrhea, occasional vomiting):
-
Consult with the principal investigator and attending veterinarian.
-
Consider a dose reduction of this compound.
-
Ensure ad libitum access to fresh water.
-
Provide supportive care as directed by the veterinarian.
-
-
Intervention for Moderate to Severe Side Effects (e.g., persistent diarrhea, frequent vomiting, signs of dehydration):
-
Temporarily discontinue this compound administration.
-
Immediately notify the attending veterinarian.
-
Initiate fluid therapy (subcutaneous or intravenous) as prescribed to correct dehydration and electrolyte imbalances.
-
Administer veterinary-prescribed anti-diarrheal or anti-emetic medications.
-
-
Documentation:
-
Record all observations, interventions, and the animal's response in the health and experimental records.
-
Report the adverse event according to the institution's IACUC policy.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates 5-HT4 receptors, leading to increased acetylcholine release and smooth muscle contraction.
Experimental Workflow for Managing Adverse Events
Caption: Workflow for monitoring and managing adverse gastrointestinal events during this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. wagwalking.com [wagwalking.com]
- 3. This compound 101: What You Need to Know if Your Dog or Cat Needs this compound - Wedgewood Pharmacy [wedgewood.com]
- 4. askavet.com [askavet.com]
- 5. This compound | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 6. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. This compound (Propulsid) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. veterinary.rossu.edu [veterinary.rossu.edu]
- 9. inside.nku.edu [inside.nku.edu]
- 10. This compound | VCA Animal Hospitals [vcahospitals.com]
- 11. cats.com [cats.com]
- 12. kingsdale.com [kingsdale.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Ensuring Consistent Cisapride Delivery in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the consistent long-term delivery of Cisapride in animal studies. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide: Common Issues in this compound Delivery
This guide addresses specific problems that may arise during long-term this compound administration.
| Problem/Observation | Potential Cause | Recommended Solution & Investigation |
| High variability in plasma concentrations between animals. | 1. Inconsistent Oral Bioavailability: this compound absorption can be affected by gastric pH. Changes in stomach acidity due to stress or diet can alter absorption rates.[1] 2. Variable Food/Water Intake: If administering via medicated feed or water, social hierarchies or taste aversion can lead to inconsistent dosing. 3. Improper Gavage Technique: Incorrect placement of the gavage needle can lead to incomplete dosing or aspiration. | 1. Standardize Feeding Schedule: Administer this compound at the same time relative to feeding, ideally on an empty stomach (e.g., 15-30 minutes before meals) to ensure consistent absorption.[2] 2. Monitor Intake: For medicated feed/water, monitor individual animal consumption daily. Consider single housing if group dynamics are a factor. If intake is low, switch to a more direct method like oral gavage. 3. Ensure Proper Training: Verify that all personnel are proficient in oral gavage techniques for the specific species. |
| Precipitation or cloudiness observed in dosing solution. | 1. Poor Solubility: this compound is practically insoluble in water. Aqueous suspensions may settle over time. 2. Temperature Effects: Stability is temperature-dependent. Solutions stable under refrigeration may precipitate at room temperature or 37°C.[3] 3. pH Changes: this compound solubility is highest in acidic conditions (pH 2-4).[4] A shift towards neutral or basic pH can cause precipitation. | 1. Use Appropriate Vehicles: For solutions, use solvents like DMSO, ethanol, or PEG 400 where this compound is more soluble. For suspensions, use vehicles like 0.5% methylcellulose and ensure constant agitation before each dose. 2. Control Temperature: Prepare solutions fresh daily. If storing, refrigerate at 4°C.[3] For continuous infusion (e.g., osmotic pumps), perform a pilot stability test of your final formulation at 37°C before starting the main study. 3. Buffer the Formulation: For aqueous suspensions, buffering to a slightly acidic or neutral pH (6.5-7.5) can improve stability.[5] |
| Clogging of gavage needles or infusion catheters. | 1. Drug Precipitation: The formulation may not be stable under experimental conditions, leading to solid particle formation. 2. High Viscosity: Some vehicles, like high-concentration PEG, can be highly viscous. | 1. Filter the Solution: Before loading into a syringe or osmotic pump, filter the solution through a sterile filter (e.g., 0.22 µm) to remove any micro-precipitates. 2. Optimize Vehicle: If viscosity is an issue, gently warm the solution or dilute the vehicle, ensuring the drug remains in solution. |
| Signs of animal distress (e.g., weight loss, aversion to handling). | 1. Chronic Stress from Handling: Repeated daily handling and oral gavage can be stressful for animals.[1] 2. Gastrointestinal Side Effects: Dosing may be too high, causing side effects like diarrhea or cramping.[6] 3. Local Tissue Irritation: The chosen vehicle (e.g., high-concentration DMSO) may cause irritation with repeated administration. | 1. Refine Handling Techniques: Ensure personnel are proficient and gentle. Consider alternative, less stressful methods like medicated feed (if validated) or osmotic pumps for continuous delivery. 2. Dose Adjustment: Re-evaluate the dose. If side effects are observed, consider reducing the dose or frequency. 3. Vehicle Selection: Use the lowest effective concentration of potentially irritant solvents. Consider less irritant vehicles like PEG 400 or aqueous suspensions with cyclodextrins. |
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: What is the best way to dissolve this compound for research use? A1: Due to its poor water solubility, this compound should first be dissolved in an organic solvent. It is soluble in DMSO up to 100 mM and in ethanol up to 25 mM (with warming). For in vivo studies, a common approach is to create a concentrated stock in DMSO and then dilute it into a vehicle like polyethylene glycol (PEG) 400 or a mixture of PEG/saline.
-
Q2: How long are this compound solutions stable? A2: Stability is highly dependent on the vehicle and storage temperature. An aqueous suspension is stable for 91 days at 4°C but only 28 days at room temperature (25°C).[3] A solution in DMSO has been shown to be visually stable for at least 8 hours at 37°C.[7] It is strongly recommended to prepare solutions fresh daily or to conduct a formulation-specific stability study for long-term experiments.
-
Q3: Can I administer this compound in the drinking water? A3: This is not recommended. This compound is practically insoluble in water and its stability in aqueous solutions is pH-dependent and generally poor.[8] This makes it extremely difficult to ensure consistent concentration and dosing via drinking water.
Administration & Dosing
-
Q4: What are the recommended long-term delivery methods? A4: For consistent, repeated dosing, oral gavage is a common method. For continuous, stress-free delivery over weeks, implantable osmotic pumps are an excellent option. Administration in medicated feed is possible but requires extensive validation to overcome issues of variable intake and drug stability in the feed matrix.
-
Q5: What is a typical oral dose for rats or mice? A5: The recommended oral dosage range for rats is 0.1 to 0.5 mg/kg.[2] Dosing for mice is often similar. However, the optimal dose should be determined by the specific study endpoints.
-
Q6: Should this compound be given with or without food? A6: For most consistent absorption, it is recommended to administer this compound 15-30 minutes before feeding.[2] Reduced gastric acidity can decrease the rate of absorption, and standardizing administration relative to meals helps minimize this variability.[1]
Quantitative Data Summary
The following tables summarize key solubility and pharmacokinetic parameters for this compound.
Table 1: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Practically Insoluble (2.71 mg/L) | |
| Dimethyl Sulfoxide (DMSO) | ≥23.3 mg/mL (up to 100 mM) | [3] |
| Ethanol | Soluble to 25 mM (with warming) | |
| Methanol | Sparingly Soluble | |
| Acetone | Soluble |
| Polyethylene Glycol 400 (PEG 400) | Commonly used as a vehicle for poorly soluble drugs; compatible with osmotic pumps. Exact solubility should be determined empirically. |[9] |
Table 2: Pharmacokinetic Parameters in Animal Models
| Parameter | Rat | Dog | Cat | Reference |
|---|---|---|---|---|
| Oral Bioavailability | ~23% (solution) | ~53% (solution) | ~29% (capsule) | [10] |
| Elimination Half-Life (t½) | 1 - 2 hours | ~5 hours | ~5.2 hours | [7][10] |
| Time to Peak Plasma (Tmax) | ≤ 15 minutes | 1 - 1.5 hours | ~1 hour (derived) | [4][10] |
| Primary Metabolism Route | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) |[1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage (1 mg/kg dose in a 10 mL/kg volume)
-
Stock Solution Preparation (10 mg/mL):
-
Weigh 100 mg of this compound powder.
-
Dissolve in 10 mL of 100% DMSO. This creates a high-concentration stock that can be stored in single-use aliquots at -20°C. Note: Stability of frozen stock for extended periods should be validated.
-
-
Vehicle Preparation:
-
Prepare a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
For a 50 mL final volume: Mix 5 mL of DMSO, 20 mL of PEG 400, and 25 mL of sterile saline. Mix thoroughly.
-
-
Final Dosing Solution Preparation (0.1 mg/mL):
-
To prepare 10 mL of the final dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 9.9 mL of the vehicle.
-
Vortex thoroughly to ensure homogeneity.
-
This final concentration of 0.1 mg/mL will deliver a 1 mg/kg dose when administered at a volume of 10 mL/kg.
-
-
Administration:
-
Administer slowly using an appropriately sized, ball-tipped gavage needle. Ensure proper restraint to prevent injury.
-
Protocol 2: Formulation for Continuous Delivery via Osmotic Pump
-
Dose Calculation:
-
Determine the desired daily dose (e.g., 5 mg/kg/day).
-
Select an osmotic pump model based on the required duration and the animal's size (e.g., ALZET Model 2004, duration 4 weeks, flow rate ~0.25 µL/hr).
-
Calculate the required solution concentration using the pump's specific flow rate (provided by the manufacturer): Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Flow Rate (µL/hr) x 24 (hr/day) x 0.001 (mL/µL)]
-
-
Vehicle Selection and Preparation:
-
A vehicle of 50% DMSO and 50% PEG 400 is a potential starting point due to its high solvent capacity and compatibility with ALZET pumps.[9]
-
CRITICAL: The final formulation must be tested for stability. Incubate the prepared solution at 37°C for the full intended duration of the study (e.g., 4 weeks) and verify visually and analytically (e.g., via HPLC) that this compound remains in solution and does not degrade.
-
-
Pump Filling and Implantation:
-
Prepare the this compound solution under sterile conditions. Filter through a 0.22 µm filter.
-
Following the manufacturer's instructions, fill the osmotic pumps using a sterile syringe and the provided filling tube.
-
Implant the pump subcutaneously in the dorsal region of the animal under appropriate anesthesia and aseptic surgical technique.
-
Mandatory Visualizations
This compound Mechanism of Action
This compound acts as a selective agonist at the serotonin 5-HT4 receptors located on enteric neurons. This activation initiates a signaling cascade that ultimately enhances the release of acetylcholine (ACh) into the neuromuscular junction of the gut wall, promoting smooth muscle contraction and increasing gastrointestinal motility.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. sitedrift.com [sitedrift.com]
- 3. Stability of this compound in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanion.de [nanion.de]
- 5. Stability of an extemporaneously compounded this compound suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. alzet.com [alzet.com]
- 10. scispace.com [scispace.com]
Impact of Cisapride on QT interval in canine left ventricular wedge preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of cisapride on the QT interval in canine left ventricular wedge preparations.
Frequently Asked Questions (FAQs)
Q1: We are applying this compound to our canine left ventricular wedge preparation, but we are not observing Torsade de Pointes (TdP), even at high concentrations that significantly prolong the QT interval. What could be the reason?
A1: This is a known phenomenon. The arrhythmogenic effects of this compound, specifically the induction of TdP, are not directly proportional to the extent of QT prolongation.[1][2][3] Studies have shown that this compound exhibits a biphasic effect on transmural dispersion of repolarization (TDR), which is a key factor in the development of TdP.[1][2][3]
-
Low Concentrations (e.g., 0.2 µmol/L): At lower concentrations, this compound maximally increases TDR, creating a vulnerable window for the induction of TdP with programmed electrical stimulation.[1][2][3]
-
High Concentrations (e.g., >0.2 µmol/L): As the concentration of this compound increases, the QT interval continues to prolong. However, the TDR paradoxically decreases.[1][3] This reduction in TDR at higher concentrations is believed to be the reason why TdP is no longer inducible.[1][3]
Therefore, the absence of TdP at high this compound concentrations is an expected finding and supports the hypothesis that TDR, rather than just QT prolongation, is a critical determinant for this compound-induced arrhythmogenesis.[1][2][3]
Q2: Is there a specific reason why epicardial stimulation is often used to induce TdP in this experimental model?
A2: Yes, the site of stimulation is critical. TdP is more readily induced with epicardial stimulation compared to endocardial stimulation in the canine left ventricular wedge preparation treated with this compound.[1][2][3] Epicardial activation has been shown to augment the transmural dispersion of repolarization (TDR), further increasing the arrhythmic risk under long-QT conditions.[1][2][3]
Q3: What is the primary mechanism by which this compound prolongs the QT interval?
A3: this compound prolongs the QT interval primarily by blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4] This block of IKr leads to a delay in cardiac repolarization, which manifests as a prolongation of the action potential duration and, consequently, a longer QT interval on the electrocardiogram (ECG).[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent QT prolongation with the same this compound concentration. | Variability in tissue viability or perfusion. | Ensure consistent and adequate perfusion of the wedge preparation. Monitor perfusion pressure and flow rate. Allow for a sufficient equilibration period before drug application. |
| Temperature fluctuations in the perfusate. | Maintain a constant temperature of the Tyrode's solution (e.g., 35°C to 35.5°C) as temperature can affect ion channel kinetics.[3] | |
| Inaccurate drug concentration. | Prepare fresh drug solutions for each experiment. Use a calibrated solvent-resistant syringe for accurate administration. This compound can be dissolved in DMSO.[3] | |
| Failure to induce TdP even at optimal this compound concentrations (e.g., 0.2 µmol/L). | Suboptimal programmed electrical stimulation (PES) protocol. | Review and optimize your PES protocol. The timing of the extrastimulus (S2) is critical for inducing reentry.[3] |
| Incorrect stimulation site. | Ensure you are using epicardial stimulation, as this has been shown to be more effective in inducing TdP with this compound.[1][2][3] | |
| Individual variability in canine hearts. | Be aware that there can be inherent biological variability between animals. Repeating the experiment with wedges from different animals may be necessary. | |
| Difficulty in measuring Transmural Dispersion of Repolarization (TDR). | Poor quality of transmembrane action potential recordings. | Ensure stable impalement of the microelectrodes in the epicardial and M-regions. Use high-quality glass microelectrodes with appropriate resistance. |
| Incorrect placement of recording electrodes. | Accurately identify and record from the epicardial and M-cell regions to correctly calculate TDR. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in the canine left ventricular wedge preparation, based on published data.
Table 1: Effect of this compound on QT Interval and Transmural Dispersion of Repolarization (TDR) with Epicardial Stimulation
| This compound Concentration (µmol/L) | QT Interval (ms) | TDR (ms) |
| 0 (Control) | 309 | 66 |
| 0.1 | 332 | 90 |
| 0.2 | 332 | 90 |
| 1.0 | 345 | 83 |
| 5.0 | 350 | 75 |
Data adapted from Di Diego et al., Circulation, 2003.[3]
Table 2: Effect of this compound on Tpeak-Tend Interval with Epicardial Stimulation
| This compound Concentration (µmol/L) | Tpeak-Tend Interval (ms) |
| 0 (Control) | 59 |
| 0.1 | 77 |
| 0.2 | 80 |
| 1.0 | 77 |
| 5.0 | 70 |
Data adapted from Di Diego et al., Circulation, 2003.[3]
Experimental Protocols
Canine Left Ventricular Wedge Preparation
-
Animal Preparation: Adult dogs are anticoagulated with heparin and anesthetized with sodium pentobarbital.[3]
-
Heart Excision: The chest is opened via a left thoracotomy, and the heart is rapidly excised and placed in cold Tyrode's solution.[3]
-
Wedge Dissection: A transmural wedge of the left ventricular free wall, typically from the anterior region, is dissected. The dimensions are approximately 12 x 30 x 12 mm.[3]
-
Arterial Cannulation and Perfusion: A branch of the left anterior descending coronary artery supplying the wedge is cannulated. The preparation is then perfused with Tyrode's solution, maintained at a constant temperature (e.g., 35-35.5°C).[3]
-
Electrophysiological Recordings:
-
Stimulation: The preparation is stimulated at a basic cycle length (e.g., 2000 ms) from either the epicardial or endocardial surface.[3]
-
Drug Application: this compound, dissolved in a suitable solvent like DMSO, is added to the perfusate at increasing concentrations.[3] A sufficient equilibration period (e.g., 30-40 minutes) is allowed between concentrations.[3]
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Signaling pathway of this compound-induced QT prolongation.
Caption: Relationship between this compound concentration, TDR, and TdP.
References
- 1. This compound-induced transmural dispersion of repolarization and torsade de pointes in the canine left ventricular wedge preparation during epicardial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Block of the rapid component of the delayed rectifier potassium current by the prokinetic agent this compound underlies drug-related lengthening of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Cisapride-Induced Seizures in Experimental Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cisapride in experimental animal models. The information is designed to help mitigate the risk of this compound-induced seizures and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to induce seizures?
A1: this compound is a potent serotonin 5-HT4 receptor agonist.[1][2][3] While its primary therapeutic effect is enhancing gastrointestinal motility through acetylcholine release in the myenteric plexus, high doses can lead to central nervous system hyper-excitability.[2][4] The proconvulsant effect is likely mediated by the activation of 5-HT4 receptors in the brain, which can modulate neuronal excitability.[5][6]
Q2: Are certain animal models more susceptible to this compound-induced seizures?
A2: While data specifically comparing susceptibility across various standard laboratory animal models is limited, it is known that high doses of this compound can induce seizures in both rats and dogs.[7][8] General sensitivity to drug-induced seizures can vary between species and even strains. For instance, DBA/2 mice are known to be susceptible to audiogenic seizures, and modulation of the 5-HT system can affect their seizure threshold.[5]
Q3: What are the typical signs of this compound-induced neurotoxicity leading up to a seizure?
A3: In dogs, premonitory signs of this compound toxicosis at high doses can include muscle tremors, fasciculations, ataxia, incoordination, and hyperthermia.[7] In general preclinical studies of drug-induced seizures in rodents, common premonitory signs include myoclonus, tremors, and salivation.[2][4] Close observation of animals following high-dose this compound administration is crucial for early detection of adverse effects.
Q4: Can I use a 5-HT4 receptor antagonist to prevent this compound-induced seizures?
A4: Yes, this is a theoretically sound and recommended approach. Studies have shown that 5-HT4 receptor antagonists can decrease the severity of convulsions in other seizure models.[5] By competitively blocking the 5-HT4 receptor, an antagonist can mitigate the downstream effects of high concentrations of this compound, thus preventing the induction of seizures. Pre-treatment with a selective 5-HT4 antagonist is the most direct way to test this hypothesis in your model.
Q5: Are there other pharmacological agents I can use to mitigate seizure risk?
A5: Standard anticonvulsant drugs, such as diazepam, can be used to manage seizures if they occur.[9] However, for prophylactic prevention directly related to this compound's mechanism, a 5-HT4 antagonist is the most targeted approach. Additionally, since this compound's effects involve the cholinergic system, interactions with cholinergic agents should be carefully considered.[10]
Troubleshooting Guides
Issue 1: Unexpected Seizure Activity Observed During Experiment
Symptoms:
-
Animal exhibits sudden, uncontrolled motor activity (e.g., clonic or tonic convulsions).
-
Loss of righting reflex.[8]
-
EEG recording shows high-amplitude, high-frequency spike-wave discharges.
Possible Causes:
-
This compound Dose Too High: The administered dose of this compound may have exceeded the seizure threshold for the specific animal model and experimental conditions.
-
Rapid Rate of Administration: A rapid intravenous infusion can lead to a transiently high concentration of the drug in the central nervous system.
-
Drug Interaction: Co-administration of other drugs, particularly those that inhibit cytochrome P450 3A4 (CYP3A4), can increase plasma concentrations of this compound, leading to toxicity.[11]
Solutions:
-
Immediate Intervention: If a seizure occurs, administer an anticonvulsant such as diazepam as per your approved institutional animal care and use committee (IACUC) protocol.
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) and the seizure threshold dose in your specific animal model.
-
Reduce Infusion Rate: If administering this compound intravenously, reduce the rate of infusion to avoid sharp peaks in plasma concentration.
-
Review Co-administered Drugs: Carefully review all other compounds being administered to the animal for potential drug-drug interactions that could affect this compound metabolism.
Issue 2: Sub-convulsive Neurological Side Effects Observed
Symptoms:
Possible Causes:
-
Dose is near the seizure threshold: The animal is experiencing neurotoxicity, but the dose is not high enough to induce a full tonic-clonic seizure.
-
Individual Animal Sensitivity: There can be significant inter-animal variability in drug response.
Solutions:
-
Dose Adjustment: Reduce the dose of this compound for subsequent experiments.
-
Pre-treatment with a 5-HT4 Antagonist: For future experiments, consider pre-treating the animals with a 5-HT4 receptor antagonist to mitigate these neurological side effects.
-
Monitor Closely: Continue to monitor the animal closely for any escalation of symptoms. If symptoms worsen, be prepared to intervene as outlined in Issue 1.
Quantitative Data Summary
Table 1: this compound Toxicity Data in Rodents
| Species | Route of Administration | LD50 | Notes | Reference |
|---|---|---|---|---|
| Rat | Oral | 4166 mg/kg | [1][12] | |
| Mouse | Oral | 8715 mg/kg | [1] |
| Rat | Intravenous | 27.4 mg/kg | |[1] |
Table 2: Suggested Doses for Seizure Induction and Prevention Studies (Rat Model)
| Compound | Role | Route of Administration | Suggested Dose Range | Notes |
|---|---|---|---|---|
| This compound | Proconvulsant | Intravenous | 10 - 30 mg/kg | A starting point for determining seizure threshold. The intravenous LD50 is 27.4 mg/kg.[1] |
| This compound | Proconvulsant | Oral | > 50 mg/kg | High doses are likely needed to observe neurotoxic effects via this route. |
| ICS 205-930 | 5-HT4 Antagonist | Intraperitoneal | 1 - 5 mg/kg | This is a known 5-HT4 antagonist that has shown efficacy in reducing seizure severity in other models.[5] |
| Diazepam | Anticonvulsant | Intraperitoneal | 5 - 10 mg/kg | Standard anticonvulsant for intervention.[9] |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
For EEG studies, surgically implant cortical electrodes at least one week prior to the experiment.
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with a small amount of acid to aid dissolution, then neutralized).
-
-
Administration:
-
Administer this compound intravenously via a tail vein catheter.
-
Begin with a dose of 10 mg/kg and increase in subsequent cohorts of animals until seizure activity is reliably observed.
-
-
Monitoring:
-
Continuously monitor the animal's behavior for signs of neurotoxicity and seizure activity.
-
Record EEG data continuously throughout the experiment.
-
Score seizure severity using the Racine scale.[13]
-
Protocol 2: Prevention of this compound-Induced Seizures with a 5-HT4 Antagonist
-
Animal and Drug Preparation:
-
Prepare animals and this compound as described in Protocol 1.
-
Prepare the 5-HT4 antagonist (e.g., ICS 205-930) in a suitable vehicle.
-
-
Pre-treatment:
-
Administer the 5-HT4 antagonist via intraperitoneal injection 30 minutes prior to the administration of this compound.
-
-
This compound Administration:
-
Administer a known seizure-inducing dose of this compound (determined from Protocol 1).
-
-
Monitoring and Data Analysis:
-
Monitor and record behavioral and EEG data as in Protocol 1.
-
Compare the incidence, latency, duration, and severity of seizures in animals pre-treated with the 5-HT4 antagonist to a control group that received vehicle prior to this compound administration.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced seizures.
Caption: Workflow for studying seizure prevention.
Caption: Decision tree for troubleshooting seizures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EEG: Characteristics of drug-induced seizures in rats, dogs and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT receptor antagonists on seizure susceptibility and locomotor activity in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuated Response to Stress and Novelty and Hypersensitivity to Seizures in 5-HT4 Receptor Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 7. This compound toxicosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Navigating the Limited Commercial Availability of Cisapride for Research: A Technical Support Guide
For researchers, scientists, and drug development professionals, the limited commercial availability of Cisapride, a potent 5-HT4 receptor agonist, presents significant experimental challenges. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address issues encountered during research, with a focus on viable alternatives and best practices for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's commercial availability limited for research?
A1: this compound was withdrawn from the broader human market due to safety concerns, primarily cardiac arrhythmias (long QT syndrome) stemming from its potent blockade of the hERG potassium channel.[1][2][3][4] While it is still available from specialized chemical suppliers for "research use only," its history of adverse effects necessitates careful consideration and justification for its use in experimental settings.
Q2: What are the primary mechanisms of action for this compound that are relevant to my research?
A2: this compound's primary therapeutic effect is as a serotonin 5-HT4 receptor agonist. Activation of this G-protein coupled receptor initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to enhanced acetylcholine release from enteric neurons. This, in turn, stimulates gastrointestinal motility. However, its significant off-target effect is the high-affinity blockade of the hERG potassium channel, which is crucial for cardiac repolarization.
Q3: What are the key safety precautions I should take when working with this compound in a research setting?
A3: Given its known cardiotoxicity, it is crucial to:
-
Assess hERG Liability: If your experimental system involves cell types expressing hERG channels (e.g., cardiomyocytes, some cancer cell lines), be aware of the potential for off-target effects.
-
Consider Alternatives: For studies focused solely on 5-HT4 receptor agonism, using more selective alternatives with a better safety profile is highly recommended.
-
Control for Off-Target Effects: If this compound is essential for your experiment, include appropriate controls to distinguish between 5-HT4-mediated and off-target effects. This may involve using a 5-HT4 antagonist or a hERG channel activator.
Troubleshooting Guide for 5-HT4 Receptor Agonist Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or No Response to Agonist | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Low Receptor Expression: The cell line or tissue model may not express sufficient levels of the 5-HT4 receptor. 3. Incorrect Concentration: The concentration range used may be too low or too high, leading to desensitization. 4. Assay Interference: Components of the assay buffer or vehicle (e.g., DMSO) may interfere with the signaling pathway. | 1. Prepare fresh stock solutions and aliquot for single use. Store at -80°C for long-term stability. 2. Verify 5-HT4 receptor expression using qPCR, Western blot, or radioligand binding. Consider using a cell line known to express the receptor (e.g., HEK293 or CHO cells transfected with the human 5-HT4 receptor). 3. Perform a dose-response curve to determine the optimal concentration range. 4. Run vehicle controls to assess the effect of the solvent. Ensure the final DMSO concentration is low (typically <0.1%). |
| High Background Signal | 1. Constitutive Receptor Activity: Some cell lines may exhibit basal 5-HT4 receptor activity. 2. Non-Specific Binding: The radioligand or detection antibody may bind to other cellular components. 3. Assay Reagent Issues: Contaminated or expired assay reagents. | 1. Use a 5-HT4 receptor antagonist to determine the level of basal activity. 2. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. 3. Use fresh, high-quality assay reagents. |
| Unexpected Off-Target Effects | 1. hERG Channel Blockade: Particularly with this compound, effects on cell viability or electrophysiology may be due to hERG inhibition. 2. Interaction with Other Receptors: Although more selective, alternatives may have low-affinity interactions with other receptors at high concentrations. | 1. Use a known hERG channel blocker as a positive control. If possible, measure hERG channel activity directly. 2. Consult the manufacturer's data sheet for receptor selectivity profiles. Use the lowest effective concentration of the agonist. |
Quantitative Data Summary: this compound and its Alternatives
The following table summarizes the key quantitative data for this compound and its commercially available alternatives for research. This information is crucial for selecting the appropriate compound and designing experiments.
| Compound | Mechanism of Action | 5-HT4 Receptor Affinity (pKi) | hERG Channel Affinity (IC50) | Commercial Suppliers (for research) |
| This compound | 5-HT4 Agonist, hERG Blocker | ~6.85 (EC50 = 140 nM)[5] | 6.5 - 240 nM[1][2][3][4][5] | MedChemExpress, Sigma-Aldrich, Tocris |
| Prucalopride | Selective 5-HT4 Agonist | 8.1 - 8.6[6][7] | 4.1 - 5.7 µM[8][9] | MedChemExpress, Selleck Chemicals, AdooQ Bioscience, RayBiotech |
| Velusetrag | Selective 5-HT4 Agonist | 7.7[10] | > 3 µM[11][12] | MedChemExpress |
| Renzapride | 5-HT4 Agonist, 5-HT3 Antagonist | Not explicitly found | 1.8 µM[9] | Available through specialized programs for clinical research |
Experimental Protocols & Methodologies
General Stock Solution Preparation
-
Compound: Prucalopride, Velusetrag
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Weigh the required amount of the compound powder.
-
Dissolve in high-purity DMSO to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.
-
In Vitro Radioligand Binding Assay (for Prucalopride)
This protocol is adapted from established methods for characterizing 5-HT4 receptor binding.
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
-
Materials:
-
Cell membranes from a cell line expressing the human 5-HT4 receptor.
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compound (e.g., Prucalopride) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-GR113808, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding determination, prepare a parallel set of wells with the radioligand and a high concentration of the unlabeled antagonist.
-
Incubate the plate for 60 minutes at room temperature to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro cAMP Accumulation Assay (for Velusetrag)
This protocol measures the functional agonistic activity of a compound at the 5-HT4 receptor.
-
Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating cAMP production.
-
Materials:
-
A cell line expressing the human 5-HT4 receptor (e.g., HEK-293 or CHO cells).
-
Test compound (e.g., Velusetrag) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a PDE inhibitor for a short period.
-
Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) from the curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: General In Vitro Agonist Assay Workflow.
Caption: On-Target vs. Off-Target Effects of this compound.
References
- 1. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Prucalopride | 5-HT4 agonist | Probechem Biochemicals [probechem.com]
- 8. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. environmental-expert.com [environmental-expert.com]
- 11. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 12. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Cisapride and Metoclopramide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely studied gastroprokinetic agents, Cisapride and Metoclopramide. The information presented herein is intended to support preclinical research and drug development efforts by offering a comprehensive overview of their pharmacological and physiological properties based on experimental data.
Pharmacological Profile: A Quantitative Comparison
This compound and Metoclopramide, while both exhibiting prokinetic properties, possess distinct pharmacological profiles. Their affinity and potency at various receptors and ion channels dictate their efficacy and potential side-effect profiles. The following table summarizes key quantitative data from in vitro studies.
| Target | Parameter | This compound | Metoclopramide | Reference |
| 5-HT₄ Receptor | Agonist Potency (EC₅₀) | 9.2 nM (guinea pig ileum) | 3,300 nM (guinea pig ileum) | [1] |
| Receptor Binding | 26-fold more potent than Metoclopramide | - | [2] | |
| Dopamine D₂ Receptor | Receptor Binding (Ki) | Data not available | ~1.5 nM (canine striatum) | [3] |
| 5-HT₃ Receptor | Receptor Binding (Ki) | Data not available | Weak antagonist activity | [4][5] |
| hERG Potassium Channel | Inhibition (IC₅₀) | 7 - 72 nM (HEK293 cells, protocol dependent) | Data not available | [6] |
Note: EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways of this compound and Metoclopramide.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to characterize and compare compounds like this compound and Metoclopramide.
Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT₄, D₂)
This assay determines the binding affinity (Ki) of a test compound to a specific receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the target receptor (e.g., human 5-HT₄ or D₂ receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-GR113808 for 5-HT₄).
-
Test compounds (this compound, Metoclopramide) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Thaw the prepared cell membranes on ice and resuspend in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells will contain a high concentration of an unlabeled ligand known to bind to the target receptor.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Whole-Cell Patch Clamp Assay for hERG Channel Inhibition
This electrophysiological technique measures the effect of a compound on the function of the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
External solution (containing in mM: NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH adjusted to 7.4).
-
Internal (pipette) solution (containing in mM: KCl, MgCl₂, EGTA, HEPES, ATP, pH adjusted to 7.2).
-
Test compounds (this compound, Metoclopramide) dissolved in the external solution at various concentrations.
-
Patch clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
-
Procedure:
-
Culture the hERG-expressing HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a micropipette from a borosilicate glass capillary and fire-polish the tip to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA recommends specific voltage protocols for standardized testing.[8][9]
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with the external solution containing increasing concentrations of the test compound and record the hERG currents at each concentration until a steady-state block is achieved.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isolated Tissue Contractility Assay (e.g., Guinea Pig Ileum)
This ex vivo assay assesses the functional effect of a compound on smooth muscle contractility, providing insights into its prokinetic potential.
-
Materials:
-
Guinea pig ileum segment.
-
Tyrode's solution (a physiological salt solution) gassed with 95% O₂ and 5% CO₂.
-
Test compounds (this compound, Metoclopramide) at various concentrations.
-
Organ bath system with an isometric force transducer and data acquisition software.
-
-
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Clean the ileum segment and suspend it in an organ bath containing warmed (37°C) and aerated Tyrode's solution.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer to record contractile activity.
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension, with regular washes with fresh Tyrode's solution.
-
Record baseline spontaneous contractile activity.
-
To study the effect on neurally mediated contractions, electrical field stimulation (EFS) can be applied.
-
Add the test compounds cumulatively to the organ bath in increasing concentrations, allowing the response to stabilize at each concentration.
-
Record the changes in contractile force (amplitude and frequency) in response to each concentration of the test compound.
-
Construct a cumulative concentration-response curve by plotting the increase in contractile force against the logarithm of the compound concentration.
-
Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal contractile response.[1][10]
-
Conclusion
The in vitro data clearly demonstrate that while both this compound and Metoclopramide have prokinetic effects, their primary mechanisms of action and receptor profiles are distinct. This compound is a potent 5-HT₄ receptor agonist with significant hERG channel blocking activity. In contrast, Metoclopramide is a dopamine D₂ receptor antagonist with weaker 5-HT₄ receptor agonist and some 5-HT₃ receptor antagonist properties. This detailed comparison, including quantitative data and experimental methodologies, provides a valuable resource for researchers in the field of gastrointestinal motility and drug development.
References
- 1. Motor-stimulating properties of this compound on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
A Comparative Guide to the 5-HT4 Receptor Selectivity of Cisapride and Other Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT4 receptor selectivity of cisapride against other key serotonin agonists: prucalopride, tegaserod, and mosapride. The information is supported by experimental data to facilitate informed decisions in research and drug development.
This compound, a prokinetic agent, was widely used to treat gastrointestinal motility disorders. Its primary mechanism of action is the agonism of serotonin 4 (5-HT4) receptors, which stimulates acetylcholine release from enteric neurons, thereby enhancing gut motility. However, concerns over its cardiovascular side effects, stemming from off-target activities, led to its withdrawal from many markets. This has underscored the critical importance of receptor selectivity for 5-HT4 receptor agonists.[1][2] Newer agents, such as prucalopride, have been developed with a focus on high selectivity for the 5-HT4 receptor to minimize adverse effects.[1][3]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or pKi) and inhibitory concentrations (IC50) of this compound and other serotonin agonists for the 5-HT4 receptor and other relevant off-target sites, such as other serotonin receptor subtypes and the hERG potassium channel. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency.
| Compound | Receptor/Channel | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | Reference(s) |
| This compound | 5-HT₄ | 14 | - | - | [4] |
| hERG | - | - | 240 | [5] | |
| Prucalopride | 5-HT₄ | High Affinity | - | - | [3][6][7] |
| hERG | - | - | 5700 | [5] | |
| Tegaserod | 5-HT₄ | - | 8.2 | - | [8] |
| 5-HT₂B | - | 8.2 | - | [8] | |
| 5-HT₂A | - | - | - | [8] | |
| 5-HT₁ Subtypes | Appreciable Affinity | - | - | [2][9] | |
| SERT | Kᵢ of 3100 | - | IC₅₀ of 11700 | [10] | |
| DAT | - | - | IC₅₀ of 20700 | [10] | |
| NET | - | - | IC₅₀ of 3200 | [10] | |
| Mosapride | 5-HT₄ | 84.2 | - | 113 | [11][12] |
| 5-HT₃ | 1189 | - | - | [11] | |
| hERG | No significant effect | - | >10000 | [5] |
Data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. "High Affinity" for prucalopride at the 5-HT4 receptor is consistently reported, though specific Ki values from a comparative study with the other listed agonists were not found.
Signaling Pathways and Experimental Workflows
To understand the validation of this compound's selectivity, it's crucial to visualize the underlying molecular pathways and the experimental procedures used for assessment.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the release of acetylcholine and subsequent smooth muscle contraction in the gastrointestinal tract.
Experimental Workflow for Assessing Receptor Selectivity
The selectivity of a compound like this compound is typically determined through a series of in vitro assays, primarily radioligand binding assays and functional assays.
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity of a test compound (e.g., this compound) for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the 5-HT₄ receptor.
Materials:
-
Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).[13][14]
-
Test Compounds: this compound, prucalopride, tegaserod, mosapride.
-
Membrane Preparation: Homogenates from tissues or cells expressing the 5-HT₄ receptor (e.g., guinea pig striatum).[13][14][15]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-GR113808, and varying concentrations of the test compound.[11]
-
Control for Non-specific Binding: A parallel set of tubes is prepared with a high concentration of an unlabeled 5-HT₄ ligand to determine non-specific binding.[13]
-
Equilibration: Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[11][13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for 5-HT4 Receptor Agonist Activity
This functional assay measures the activation of G proteins coupled to the 5-HT4 receptor upon agonist binding.[16][17]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a 5-HT₄ receptor agonist.
Materials:
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[16]
-
Test Compounds: this compound, prucalopride, tegaserod, mosapride.
-
Membrane Preparation: From cells expressing the 5-HT₄ receptor and the corresponding Gs protein.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.[18]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the assay buffer containing GDP and varying concentrations of the test compound.[18]
-
Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.[18]
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time to allow for G protein activation and [³⁵S]GTPγS binding.[18]
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.[18]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response), which are measures of the agonist's potency and efficacy, respectively.[17]
Conclusion
The data clearly demonstrates that while this compound is an effective 5-HT4 receptor agonist, its clinical use is hampered by a lack of selectivity, most notably its affinity for the hERG potassium channel, which is linked to its cardiotoxicity.[2][5][9] In contrast, prucalopride exhibits a much higher degree of selectivity for the 5-HT4 receptor, with significantly less affinity for the hERG channel, contributing to its improved safety profile.[1][3][5][6][7] Tegaserod and mosapride also show activity at other serotonin receptor subtypes, with tegaserod having notable affinity for 5-HT2B receptors and mosapride for 5-HT3 receptors.[8][11] This comparative analysis highlights the importance of thorough receptor selectivity profiling in the development of safer and more effective 5-HT4 receptor agonists.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Tegaserod inhibits the serotonin transporter SERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
A Comparative Analysis of Cisapride and Novel Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of prokinetic therapy has evolved significantly since the introduction of cisapride. While an effective gastrointestinal prokinetic, this compound's association with serious cardiovascular side effects led to its widespread withdrawal and spurred the development of novel agents with improved safety profiles. This guide provides a comparative analysis of this compound and a new generation of prokinetic drugs, focusing on their mechanisms, efficacy, and safety, supported by experimental data.
Mechanism of Action: A Shared Target with a Key Difference
This compound and the novel prokinetic agents discussed herein, including prucalopride, velusetrag, and felcisetrag, all function as agonists of the serotonin 5-HT4 receptor.[1][2] Activation of this receptor on enteric neurons enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction, thereby promoting motility.[1]
The primary distinction lies in their receptor selectivity. This compound, in addition to its 5-HT4 agonism, exhibits affinity for other receptors and, crucially, blocks the human ether-à-go-go-related gene (hERG) potassium channel.[3][4] This off-target effect is responsible for the prolongation of the QT interval, which can lead to life-threatening cardiac arrhythmias.[3][5] In contrast, novel prokinetic agents like prucalopride, velusetrag, and felcisetrag are highly selective for the 5-HT4 receptor, with significantly lower or no affinity for the hERG channel, mitigating the risk of cardiac adverse events.[3][6][7]
Efficacy in Improving Gastric Motility: A Quantitative Comparison
Clinical trials have demonstrated the efficacy of both this compound and novel prokinetic agents in accelerating gastric emptying. The following tables summarize key quantitative data from various studies. It is important to note that direct head-to-head comparative trials are limited, and thus the data is presented from separate placebo-controlled studies.
Table 1: Effect on Gastric Emptying Half-Time (T½)
| Agent | Indication | Dosage | Baseline T½ (min) | Post-treatment T½ (min) | Change vs. Placebo (min) | Citation(s) |
| This compound | Healthy Volunteers | 20 mg (single dose) | 73 | 60 | -13 | [8] |
| Anorexia Nervosa | 8 mg IV (single dose) | 121 (median) | 42 (median) | -79 | [9] | |
| GERD | 10 mg t.i.d. | 70 (% remaining at 100 min) | 50.5 (% remaining at 100 min) | Significant acceleration (p<0.001) | [10] | |
| Prucalopride | Gastroparesis | 2 mg daily | 126 ± 13 | 98 ± 10 | -45 | [11][12] |
| Gastroparesis | 2 mg daily | 128.5 ± 19.5 | 86.3 ± 12.1 | -42.2 | [13] | |
| Velusetrag | Gastroparesis | 5, 15, 30 mg daily | N/A | N/A | Significant reduction vs. placebo (p<0.001 for 5mg) | [14] |
| Felcisetrag | Gastroparesis | 0.1, 0.3, 1.0 mg IV | N/A | N/A | Significant acceleration vs. placebo (p<0.01) | [15][16] |
Table 2: Clinical Efficacy in Gastroparesis
| Agent | Primary Outcome | Result | Citation(s) |
| This compound | Symptom improvement | No significant improvement vs. placebo in severe gastroparesis | [17] |
| Prucalopride | Improvement in Gastroparesis Cardinal Symptom Index (GCSI) | Significant improvement vs. placebo | [11][12] |
| Velusetrag | ≥20% reduction in gastric emptying T½ | 52% of patients on 30mg dose vs. 5% on placebo (p=0.002) | [18] |
| Normalization of gastric emptying | 44-71% of patients (dose-dependent) vs. 0% on placebo | [19] | |
| Felcisetrag | Acceleration of gastric emptying T½ | Significant acceleration vs. placebo (p<0.01) | [15][16] |
Safety Profile: The Critical Differentiator
The paramount advantage of novel prokinetic agents over this compound lies in their significantly improved cardiovascular safety profile.
Table 3: Cardiovascular Safety Profile
| Agent | Key Cardiovascular Adverse Effect | Incidence/Data | Citation(s) |
| This compound | QT Prolongation & Arrhythmias | 341 reports of serious cardiac events, including 80 deaths, to the FDA (1993-1999).[5] 32% of preterm infants developed QTc prolongation (≥0.450 seconds).[20][21] Mean increase in QTc of 15.5 msec in children.[22] | [5][20][21][22] |
| Prucalopride | Major Adverse Cardiovascular Events (MACE) | Incidence rate ratio of 0.64 (95% CI 0.36–1.14) vs. polyethylene glycol.[23][24][25][26] No significant trends in CV adverse events, ECG parameters, or blood pressure in Phase 3 studies.[1][23] | [1][23][24][25][26] |
| Velusetrag | Cardiovascular Adverse Events | Generally well-tolerated with comparable rates of adverse events to placebo.[14] No significant off-target cardiovascular effects identified in in vitro studies.[4] | [4][14] |
| Felcisetrag | ECG Changes | No clinically significant findings from ECGs in clinical trials.[15][16][27] | [15][16][27] |
Table 4: In Vitro hERG Channel Affinity
| Agent | IC50 for hERG Channel Blockade (M) | Citation(s) |
| This compound | 2.4 x 10⁻⁷ | [6] |
| Prucalopride | 5.7 x 10⁻⁶ | [6] |
The approximately 20-fold lower affinity of prucalopride for the hERG channel compared to this compound provides a molecular basis for its enhanced cardiac safety.[6]
Experimental Protocols
The following provides a general overview of the methodologies employed in the clinical trials cited. For detailed protocols, please refer to the specific publications.
Gastric Emptying Assessment
-
Scintigraphy: This is considered the gold standard for measuring gastric emptying. It involves the ingestion of a radiolabeled meal (e.g., 99mTc-egg meal), followed by serial imaging to quantify the rate at which the meal leaves the stomach.[15][16]
-
¹³C-Octanoic Acid Breath Test: A non-invasive method where the patient consumes a meal containing ¹³C-octanoic acid. The rate of ¹³CO₂ exhalation in the breath is proportional to the rate of gastric emptying.[18]
Symptom Assessment
-
Gastroparesis Cardinal Symptom Index (GCSI): A patient-reported outcome measure that assesses the severity of key gastroparesis symptoms such as nausea, early satiety, and bloating.[11][12]
-
Daily Diaries: Patients record the frequency and severity of their symptoms on a daily basis.
Conclusion
The development of novel, highly selective 5-HT4 receptor agonists represents a significant advancement in prokinetic therapy. While this compound demonstrated efficacy in improving gastrointestinal motility, its off-target effects on the hERG channel posed an unacceptable risk of serious cardiac events. Newer agents such as prucalopride, velusetrag, and felcisetrag offer comparable or superior prokinetic activity with a markedly improved cardiovascular safety profile. For researchers and clinicians, the focus has shifted towards optimizing the use of these safer alternatives in the management of gastrointestinal motility disorders. Future research may explore long-term efficacy and safety, as well as their potential role in other conditions characterized by dysmotility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postmarketing reports of QT prolongation and ventricular arrhythmia in association with this compound and Food and Drug Administration regulatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous this compound accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. researchgate.net [researchgate.net]
- 14. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using this compound to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 20. This compound associated with QTc prolongation in very low birth weight preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.aap.org [publications.aap.org]
- 22. Effects of this compound on QT interval in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Review of the Cardiovascular Safety of Prucalopride in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiovascular safety of prucalopride for chronic constipation: a multinational population-based cohort study | RTI Health Solutions [rtihs.org]
- 25. researchgate.net [researchgate.net]
- 26. A Review of the Cardiovascular Safety of Prucalopride in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Randomised study: effects of the 5‐HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cisapride's Prokinetic Effects on Gut Motility Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Cisapride, a gastroprokinetic agent, on gut motility across various animal species. The information presented is collated from experimental data to assist researchers and professionals in drug development in understanding the nuanced, species-specific actions of this compound.
This compound primarily functions as a serotonin 5-HT4 receptor agonist, which indirectly stimulates the release of acetylcholine in the myenteric plexus, leading to increased gastrointestinal motility.[1][2][3] However, the extent and nature of its effects exhibit significant variability across different species, impacting its clinical application and therapeutic efficacy.
Quantitative Comparison of this compound's Effects
The following tables summarize the dose-dependent effects of this compound on various segments of the gastrointestinal tract in different species, as documented in published research.
Table 1: Effects of this compound on Gastric Motility
| Species | Dosage | Route of Administration | Observed Effects | Reference |
| Dog | 0.05-2.0 mg/kg | Intravenous | Increased amplitude of spontaneous contractions and basal tone.[4] | [4] |
| 0.08-5 mg/kg | Oral | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions; accelerated gastric emptying.[5] | [5] | |
| 0.5-1.0 mg/kg | Not Specified | Needed to enhance gastric emptying in dogs with delayed emptying.[6] | [6] | |
| Horse | 0.05-0.25 mg/kg | Intravenous Infusion | Increased total contraction activity and amplitude in the stomach.[7][8] | [7][8] |
| Guinea Pig | 10⁻⁷-10⁻⁶ M | In vitro | Antagonized induced gastric relaxation and enhanced the amplitude of gastric peristaltic waves.[5] | [5] |
| 4, 40, 400 nM | In vitro | Dose-related enhancement of baseline activity in the antrum.[9] | [9] |
Table 2: Effects of this compound on Small Intestinal Motility
| Species | Dosage | Route of Administration | Observed Effects | Reference |
| Dog | 0.05-2.0 mg/kg | Intravenous | Increased amplitude of spontaneous contractions and basal tone in the duodenum and jejunum.[4] | [4] |
| Not Specified | Not Specified | Had the greatest effect on the length of spike burst migration in the jejunum compared to other prokinetics.[10] | [10] | |
| Horse | 0.05-0.25 mg/kg | Intravenous Infusion | Increased irregular (phase II) activity with an increase in the number and amplitude of contractions in the small intestine.[7] | [7] |
| 0.75-1.0 mg/kg | Oral | Significantly increased the frequency of migrating contractions in the jejunum.[11][12] | [11][12] | |
| Guinea Pig | 10⁻⁹-10⁻⁶ M | In vitro | Enhanced amplitude of contractions and basal tone in the ileum.[4] | [4] |
| 4, 40, 400 nM | In vitro | Dose-related contraction enhancement in the ileum.[9] | [9] | |
| Rat | 1 mg/kg | Intravenous | Accelerated gastrointestinal propulsion rate.[13] | [13] |
Table 3: Effects of this compound on Colonic Motility
| Species | Dosage | Route of Administration | Observed Effects | Reference |
| Dog | 0.05-2.0 mg/kg | Intravenous | Increased amplitude of spontaneous contractions and basal tone in the proximal and distal colon.[4] | [4] |
| Horse | 0.1 mg/kg | Intravenous Infusion | Increased electrical and contractile activity in the left dorsal colon and increased electrical activity in the small colon.[7] | [7] |
| Cat | Not specified | Not specified | Stimulates colonic motility; used to treat idiopathic constipation.[6] | [6] |
| Guinea Pig | 10⁻⁹-10⁻⁶ M | In vitro | Enhanced amplitude of contractions and basal tone.[4] | [4] |
| 4, 40, 400 nM | In vitro | Dose-related contraction enhancement.[9] | [9] | |
| Rat | 0.32-1.0 mg/kg | Intravenous | Inhibited secretion of water, Na+, Cl-, and mucus.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the cited studies.
1. In Vivo Motility Studies in Dogs
-
Objective: To evaluate the effect of this compound on the motility of the digestive tract.
-
Methodology:
-
Conscious dogs were used in the experiments.
-
Force transducers were implanted on the serosal surface of the stomach, duodenum, jejunum, and proximal and distal colon to measure contractile activity.
-
This compound was administered intravenously at doses ranging from 0.05 to 2.0 mg/kg.
-
Changes in the amplitude of spontaneous contractions and basal tone were recorded and analyzed.
-
In some experiments, the effect of atropine (an anticholinergic agent) was observed by administering it intravenously before this compound to investigate the mechanism of action.[4][5]
-
-
Alternative Method: A wireless motility capsule equipped with pH, pressure, and temperature sensors was administered orally to healthy dogs. Motility parameters such as contraction frequency and motility index were measured before and after oral administration of this compound (0.5 mg/kg TID for 2 days).[15]
2. In Vivo Motility Studies in Horses
-
Objective: To assess the impact of this compound on bowel motility.
-
Methodology:
-
Ponies or Thoroughbred horses had electromechanical transducers or force transducers chronically implanted on the serosa of the stomach, jejunum, ileum, and colon.[7][11][12]
-
This compound was administered either as an intravenous infusion over 60 minutes (0.05, 0.1, and 0.25 mg/kg) or orally (0.5, 0.75, and 1 mg/kg).[7][8][11][12]
-
Electrical and mechanical activities, including contraction amplitude, rate, and frequency of migrating contractions, were recorded and analyzed.[7][11][12]
-
3. In Vitro Smooth Muscle Studies in Guinea Pigs
-
Objective: To investigate the direct effects and mechanism of action of this compound on intestinal smooth muscle.
-
Methodology:
-
Muscle strips were isolated from the antrum, ileum, and colon of guinea pigs. The mucosa and submucosa were removed.[9]
-
The muscle strips were suspended in an organ bath containing a physiological salt solution.
-
The contractile responses to various concentrations of this compound (ranging from 10⁻⁹ to 10⁻⁴ M) were recorded isometrically.[4][9]
-
To elucidate the mechanism, antagonists such as atropine (muscarinic receptor blocker) and tetrodotoxin (neuronal blocker) were added to the bath before this compound administration.[4][9]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its evaluation.
Caption: this compound's signaling pathway in the myenteric plexus.
Caption: A generalized experimental workflow for evaluating this compound's effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 3. What is this compound Monohydrate used for? [synapse.patsnap.com]
- 4. [Effects of this compound on the motility of the digestive tract in dogs and guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Gastrointestinal Drugs: What Works in the Dog?—SOTAL - WSAVA 2001 - VIN [vin.com]
- 7. Actions of the novel gastrointestinal prokinetic agent this compound on equine bowel motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The effect and mechanism of the prokinetic action of this compound on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of the effects of four motor-stimulating agents on canine jejunal spike bursts. The use of a computer program to analyze spike burst spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. The effect of orally administered this compound on intestinal motility in conscious horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Action of this compound on rat colonic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Validating the Proarrhythmic Potential of Cisapride: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cisapride, a gastrointestinal prokinetic agent, was withdrawn from many markets due to its association with QT interval prolongation and an increased risk of Torsade de Pointes (TdP), a life-threatening cardiac arrhythmia. This guide provides an objective comparison of in vitro models used to validate the proarrhythmic potential of this compound, presenting supporting experimental data and detailed methodologies. We compare this compound's performance with other relevant drugs, offering a comprehensive resource for cardiac safety assessment.
Comparative Analysis of In Vitro Proarrhythmic Potential
The proarrhythmic risk of this compound has been extensively studied using various in vitro models. These assays are crucial in preclinical drug development to identify compounds with a propensity to cause cardiac arrhythmias. Below, we summarize quantitative data from key studies, comparing the effects of this compound with other drugs on critical cardiac ion channels and action potential parameters.
| Drug Compound | In Vitro Model | Key Parameter | Result | Reference |
| This compound | Isolated rabbit cardiomyocytes | IKr (hERG) Inhibition (IC50) | 9 nmol/L | [1] |
| Mosapride | Isolated rabbit cardiomyocytes | IKr (hERG) Inhibition (IC50) | 4 µmol/L (~1000-fold less potent than this compound) | [1] |
| This compound | HEK 293 cells expressing hERG | hERG Inhibition (IC50) | 44.5 nmol/L (at -40 mV) | [2] |
| This compound | HEK 293 cells expressing hERG | hERG Inhibition (IC50) | 6.70 nmol/L (at +20 mV, 20s depolarization) | [2] |
| Dofetilide | HEK 293 cells expressing hERG | hERG Inhibition (IC50) | 15.3 nmol/L | [2] |
| Terfenadine | HEK 293 cells expressing hERG | hERG Inhibition (IC50) | 56.0 nmol/L | [2] |
| This compound | Isolated rabbit Purkinje fibers | Action Potential Duration (APD) Increase | 48 ± 5.6% at 0.1 µmol/L | [1] |
| Mosapride | Isolated rabbit Purkinje fibers | Action Potential Duration (APD) Increase | 3 ± 2.0% at 1.0 µmol/L | [1] |
| This compound | Canine left ventricular wedge preparation | QT Interval Prolongation | Prolonged from 309 ms to 332 ms at 1 µmol/L | [3] |
| Quinidine | iPSC-derived Cardiomyocytes | Action Potential Duration at 90% Repolarization (APD90) | Significant prolongation | [4] |
| Quinine | iPSC-derived Cardiomyocytes | Action Potential Duration at 90% Repolarization (APD90) | Significant prolongation | [4] |
| Verapamil | iPSC-derived Cardiomyocytes | Action Potential Duration at 90% Repolarization (APD90) | No significant change | [4] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vitro cardiac safety studies. Below are protocols for key experiments cited in this guide.
hERG Potassium Channel Assay using Patch-Clamp Electrophysiology
This assay is a cornerstone of preclinical cardiac safety assessment, directly measuring the inhibitory effect of a compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.
Objective: To determine the concentration-dependent inhibition of the hERG potassium current (IKr) by a test compound.
Materials:
-
HEK 293 cells stably transfected with the hERG gene.
-
Cell culture reagents.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for micropipette fabrication.
-
Extracellular (bath) solution (e.g., Tyrode's solution).
-
Intracellular (pipette) solution.
-
Test compound (e.g., this compound) and vehicle control.
Procedure:
-
Cell Preparation: Culture hERG-transfected HEK 293 cells to an appropriate confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Patch-Clamp Configuration:
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to +20 mV for 2 seconds) to activate the hERG channels.
-
Repolarize the membrane to a potential where the tail current can be measured (e.g., -40 mV or -50 mV). The peak outward tail current is used to quantify the hERG current.[2][5]
-
-
Compound Application:
-
Record baseline hERG currents in the vehicle control solution.
-
Perfuse the recording chamber with increasing concentrations of the test compound, allowing sufficient time for the effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Action Potential Duration (APD) Measurement in Isolated Purkinje Fibers
This ex vivo assay assesses the effect of a compound on the overall action potential waveform in cardiac conductive tissue, providing a more integrated measure of proarrhythmic potential than single ion channel studies.
Objective: To measure the effect of a test compound on the action potential duration of isolated cardiac Purkinje fibers.
Materials:
-
Rabbit heart.
-
Dissection microscope and tools.
-
Tissue bath with physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Microelectrodes filled with 3 M KCl.
-
Pacing electrode.
-
Amplifier and data acquisition system.
-
Test compound and vehicle control.
Procedure:
-
Tissue Preparation:
-
Excise the heart from a euthanized rabbit and place it in cold physiological salt solution.
-
Dissect free-running Purkinje fibers from the ventricles under a dissection microscope.
-
-
Experimental Setup:
-
Mount the Purkinje fiber in a tissue bath continuously perfused with oxygenated physiological salt solution at 37°C.
-
Pace the fiber at a constant frequency (e.g., 1 Hz) using an external pacing electrode.
-
-
Intracellular Recording:
-
Carefully impale a Purkinje fiber cell with a sharp glass microelectrode to record the intracellular action potentials.
-
-
Compound Application:
-
Record stable baseline action potentials in the vehicle control solution.
-
Introduce the test compound into the perfusate at the desired concentration.
-
-
Data Analysis:
-
Measure the action potential duration at 90% of repolarization (APD90) from the recorded waveforms before and after compound application.
-
Calculate the percentage change in APD90 to quantify the drug effect.[1] The appearance of early afterdepolarizations (EADs) should also be noted as a significant proarrhythmic sign.[1]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the signaling pathway of this compound-induced proarrhythmia and a typical in vitro cardiac safety testing workflow.
Caption: Signaling pathway of this compound-induced proarrhythmia.
References
- 1. Electrophysiological characterization of the prokinetic agents this compound and mosapride in vivo and in vitro: implications for proarrhythmic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Comparative Binding Affinity of Cisapride and Other Benzamides to 5-HT₄ Receptors
This guide provides a comparative analysis of the binding affinities of cisapride and other substituted benzamide derivatives for the serotonin 5-HT₄ receptor. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Substituted benzamides, such as this compound, mosapride, and zacopride, are a significant class of compounds that act as agonists at the 5-HT₄ receptor.[1][2] Their affinity for this receptor is crucial for their prokinetic effects, which are utilized in treating gastrointestinal motility disorders.[1][3] However, differences in binding affinity and selectivity can influence their therapeutic efficacy and side-effect profiles.[4][5]
Comparative Binding Affinity Data
The binding affinity of various benzamides to the 5-HT₄ receptor has been determined through competitive radioligand binding assays. These studies typically utilize [³H]-GR113808, a selective 5-HT₄ receptor antagonist, and membranes from tissues rich in these receptors, such as the guinea pig striatum or HEK293 cells expressing the human 5-HT₄ receptor.[6][7][8] The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is determined to quantify the affinity of the test compound.
The data presented below summarizes the binding affinities of this compound and other benzamides. This compound demonstrates a high affinity for the 5-HT₄ receptor, being notably more potent than several other benzamides like mosapride, zacopride, and metoclopramide.[6]
| Compound | Binding Affinity (pKi) | Binding Affinity (IC₅₀, nM) | Tissue/Cell Source | Radioligand | Reference |
| This compound | 7.1 | ~14 | Guinea Pig Striatum | [³H]-GR113808 | [7][9] |
| Prucalopride | 7.6 | - | HEK293 Cells | [³H]-GR113808 | [7] |
| Mosapride | 6.8 | 113 | Guinea Pig Striatum | [³H]-GR113808 | [3][7] |
| Zacopride | - | - | Guinea Pig Striatum | [³H]-GR113808 | [6] |
| Metoclopramide | - | - | Guinea Pig Striatum | [³H]-GR113808 | [6] |
Note: pKi is the negative logarithm of the inhibitory constant (Kᵢ). A higher pKi value indicates a higher binding affinity. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Studies indicate that this compound is approximately 4.3-fold more potent than mosapride, 11-fold more potent than zacopride, and 26-fold more potent than metoclopramide in competing for 5-HT₄ receptors.[6]
Experimental Protocols
The determination of binding affinities for 5-HT₄ receptors is predominantly carried out using radioligand binding assays.
Protocol: 5-HT₄ Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the 5-HT₄ receptor.[7]
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT₄ receptor, or from guinea pig striatum.[6][7]
-
Radioligand: [³H]-GR113808 (specific activity ~80 Ci/mmol).[7]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Test Compounds: this compound and other benzamide derivatives.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).[7]
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and a scintillation counter.[7]
2. Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of binding buffer (for total binding), 10 µM 5-HT (for non-specific binding), or the test compound at various concentrations.[7]
-
25 µL of [³H]-GR113808 to achieve a final concentration of approximately 0.2 nM.[7]
-
50 µL of the cell membrane suspension (containing 10-20 µg of protein per well).[7]
-
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[7]
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.[7]
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[7]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM 5-HT) from the total binding.[7]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the inhibitory constant (Kᵢ) for the test compounds using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cisapride Versus Tegaserod: A Comparative Review of Preclinical Data
Introduction
Cisapride and tegaserod are both prokinetic agents that primarily function as serotonin 5-HT₄ receptor agonists, a mechanism that enhances gastrointestinal motility.[1][2] Historically, they were prescribed for motility-related gastrointestinal disorders. However, their clinical application has been significantly shaped by their distinct preclinical profiles, particularly concerning receptor selectivity and off-target effects. This compound, a full agonist, was widely used but later withdrawn from many markets due to serious cardiac adverse effects, specifically QT interval prolongation and arrhythmias.[3][4][5] These effects are a direct consequence of its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][5][6] Tegaserod, a partial 5-HT₄ agonist, was developed with greater selectivity and lacks significant affinity for the hERG channel.[7][8][9] Despite a better cardiac safety profile in this regard, it was also temporarily withdrawn due to concerns over cardiovascular ischemic events observed in clinical trial meta-analyses, though a causal link was debated and the drug was later reintroduced for a specific patient population.[10][11]
This guide provides an objective comparison of the preclinical pharmacodynamic and pharmacokinetic data of this compound and tegaserod, offering insights into the molecular and physiological differences that dictated their divergent clinical trajectories.
Pharmacodynamics: Receptor Affinity and Selectivity
The primary therapeutic action of both drugs is mediated by the 5-HT₄ receptor. However, their affinity for this target and, more critically, their interactions with other receptors and ion channels, differ substantially. This compound is a potent 5-HT₄ receptor agonist but its lack of selectivity is its primary liability.[7][8] In contrast, tegaserod was designed as a selective 5-HT₄ partial agonist.[2][12]
Table 1: Comparative Receptor and Ion Channel Binding Affinities
| Target | Parameter | This compound | Tegaserod | Reference |
|---|---|---|---|---|
| 5-HT₄ Receptor | pKi | ~8.0 - 8.5 | ~7.5 - 8.0 | [7] |
| hERG K+ Channel | IC₅₀ (nM) | 6.5 - 44.5 | > 10,000 | [6][7] |
| 5-HT₁ Receptors | pKi | Low Affinity | ~6.0 | [7][8] |
| 5-HT₂ Receptors | pKi | Low Affinity | ~6.0 | [7][8] |
| Dopamine D₂ Receptors | pKi | Low Affinity | No significant affinity |[10] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates stronger binding affinity. IC₅₀ is the half-maximal inhibitory concentration.
The most striking difference lies in their affinity for the hERG potassium channel. This compound binds to the hERG channel with high affinity (in the nanomolar range), leading to potent channel blockade.[3][5][6] This action delays cardiac repolarization, manifesting as QT interval prolongation and increasing the risk of life-threatening arrhythmias like Torsades de Pointes.[3] Tegaserod's affinity for the hERG channel is in the micromolar range, making this interaction clinically insignificant at therapeutic concentrations.[7]
Signaling Pathways
The therapeutic effects of both this compound and tegaserod stem from their agonism at the 5-HT₄ receptor, which is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Activation of this pathway leads to increased intracellular cyclic adenosine monophosphate (cAMP), which in enteric neurons facilitates the release of acetylcholine, enhancing gastrointestinal motility and secretion.[1]
The cardiotoxicity of this compound is mediated by a separate pathway involving direct blockade of the hERG potassium channel in cardiomyocytes.
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models demonstrate that both drugs are absorbed orally, though bioavailability can be variable. They undergo metabolism and are excreted primarily in feces.
Table 2: Comparative Preclinical Pharmacokinetic Parameters
| Parameter | Species | This compound | Tegaserod | Reference |
|---|---|---|---|---|
| Bioavailability (%) | Cat | 29.0 ± 22.6 | - | [13] |
| Human (Fasted) | ~40 | ~10 | [14] | |
| T₁₂ (Elimination Half-life, hr) | Cat | ~5.2 | - | [13] |
| Dog | ~5.4 | ~11 | [15] | |
| Tₘₐₓ (Time to Peak, hr) | Human | ~1-2 | ~1 | [14] |
| Protein Binding (%) | - | ~98 | ~98 | [14] |
| Metabolism | - | Hepatic (N-dealkylation, hydroxylation) | Pre-systemic hydrolysis, direct glucuronidation |[14][15] |
Note: Data are presented as mean ± SD where available. Direct preclinical comparison in the same species is limited in the available literature.
Tegaserod is characterized by rapid absorption, with peak plasma concentrations reached in about an hour.[14] Its bioavailability is low and is further reduced by food.[14] this compound also has a relatively short half-life in animal models like cats and dogs.[13][15] Both drugs are highly bound to plasma proteins.[14]
Experimental Protocols
The quantitative data presented in this guide are derived from standard preclinical assays designed to characterize the interaction of compounds with biological targets.
1. Radioligand Binding Assay (for Receptor Affinity, Ki)
-
Objective: To determine the affinity of a drug for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₄) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind the receptor is incubated with the cell membranes in the presence of varying concentrations of the test drug (this compound or tegaserod).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of drug that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. Whole-Cell Patch-Clamp Electrophysiology (for Ion Channel Blockade, IC₅₀)
-
Objective: To measure the inhibitory effect of a drug on ion channel function (e.g., hERG).
-
Methodology:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.
-
Patching: A glass micropipette with a very fine tip is pressed against the membrane of a single cell to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is controlled (clamped) by the patch-clamp amplifier. A specific voltage protocol is applied to elicit ionic currents through the hERG channels (e.g., a depolarizing step to open and inactivate the channels, followed by a repolarizing step to measure the tail current).[3][5]
-
Drug Application: The hERG current is recorded under baseline conditions. The test drug is then perfused over the cell at increasing concentrations, and the current is recorded at each concentration.
-
Analysis: The percentage of current inhibition is plotted against the drug concentration to generate a dose-response curve, from which the IC₅₀ value is determined.[3][5]
-
3. In Vivo Gastrointestinal Transit Assay
-
Objective: To assess the prokinetic effect of a drug in a living animal model.
-
Methodology:
-
Animal Model: Rodents (rats, mice) or larger animals (dogs, horses) are often used.[16][17]
-
Dosing: Animals are administered the test drug (e.g., this compound or tegaserod) or a vehicle control, typically via oral gavage.
-
Marker Administration: After a set period, a non-absorbable colored marker (e.g., carmine red or charcoal meal) is administered orally.
-
Measurement: After a defined time, the animals are euthanized, and the gastrointestinal tract is carefully excised. The total length of the small intestine and the distance traveled by the marker are measured.
-
Analysis: Gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the marker. An increase in this percentage in the drug-treated group compared to the control group indicates a prokinetic effect.[16][17]
-
Conclusion
The preclinical data for this compound and tegaserod provide a clear illustration of the importance of selectivity in drug design. While both are effective 5-HT₄ receptor agonists, this compound's utility is fatally undermined by its potent, off-target blockade of the hERG potassium channel, a liability identified in preclinical studies and tragically confirmed in clinical practice.[3][7] Tegaserod represents a more targeted approach, demonstrating good affinity for the 5-HT₄ receptor while largely avoiding the hERG channel.[7][8] This fundamental difference in their preclinical safety profiles is the primary determinant of their respective clinical histories and serves as a critical case study for researchers and drug development professionals on the predictive value of early, comprehensive preclinical characterization.
References
- 1. Serotonin and neuroprotection in functional bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tegaserod: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and suggested oral dosing regimen of this compound: a study in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of tegaserod, a serotonin 5-HT(4) receptor partial agonist with promotile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Efficacy of the Prokinetic Effects of this compound and Tegaserod in Equines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. madbarn.com [madbarn.com]
Cisapride's Prokinetic Effects: A Quantitative Comparison Across Gastrointestinal Regions
For Researchers, Scientists, and Drug Development Professionals
Cisapride, a substituted piperidinyl benzamide, is a gastroprokinetic agent that has been extensively studied for its effects on gastrointestinal motility. It enhances gut motility by acting as a selective serotonin 5-HT4 receptor agonist, which stimulates acetylcholine release from the myenteric plexus. This guide provides a quantitative comparison of this compound's effects on different regions of the gastrointestinal tract, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Effects of this compound on Gut Motility
The prokinetic effects of this compound vary across the different regions of the gastrointestinal tract. The following tables summarize the quantitative data from various studies, providing a comparative overview of its impact on the esophagus, stomach, small intestine, and colon.
Esophageal Motility
This compound has been shown to significantly enhance motor activity in the esophagus, particularly by increasing the pressure of the lower esophageal sphincter (LES).
| Parameter Measured | Study Population | This compound Dose | Placebo/Control Value | This compound Value | Percentage Change | Significance | Citation |
| Lower Esophageal Sphincter Pressure | Healthy Volunteers | 10 mg (oral) | 20.6 ± 2.3 mm Hg | 28.9 ± 2.3 mm Hg | +40.3% | p < 0.0001 | [1] |
| Lower Esophageal Sphincter Pressure | Healthy Volunteers | 20 mg (oral) | 20.6 ± 2.3 mm Hg | 26.8 ± 1.8 mm Hg | +30.1% | p < 0.001 | [1] |
| Lower Esophageal Sphincter Pressure | Reflux Patients | 10 mg (IV) | 8.7 ± 0.5 mm Hg | ~16 mm Hg | ~+83.9% | Significant | [2] |
| Lower Esophageal Sphincter Pressure | Infants with GERD | 0.15 mg/kg (IV) | Baseline | Increased | +124% | p < 0.01 | [3] |
| Amplitude of Peristaltic Waves | Infants with GERD | 0.15 mg/kg (IV) | Baseline | Increased | +84% | p < 0.01 | [3] |
| Duration of Peristaltic Waves | Infants with GERD | 0.15 mg/kg (IV) | Baseline | Increased | +24% | p < 0.01 | [3] |
| Lower Esophageal Sphincter Pressure | Systemic Sclerosis Patients | 10 mg (IV) | 0.1 ± 0.3 cm H2O (increase) | 8.3 ± 2.1 cm H2O (increase) | - | p < 0.001 | [4] |
Gastric Emptying
This compound accelerates the emptying of both solids and liquids from the stomach, an effect that has been demonstrated in healthy individuals and patients with gastroparesis.
| Parameter Measured | Study Population | This compound Dose | Placebo/Control Value (Median/Mean) | This compound Value (Median/Mean) | Percentage Change | Significance | Citation |
| Gastric Emptying of Solids (t½) | Idiopathic Gastroparesis | 10 mg tid (oral) | - | Shortened | - | p2 = 0.04 | [5] |
| Gastric Emptying of Solids (% R100 min) | GERD with Delayed Gastric Emptying | 10 mg tid (oral) | 71% | 50.5% | -29% | p < 0.001 | [6] |
| Gastric Emptying of Liquids (T50 min) | GERD with Delayed Gastric Emptying | 10 mg tid (oral) | 28 min | 22.5 min | -19.6% | p < 0.03 | [6] |
| Gastric Emptying of Solids (t½) | Anorexia Nervosa | 8 mg (IV) | 121 min (median) | 42 min (median) | -65.3% | p < 0.001 | [7] |
| Gastric Emptying of a Liquid Meal (t½) | Healthy Volunteers | 20 mg (oral) | 73 min (median) | 60 min (median) | -17.8% | p < 0.05 | [8] |
| Gastric Emptying of Cellulose Fiber | Healthy Volunteers | 10 mg qid (oral) | 0.98 hr (median) | 0.77 hr (median) | -21.4% | p < 0.05 | [9] |
| Gastric Emptying of Plastic Particles | Healthy Volunteers | 10 mg qid (oral) | 1.69 hr (median) | 1.08 hr (median) | -36.1% | p < 0.01 | [9] |
Small Intestinal Transit
This compound generally accelerates transit through the small intestine, although the effect can be variable.
| Parameter Measured | Study Population | This compound Dose | Placebo/Control Value (Median) | This compound Value (Median) | Percentage Change | Significance | Citation |
| Small Intestinal Transit of Cellulose Fiber | Healthy Volunteers | 10 mg qid (oral) | 2.82 hr | 2.11 hr | -25.2% | p < 0.05 | [9] |
| Small Intestinal Transit of Plastic Particles | Healthy Volunteers | 10 mg qid (oral) | 2.64 hr | 2.06 hr | -22.0% | p < 0.05 | [9] |
| Mouth to Cecum Transit Time | Healthy Volunteers | Not specified | - | Decreased | - | p < 0.01 | [10][11] |
| Ileal Transit Time of a Liquid Meal | Healthy Volunteers | 20 mg (oral) | 105 min | 75 min | -28.6% | Not Significant | [8] |
Colonic Transit
The effect of this compound on the colon is notable, with studies demonstrating an acceleration of colonic transit, which can be beneficial in patients with constipation.
| Parameter Measured | Study Population | This compound Dose | Placebo/Control Value | This compound Value | Percentage Change | Significance | Citation |
| Half Emptying Time of Cecum and Ascending Colon | Constipated Patients with Colonic Inertia | 10 mg (oral) | 2.50 h | 1.21 h | -51.6% | p < 0.05 | [12] |
| Half-Dose Transit Time (HT) at Anus | Healthy Volunteers | 15 mg/day (oral) | 42.3 ± 16.9 hours | 23.3 ± 10.2 hours | -44.9% | p < 0.05 | [13] |
| Total Colon Half-Emptying Time | Healthy Volunteers | 10 mg (oral) | 38.5 ± 7.2 hours | 11.1 ± 2.9 hours | -71.2% | p < 0.05 | [14] |
| Half-Emptying of Cecum and Ascending Colon | Healthy Volunteers | 10 mg (oral) | 1.68 ± 0.4 hours | 0.72 ± 0.15 hours | -57.1% | p < 0.05 | [14] |
| Large Intestinal Transit of Plastic Particles | Healthy Volunteers | 10 mg qid (oral) | 23 hr (median) | 31 hr (median) | +34.8% | p < 0.05 | [9] |
Experimental Protocols
The quantitative data presented above were obtained through various established experimental methodologies. Below are detailed descriptions of the key protocols cited.
Esophageal Manometry
-
Objective: To measure pressure and coordination of muscle contractions in the esophagus.
-
Procedure: A catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach. The sensors record the pressure exerted by the esophageal muscles at rest and during swallowing. In the studies cited, a sleeve sensor was often used to straddle the lower esophageal sphincter to provide continuous pressure readings.[1] Patients or volunteers are typically asked to perform a series of wet swallows to assess peristaltic function.
-
Data Acquired: Lower esophageal sphincter (LES) pressure, amplitude, duration, and velocity of peristaltic contractions.
Gastric Emptying Scintigraphy
-
Objective: To measure the rate at which food empties from the stomach.
-
Procedure: Subjects consume a meal (solid, liquid, or both) labeled with a small amount of a radioactive isotope (e.g., 99mTc-sulphur colloid).[5] A gamma camera is used to take images of the stomach at various time points to track the movement of the radioactive meal out of the stomach.
-
Data Acquired: Gastric emptying half-time (t½), the time it takes for 50% of the meal to leave the stomach, and the percentage of the meal remaining in the stomach at specific times.
Radiopaque Markers for Gastrointestinal Transit
-
Objective: To assess transit time through different segments of the gastrointestinal tract.
-
Procedure: Subjects ingest a specific number of radiopaque markers.[13] Abdominal X-rays are then taken at set intervals (e.g., 6, 24, 48, and 72 hours) to monitor the progression of the markers through the gut. The location of the markers is scored to calculate transit times for different regions.
-
Data Acquired: Gastric emptying time, small bowel transit time, and colonic transit time.
Colonic Transit Scintigraphy
-
Objective: To measure the transit of contents through the colon.
-
Procedure: A tube is passed to the cecum, and a radioisotope (e.g., 111In-DTPA) is instilled.[12][14] A gamma camera is then used to follow the movement of the radiolabeled material through the different segments of the colon over a period of time (e.g., 48 hours).
-
Data Acquired: Half-emptying time of different colonic regions (e.g., cecum and ascending colon, total colon) and the progression of the geometric center of the radiolabel.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily acts as a 5-HT4 receptor agonist in the myenteric plexus of the gut. This agonism facilitates the release of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction and coordinating peristalsis.
Representative Experimental Workflow: Gastric Emptying Scintigraphy
The following diagram illustrates a typical workflow for a clinical trial investigating the effect of this compound on gastric emptying using scintigraphy.
References
- 1. This compound stimulates human esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound restores the decreased lower oesophageal sphincter pressure in reflux patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on parameters of oesophageal motility and on the prolonged intraoesophageal pH test in infants with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on gastro-oesophageal dysfunction in systemic sclerosis: a controlled manometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Effect of this compound on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous this compound accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on gastrointestinal transit in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the gastrointestinal transit of a solid meal in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the gastrointestinal transit of a solid meal in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound accelerates colonic transit in constipated patients with colonic inertia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The effect of this compound on intestinal transit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of oral this compound on colonic transit - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Cisapride Studies: A Guide for Baseline Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating key historical studies on Cisapride, a gastroprokinetic agent withdrawn from many markets due to serious cardiac side effects. Understanding the methodologies and data from these foundational studies is crucial for establishing baseline comparisons in the development of new prokinetic drugs with improved safety profiles. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways associated with this compound's efficacy and toxicity.
Executive Summary
This compound was developed as a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action involves the activation of serotonin 5-HT4 receptors, which indirectly stimulates the release of acetylcholine in the enteric nervous system.[1][2] This cholinergic effect increases smooth muscle contractility in the esophagus, stomach, small intestine, and colon.[3][4] However, the clinical use of this compound was curtailed by its significant adverse cardiac effects, primarily QT interval prolongation and torsades de pointes.[5][6] This cardiotoxicity is a direct result of this compound's high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8][9] This guide will delve into the experimental basis of both the therapeutic and adverse effects of this compound to aid researchers in developing safer alternatives.
Data Presentation: Quantitative Findings from Historical Studies
The following tables summarize key quantitative data from historical in vitro and clinical studies on this compound.
Table 1: In Vitro hERG Channel Blockade by this compound
| Cell Line | Temperature (°C) | IC50 (nM) | Experimental Condition | Reference |
| CHO-K1 | 20-22 | 16.4 | Tail currents after a step to +25 mV | [7][10][11] |
| CHO-K1 | 37 | 23.6 | Tail currents after a step to +25 mV | [7][10][11] |
| HEK293 | 22 | 6.5 | Dose-dependent block | [8] |
| Mammalian Cells | Not Specified | 44.5 | Tail currents at -40 mV after a 2 s depolarization to +20 mV | [9] |
| Mammalian Cells | Not Specified | 6.70 | Currents measured at the end of a 20 s depolarization to +20 mV | [9] |
Table 2: Clinical Effects of this compound on QTc Interval
| Study Population | This compound Dose | Mean QTc Increase (ms) | Key Findings | Reference |
| Children | Not Specified | 15.5 ± 4.6 | Significant lengthening of the QTc interval. | [12] |
| Adults | 5 mg thrice daily | 7 ± 21 | Dose-dependent prolongation of the QT interval. | [13] |
| Adults | 10 mg thrice daily | 13 ± 15 | Dose-dependent prolongation of the QT interval. | [13] |
| Preterm Infants (<32 weeks) | 0.1 mg/kg/dose | Significant prolongation from 0.41 to 0.44 s | Higher risk of QTc prolongation with greater prematurity. | [14] |
Table 3: Prokinetic Effects of this compound
| Study Model | This compound Concentration/Dose | Effect | Mechanism | Reference |
| Guinea Pig Gastroduodenal Prep (in vitro) | 10⁻⁷ - 10⁻⁶ M | Enhanced amplitude of gastric peristaltic waves and improved antroduodenal coordination. | Facilitation of cholinergic neurotransmission. | [4] |
| Conscious Dogs (in vivo) | 0.08 - 5 mg/kg p.o. | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions. | Facilitation of cholinergic neurotransmission. | [4] |
| Healthy Human Volunteers | 20 mg p.o. | Accelerated gastric emptying of a liquid meal (median half-time reduced from 73 to 60 min). | Prokinetic effect. | [15] |
| Human Volunteers | 0.5 mg/h IV | Increased lower esophageal sphincter pressure in the interdigestive and late postprandial state. | Enhancement of acetylcholine release. | [16] |
Experimental Protocols
To replicate the findings presented above, the following general methodologies should be followed.
In Vitro hERG Potassium Channel Blockade Assay
This experiment is crucial for assessing the potential cardiotoxicity of a compound.
Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG channel currents.
-
Voltage Protocol:
-
Hold the cell membrane potential at a resting state (e.g., -80 mV).
-
Apply a depolarizing pulse to activate the channels (e.g., to +20 mV or +25 mV for a duration of 1-2 seconds).[7][9]
-
Repolarize the membrane to a negative potential (e.g., -40 mV or -50 mV) to elicit a large tail current, which is characteristic of hERG channels.
-
-
Drug Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the amplitude of the tail current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a concentration-response curve to determine the IC50 value.
In Vivo Assessment of Gastrointestinal Motility
These studies evaluate the prokinetic efficacy of a compound.
Objective: To measure the effect of a test compound on gastric emptying and intestinal transit.
Methodology (Conscious Dog Model):
-
Animal Model: Use conscious dogs equipped with force transducers to measure contractions in the antrum, pylorus, and duodenum.[4]
-
Drug Administration: Administer the test compound orally (p.o.) at various doses.
-
Data Recording: Record the amplitude and coordination of gastrointestinal contractions before and after drug administration.
-
Gastric Emptying Study:
-
Delay gastric emptying by intragastric or intraduodenal administration of oleic acid.
-
Administer a test meal (liquid and solid).
-
Measure the rate of gastric emptying after administration of the test compound or placebo.[4]
-
Methodology (Human Scintigraphy):
-
Subjects: Recruit healthy volunteers.
-
Test Meal: Provide a standardized liquid or solid meal labeled with a radioactive isotope (e.g., Technetium-99m).
-
Drug Administration: Administer the test compound or placebo orally before the meal.
-
Imaging: Use a gamma camera to serially image the stomach and measure the rate of gastric emptying.
-
Data Analysis: Calculate the gastric half-emptying time (the time it takes for 50% of the meal to leave the stomach).[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's Prokinetic Signaling Pathway.
Caption: Mechanism of this compound-Induced Cardiotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]
- 3. This compound: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolongation of the QT interval and cardiac arrhythmias associated with this compound: limitations of the pharmacoepidemiological studies conducted and proposals for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postmarketing reports of QT prolongation and ventricular arrhythmia in association with this compound and Food and Drug Administration regulatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A mechanism for the proarrhythmic effects of this compound (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states (1999) | Bruce D. Walker | 128 Citations [scispace.com]
- 11. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on QT interval in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QT interval effects of this compound in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. Effect of this compound on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound, a new gastrointestinal prokinetic substance, on interdigestive and postprandial motor activity of the distal oesophagus in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Cisapride's Prokinetic Efficacy on Fecal Output in Rabbits: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cisapride's effect on fecal output in rabbits against other prokinetic agents. The information is supported by experimental data to aid in research and development decisions. A pivotal study by Di Girolamo et al. (2025) forms the primary basis of this comparison, revealing a lack of significant prokinetic effect on fecal output by this compound and other tested agents in healthy rabbits.
Executive Summary
Recent research in healthy New Zealand White rabbits indicates that this compound, a serotonin 5-HT4 receptor agonist, does not significantly increase fecal output.[1][2][3] A direct comparison with other prokinetics, including the dopamine D2 receptor antagonist metoclopramide, the acetylcholinesterase inhibitor pyridostigmine, and the ghrelin receptor agonist capromorelin, showed that none of these drugs produced a statistically significant change in fecal weight or pellet number at commonly prescribed dosages.[1][2] While the mechanisms of action for these drugs are distinct and theoretically promise enhanced gastrointestinal motility, their clinical efficacy in terms of fecal production in healthy rabbits is not supported by the available evidence.[1][2]
Comparative Data on Fecal Output
A randomized, blinded, complete crossover control trial conducted by Di Girolamo et al. (2025) provides the most direct comparative data on the effects of single oral doses of this compound and other prokinetics on fecal output in healthy rabbits. The study measured both the weight and the number of fecal pellets produced over 72 hours post-administration.
Table 1: Effect of Prokinetic Agents on Fecal Output in Healthy Rabbits
| Prokinetic Agent | Dosage (Oral) | Mean Fecal Output (Weight - g) over 72h (vs. Placebo) | Mean Fecal Output (Pellet Count) over 72h (vs. Placebo) | Statistical Significance (p-value) |
| This compound | 0.5 mg/kg | No significant change | No significant change | > 0.05[1][4] |
| Metoclopramide | 0.5 mg/kg | No significant change | No significant change | > 0.05[1][4] |
| Pyridostigmine | 1 mg/kg | No significant change | No significant change | > 0.05[4] |
| Capromorelin | 3 mg/kg | No significant change | No significant change | > 0.05[1][4] |
| Placebo | Saline | Median: 75 g (range: 9-145 g) | Median: 226 pellets (range: 12-412 pellets) | N/A[1][2] |
Source: Di Girolamo et al., 2025.[1][2]
It is important to note that direct comparative studies on the effect of domperidone on fecal output in rabbits were not identified in the reviewed literature. While domperidone also acts as a peripheral dopamine D2 receptor antagonist, its specific effects on rabbit fecal production in comparison to this compound remain to be elucidated.[5][6]
Experimental Protocols
The data presented above is derived from the following experimental design:
Experimental Protocol: Di Girolamo et al. (2025) [1][2]
-
Study Design: A randomized, blinded, complete crossover control trial.
-
Animals: 10 healthy New Zealand White rabbits (Oryctolagus cuniculus).
-
Treatments: Each rabbit received a single oral dose of:
-
This compound (0.5 mg/kg)
-
Metoclopramide (0.5 mg/kg)
-
Pyridostigmine (1 mg/kg)
-
Capromorelin (3 mg/kg)
-
Placebo (Saline)
-
-
Washout Period: A washout period was observed between each treatment.
-
Data Collection: Fecal production (both weight and number of pellets), food intake, and water intake were measured for 72 hours following the administration of each treatment.
-
Statistical Analysis: Linear mixed models were used to evaluate the association between treatments, time, and their interaction with the outcomes.
Signaling Pathways of Prokinetic Agents
The prokinetic agents evaluated in this guide exert their effects through distinct signaling pathways. Understanding these mechanisms is crucial for interpreting their physiological effects and potential for therapeutic development.
This compound: 5-HT4 Receptor Agonism
This compound acts as an agonist at serotonin 5-HT4 receptors located on presynaptic nerve terminals in the myenteric plexus.[7][8][9] This activation stimulates the release of acetylcholine, a primary excitatory neurotransmitter in the gut, which in turn enhances gastrointestinal smooth muscle contraction and motility.[8]
References
- 1. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 2. The 4 prokinetic drugs metoclopramide, this compound, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are Prokinetics Effective in Rabbits? [theexoticvetconsultant.com]
- 4. Pyridostigmine | C9H13N2O2+ | CID 4991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vestibular pharmacology of domperidone in rabbits and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrophysiological Signatures of Cisapride and d-sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties of Cisapride and d-sotalol, two compounds known to interact with cardiac ion channels and prolong the QT interval. The information presented is supported by experimental data from published literature, with a focus on their effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, cardiac action potential duration (APD), and the electrocardiographic QT interval.
Executive Summary
This compound, a gastrointestinal prokinetic agent, and d-sotalol, a class III antiarrhythmic agent, both exert their primary electrophysiological effects through the blockade of the hERG potassium channel, which is crucial for cardiac repolarization. This inhibition leads to a prolongation of the cardiac action potential and, consequently, the QT interval on an electrocardiogram, increasing the risk of the life-threatening arrhythmia, Torsades de Pointes (TdP). While both drugs share this primary mechanism, they exhibit differences in their potency, kinetics, and the broader electrophysiological context of their actions. This guide dissects these nuances to provide a comprehensive comparative overview.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key quantitative data on the effects of this compound and d-sotalol on cardiac electrophysiology.
Table 1: Inhibition of hERG Potassium Channel Current (IKr)
| Compound | Cell Line | Temperature | IC50 | Voltage Dependence | Reference(s) |
| This compound | HEK293 | 22°C | 6.5 nM | Block increases with more positive potentials.[1] | [1] |
| HEK293 | Room Temp | 16.4 nM (at 0.1 Hz) | - | [2] | |
| CHO-K1 | 37°C | 23.6 nM | - | [2] | |
| HEK293 | 37°C | 7 - 72 nM (protocol dependent) | Steady-state block is voltage-dependent.[3] | [3] | |
| d-sotalol | HEK293 | Room Temp | 286 ± 7 µM | - | [4] |
| CHO | - | Block of ~80% at 300 µM | Inactivation gating modulates block.[5] | [5] |
Table 2: Effects on Cardiac Action Potential Duration (APD)
| Compound | Preparation | Species | Concentration | Effect on APD90 | Reference(s) |
| This compound | Purkinje fibers | Rabbit | 0.01 - 10 µM | Concentration-dependent prolongation.[6] | [6] |
| Purkinje fibers | Rabbit | 0.1 µM | 48 ± 5.6% increase.[7] | [7] | |
| d-sotalol | Ventricular Myocardium (M cells) | Canine | 100 µM | Increase from 309 ± 65 ms to 533 ± 207 ms at a BCL of 2000 ms.[8] | [8] |
| Ventricular Papillary Muscle | Canine | 30 µM | Marked, reverse frequency-dependent prolongation.[9] | [9] |
Table 3: Effects on QT Interval
| Compound | Animal Model | Administration | Dose | Effect on QTc Interval | Reference(s) |
| This compound | Conscious Dog | Oral | - | Significant increase.[10] | [10] |
| Conscious Dog | IV Infusion | - | CE10ms of 8.0 nM (telemetered) and 4.4 nM (paced).[11] | [11] | |
| Conscious Monkey | Oral | - | Prolongation of QTcB.[12] | [12] | |
| d-sotalol | Conscious Cynomolgus Monkey | Oral | 8, 16, 32 mg/kg | Dose-dependent increase of 27, 54, and 76 ms, respectively.[13][14] | [13][14] |
| Anesthetized Dog | IV | 1 mg/kg | Significant increase from 323.9 ± 7.3 ms to 346.5 ± 6.4 ms.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp for hERG Channel Inhibition
This protocol is a composite of methodologies described for assessing hERG channel blockade by this compound and d-sotalol.[1][2][4][15][16]
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
-
Temperature: Experiments are typically conducted at room temperature (20-22°C) or physiological temperature (35-37°C). Temperature should be monitored and reported.[2][16]
-
Solutions:
-
External Solution (in mM): 130-140 NaCl, 4-5 KCl, 1.8-2 CaCl2, 1 MgCl2, 10 HEPES, 10-12.5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate or 120 Aspartic Acid, 20 KCl or 10 CsCl, 10 HEPES, 5-10 EGTA, 1.5-5 MgATP; pH adjusted to 7.2-7.3 with KOH or CsOH. Liquid junction potential should be calculated and corrected for.[15][16]
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to a potential between +20 mV and +30 mV for a duration of 500 ms to 4 seconds to activate and then inactivate the hERG channels.[1][15]
-
Repolarize the membrane to a potential between -50 mV and -60 mV to record the deactivating tail current. The peak amplitude of this tail current is measured as the primary indicator of hERG channel activity.[15]
-
This protocol is repeated at a set frequency (e.g., every 10-15 seconds).
-
-
Drug Application: After establishing a stable baseline current, the test compound (this compound or d-sotalol) is perfused at increasing concentrations. The effect of the drug is quantified as the percentage inhibition of the peak tail current amplitude compared to the baseline.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is determined by fitting the data to the Hill equation.[4]
Action Potential Duration (APD) Measurement in Isolated Cardiac Tissues
This protocol is based on studies investigating the effects of this compound and d-sotalol on APD in isolated cardiac preparations.[6][7][8]
-
Tissue Preparation: Purkinje fibers or ventricular muscle strips are dissected from the hearts of suitable animal models (e.g., rabbit or canine). The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a physiological temperature (e.g., 37°C).
-
Electrophysiological Recording: Standard microelectrode techniques are used. A glass microelectrode filled with 3 M KCl is inserted into a cardiac cell to record the transmembrane action potentials.
-
Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using an external electrode. The effect of different pacing cycle lengths can also be investigated to assess rate-dependence.
-
Drug Application: After recording baseline action potentials, this compound or d-sotalol is added to the superfusion solution at various concentrations.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application. The percentage change in APD90 is calculated to quantify the drug's effect. The occurrence of early afterdepolarizations (EADs) is also noted.[7]
In Vivo QT Interval Measurement in Conscious Animals
This protocol describes the methodology for assessing drug-induced QT interval prolongation in conscious, freely moving animals using telemetry, as reported in studies with this compound and d-sotalol.[10][11][13][14]
-
Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used. Animals are surgically implanted with a telemetry transmitter for the continuous recording of electrocardiograms (ECGs).
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimate to the experimental conditions to minimize stress-related cardiovascular changes.
-
Drug Administration: Test compounds are typically administered orally (p.o.) or via intravenous (IV) infusion. A vehicle control group is always included.
-
ECG Recording: ECGs are continuously recorded for a defined period (e.g., 24 hours) before and after drug administration.
-
Data Analysis:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
The measured QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's formula for humans, or an individually derived correction for animals).
-
The change in QTc from baseline is calculated for each dose and time point.
-
Plasma samples are often collected to correlate drug concentration with the observed QTc prolongation.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the electrophysiological comparison of this compound and d-sotalol.
Caption: Mechanism of hERG channel blockade by this compound and d-sotalol.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by this compound: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: this compound versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probing the interaction between inactivation gating and Dd-sotalol block of HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-Sotalol Induces Marked Action Potential Prolongation and Early Afterdepolarizations in M but Not Empirical or Endocardial Cells of the Canine Ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of the delayed rectifier component IKs in dog ventricular muscle and Purkinje fibre repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 11. Comparison of the QT interval response during sinus and paced rhythm in conscious and anesthetized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QT PRODACT: in vivo QT assay with a conscious monkey for assessment of the potential for drug-induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cisapride Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cisapride, a gastroprokinetic agent, is considered a hazardous substance, necessitating strict adherence to established disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure.[1] All handling and disposal activities should be conducted in a well-ventilated area.[1][2]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Body Protection | Laboratory coat.[1] |
| Respiratory | A respirator may be required for large quantities or if dust is generated.[1] |
In the event of accidental contact with skin or eyes, or inhalation of dust, consult the material safety data sheet (MSDS) for specific first-aid measures.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-faceted process that ensures waste is managed in a safe and compliant manner from generation to final disposition.[1]
Step 1: Waste Identification and Segregation
-
Identify: All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, gloves, pipette tips), must be identified as hazardous waste.
-
Segregate: This chemical waste must be segregated from general, non-hazardous laboratory trash to prevent cross-contamination and ensure proper handling.[1]
Step 2: Packaging and Labeling
-
Containment:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1] The label should also include appropriate hazard symbols.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area for chemical waste.[1]
-
The storage area must be cool, dry, and well-ventilated.[1]
-
Ensure the waste is stored away from incompatible materials to prevent any adverse chemical reactions.[1]
Step 4: Final Disposal
-
Professional Disposal: The recommended method for final disposal is to engage a licensed professional waste disposal service.[1]
-
Chemical Incineration: An alternative is to dissolve or mix the this compound waste with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed facility.[1]
-
Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[1]
All disposal activities must comply with local, state, and federal regulations.[1][2] It is crucial to consult your institution's EHS department for specific guidance and to ensure adherence to all applicable policies.[1]
Experimental Protocols
The disposal procedures outlined are based on established safety data sheets and best practices for chemical waste management.[1] Specific experimental protocols for determining these disposal methods typically involve chemical compatibility studies and environmental impact assessments conducted by regulatory bodies and chemical manufacturers.
This compound Disposal Workflow
References
Essential Safety and Operational Guide for Handling Cisapride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cisapride. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and immediate first-aid measures.
Hazard Identification and Personal Protective Equipment
This compound is considered a hazardous substance and may cause serious eye damage.[1][2][3] It may also be harmful if inhaled or absorbed through the skin and can cause irritation to the skin and respiratory tract.[4][5] Chronic or prolonged exposure may lead to damage to the blood, kidneys, liver, and heart.[4][5] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are imperative.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Required PPE | Specifications and Standards |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][6] |
| Hand Protection | Chemical-resistant gloves. | The quality and type of gloves should be selected based on the specific laboratory task and potential for exposure. Gloves must be inspected before use.[4][6] |
| Body Protection | Protective clothing, such as a lab coat. | Wear appropriate protective clothing to prevent skin contact.[4] |
| Respiratory Protection | Dust respirator or a NIOSH/MSHA approved respirator. | Required when there is a risk of dust formation or if exposure limits are exceeded.[4][7] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Data Point | Value | Species |
| Oral LD50 | 4166 mg/kg | Rat |
| Oral LD50 | 8715 mg/kg | Mouse |
| Intravenous TDLo | 0.1 mg/kg | Dog |
| Intravenous TDLo | 0.1285 mg/kg | Guinea pig |
| Melting Point | 109.8°C (229.6°F) | Not Applicable |
| Molecular Weight | 465.95 g/mol (anhydrous) / 483.97 g/mol (monohydrate) | Not Applicable |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent contamination and exposure.[4][7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust.[1][8]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
After handling, always wash hands thoroughly with soap and water.[1]
3. First-Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation develops, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4][5]
4. Spill Management:
-
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For dry spills, avoid generating dust. Dampen the material with water before sweeping it up.[1]
-
Collect the spilled material and place it in a suitable, sealed container for disposal.[1][7]
-
Prevent the spilled product from entering drains or waterways.[1]
5. Disposal Plan:
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.[4]
-
Do not allow the product to enter drains.[4]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
-
All waste disposal must comply with local, state, and federal regulations.[4]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ofipharma.com [ofipharma.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pccarx.com [pccarx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
